molecular formula C9H7F3O3 B1206065 4-(Trifluoromethyl)mandelic acid CAS No. 395-35-7

4-(Trifluoromethyl)mandelic acid

Cat. No.: B1206065
CAS No.: 395-35-7
M. Wt: 220.14 g/mol
InChI Key: SDGXYUQKJPFLDG-UHFFFAOYSA-N
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Description

Bismuth-catalyzed oxidation of 4-(trifluoromethyl)mandelic acid has been reported.>

Properties

IUPAC Name

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGXYUQKJPFLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960134
Record name Hydroxy[4-(trifluoromethyl)phenyl]acetic acid
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Molecular Weight

220.14 g/mol
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CAS No.

395-35-7
Record name 4-(Trifluoromethyl)mandelic acid
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Record name 4-Trifluoromethylmandelic acid
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Record name Hydroxy[4-(trifluoromethyl)phenyl]acetic acid
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Record name 4-(trifluoromethyl)phenylglycolic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-(Trifluoromethyl)mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)mandelic acid is a chiral carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its trifluoromethyl group imparts unique electronic properties and can significantly influence the pharmacological profile of a molecule. A thorough understanding of its physical properties is crucial for its effective use in research and development, including reaction optimization, purification, formulation, and quality control. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and data presented for clarity and practical application.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1][2] Key identifying information and physical properties are summarized in the tables below.

Identifier Value
IUPAC Name 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid[1]
CAS Number 395-35-7[1][3][4]
Molecular Formula C₉H₇F₃O₃[1][3]
Molecular Weight 220.15 g/mol [3][4]
Appearance White to off-white crystals or crystalline powder[1][2]
Physical Property Value Notes
Melting Point 127-134 °C[1][2]A range of 130-134 °C is also reported.[2]
Boiling Point 324.2 ± 37.0 °CPredicted value.
pKa 3.06 ± 0.10Predicted value.[2]
Solubility Data not availableGeneral solubility for mandelic acid suggests it is partly soluble in water and freely soluble in alcohols like isopropyl and ethyl alcohol.[5] The trifluoromethyl group may alter this profile.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Technique Data Availability and Key Features
¹H NMR Spectra are available. A representative spectrum would show signals for the aromatic protons, the methine proton (CH-OH), and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a complex multiplet due to the trifluoromethyl substitution.
¹³C NMR Spectra are available.[6] Expected signals include those for the carboxyl carbon, the carbon bearing the hydroxyl group, the aromatic carbons (with splitting due to the fluorine atoms of the CF₃ group), and the trifluoromethyl carbon.
Infrared (IR) Spectroscopy IR spectra are available. Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid and alcohol, a C=O stretch from the carboxylic acid, and C-F stretching bands from the trifluoromethyl group.
Mass Spectrometry (MS) Mass spectra are available. The molecular ion peak would be expected at m/z 220.15, with characteristic fragmentation patterns.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted as needed.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Experimental Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Grind Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Observe Melting D->E F Record T_onset E->F G Record T_completion E->G H Report Melting Range F->H G->H

Workflow for determining the melting point of a solid organic compound.
Solubility Determination

Determining the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, such as water, ethanol, acetone, and a nonpolar solvent like hexane.

  • Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed in a vial.

  • Solvent Addition: A known volume of the selected solvent (e.g., 0.1 mL) is added to the vial.

  • Equilibration: The mixture is agitated (e.g., by vortexing or stirring) at a constant temperature for a set period to ensure equilibrium is reached.

  • Observation: The mixture is visually inspected for complete dissolution. If the solid dissolves completely, more solute is added until saturation is reached. If the solid does not dissolve, more solvent is added incrementally.

  • Quantification: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, this is a critical parameter.

Methodology:

  • Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent, typically water or a water/alcohol mixture.

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the acid solution. The solution is stirred continuously.

  • Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the base.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined as the pH at the half-equivalence point.

Logical Flow for pKa Determination via Titration

pKa_Determination_Flow A Prepare Standard Acid Solution C Titrate with Standard Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Process flow for determining the pKa of a weak acid.

Conclusion

This technical guide provides a consolidated resource on the essential physical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide practical guidance for the accurate determination of these properties in a laboratory setting. A thorough understanding and application of this information will facilitate the successful use of this important chiral building block in the fields of chemical synthesis and drug development.

References

A Comprehensive Technical Guide to 4-(Trifluoromethyl)mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 395-35-7

This technical guide provides an in-depth overview of 4-(Trifluoromethyl)mandelic acid, a crucial chiral building block and resolving agent in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

PropertyValueReference(s)
CAS Number 395-35-7[1][2]
Molecular Formula C₉H₇F₃O₃[1][2]
Molecular Weight 220.15 g/mol
IUPAC Name 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid[2]
Appearance White crystals or crystalline powder[2]
Melting Point 127-133 °C[2]
Boiling Point Not available
Solubility Not available
SMILES OC(C(O)=O)C1=CC=C(C=C1)C(F)(F)F[2]
InChI Key SDGXYUQKJPFLDG-UHFFFAOYNA-N[2]

Synthesis of Enantiomerically Pure this compound

Enantiomerically pure forms of this compound are essential for its applications as a chiral resolving agent and in asymmetric synthesis. The production of single enantiomers can be achieved through various methods, including the biocatalytic hydrolysis of nitriles.

A common strategy involves the use of a nitrilase enzyme that selectively hydrolyzes one enantiomer of a racemic mandelonitrile derivative. The unreacted enantiomer can then be separated, or it may racemize in situ, allowing for a dynamic kinetic resolution to achieve a high yield of the desired mandelic acid enantiomer.

Representative Experimental Protocol: Biocatalytic Synthesis of (R)-4-(Trifluoromethyl)mandelic Acid

This protocol is adapted from established methods for the synthesis of (R)-mandelic acid and its derivatives.[3][4]

Materials:

  • Racemic 4-(trifluoromethyl)mandelonitrile

  • Recombinant E. coli cells expressing an (R)-selective nitrilase

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Ethyl acetate

  • Hydrochloric acid (e.g., 1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.

  • Add racemic 4-(trifluoromethyl)mandelonitrile to the cell suspension. The final concentration will depend on the specific activity of the nitrilase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation.

  • Monitor the reaction progress by techniques such as HPLC to determine the conversion of the nitrile and the enantiomeric excess of the resulting acid.

  • Once the desired conversion is reached, terminate the reaction by centrifuging to remove the cells.

  • Acidify the supernatant to a pH of approximately 2 with hydrochloric acid.

  • Extract the (R)-4-(Trifluoromethyl)mandelic acid into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

G Biocatalytic Synthesis of (R)-4-(Trifluoromethyl)mandelic Acid cluster_0 Reaction Setup cluster_2 Work-up and Isolation racemic_nitrile Racemic 4-(Trifluoromethyl)mandelonitrile reaction Incubation with Agitation racemic_nitrile->reaction enzyme (R)-selective Nitrilase (e.g., in E. coli) enzyme->reaction buffer Phosphate Buffer buffer->reaction centrifugation Centrifugation to Remove Cells reaction->centrifugation acidification Acidification of Supernatant centrifugation->acidification extraction Extraction with Ethyl Acetate acidification->extraction purification Drying and Concentration extraction->purification final_product (R)-4-(Trifluoromethyl)mandelic Acid purification->final_product

Caption: Workflow for the biocatalytic synthesis of (R)-4-(Trifluoromethyl)mandelic acid.

Applications in Chiral Resolution

The primary application of this compound is as a chiral resolving agent.[5][6] Its acidic nature allows it to form diastereomeric salts with racemic amines and other basic compounds. Due to the different physicochemical properties of these diastereomeric salts, such as solubility, they can be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with an acid or base.

Representative Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol is a generalized procedure adapted from established methods for the resolution of amines using chiral acids.[7][8]

Materials:

  • Racemic amine

  • (R)- or (S)-4-(Trifluoromethyl)mandelic acid

  • Suitable solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrochloric acid (e.g., 1 M)

  • Sodium hydroxide (e.g., 1 M)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Dissolve the racemic amine in a suitable solvent.

  • In a separate flask, dissolve an equimolar amount of (R)- or (S)-4-(Trifluoromethyl)mandelic acid in the same solvent.

  • Slowly add the acid solution to the amine solution with stirring.

  • Allow the mixture to stand, and if necessary, cool to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The mother liquor containing the more soluble diastereomeric salt can be processed separately to recover the other enantiomer of the amine.

  • To recover the resolved amine, suspend the collected crystals in water and add a base (e.g., sodium hydroxide solution) to neutralize the mandelic acid.

  • Extract the free amine into an organic solvent.

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the enantiomerically enriched amine.

  • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or GC.

G Chiral Resolution of a Racemic Amine racemic_amine Racemic Amine mixing Formation of Diastereomeric Salts racemic_amine->mixing chiral_acid (R)- or (S)-4-(Trifluoromethyl)mandelic Acid chiral_acid->mixing solvent Suitable Solvent solvent->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (Mother Liquor) filtration->more_soluble_salt recovery_1 Liberation of Resolved Amine 1 less_soluble_salt->recovery_1 recovery_2 Liberation of Resolved Amine 2 more_soluble_salt->recovery_2 resolved_amine_1 Enantiomerically Enriched Amine 1 recovery_1->resolved_amine_1 resolved_amine_2 Enantiomerically Enriched Amine 2 recovery_2->resolved_amine_2

Caption: Workflow for the chiral resolution of a racemic amine.

Role in Drug Development and Biological Activity of Derivatives

While this compound itself is not typically the active pharmaceutical ingredient (API), its derivatives have shown promising biological activities. The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9]

Recent research has focused on the synthesis of novel mandelic acid derivatives with potent antifungal properties.[1][10][11][12][13] These compounds have been shown to be effective against a range of plant pathogenic fungi.

Antifungal Mechanism of Action of Mandelic Acid Derivatives

Studies on antifungal derivatives of mandelic acid suggest that their mechanism of action involves the disruption of the fungal cell membrane.[1][10][12] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, inhibition of fungal growth. Some derivatives have also been found to induce the generation of reactive oxygen species (ROS), leading to lipid peroxidation and further cellular damage.[10][11]

G Antifungal Mechanism of Mandelic Acid Derivatives mandelic_derivative Mandelic Acid Derivative fungal_cell_membrane Fungal Cell Membrane mandelic_derivative->fungal_cell_membrane membrane_disruption Disruption of Membrane Integrity fungal_cell_membrane->membrane_disruption increased_permeability Increased Membrane Permeability membrane_disruption->increased_permeability ros_generation Generation of Reactive Oxygen Species (ROS) membrane_disruption->ros_generation leakage Leakage of Intracellular Components increased_permeability->leakage growth_inhibition Inhibition of Fungal Growth leakage->growth_inhibition lipid_peroxidation Lipid Peroxidation ros_generation->lipid_peroxidation lipid_peroxidation->growth_inhibition

References

An In-depth Technical Guide to the Synthesis and Preparation of 4-(Trifluoromethyl)mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 4-(Trifluoromethyl)mandelic acid, a valuable building block in pharmaceutical and materials science. This document details the most common synthetic methodologies, including racemic and enantioselective routes, complete with experimental protocols and quantitative data.

Introduction

This compound is a substituted α-hydroxy carboxylic acid. The presence of the trifluoromethyl group at the para position of the phenyl ring significantly influences its electronic properties, making it a crucial component in the synthesis of various bioactive molecules and advanced materials. Its applications range from being a chiral resolving agent to a key intermediate in the development of novel pharmaceuticals.

Synthetic Pathways

The most prevalent and well-established method for synthesizing this compound is the cyanohydrin pathway. This two-step process begins with the formation of a cyanohydrin from 4-(trifluoromethyl)benzaldehyde, followed by the hydrolysis of the nitrile group to a carboxylic acid.

Below is a logical workflow of the primary synthetic route:

A 4-(Trifluoromethyl)benzaldehyde B 4-(Trifluoromethyl)mandelonitrile (Cyanohydrin Intermediate) A->B  NaCN or KCN, H₂O/Solvent C This compound B->C  Acid Hydrolysis (e.g., HCl)  

Caption: General synthetic workflow for this compound.

Racemic Synthesis via the Cyanohydrin Pathway

This approach yields a racemic mixture of (R)- and (S)-4-(Trifluoromethyl)mandelic acid. The methodology is adapted from the well-established synthesis of mandelic acid.[1]

Step 1: Synthesis of 4-(Trifluoromethyl)mandelonitrile

The first step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 4-(trifluoromethyl)benzaldehyde.

cluster_step1 Step 1: Cyanohydrin Formation A 4-(Trifluoromethyl)benzaldehyde B Sodium Bisulfite Adduct (optional intermediate) A->B  NaHSO₃ (aq)   C 4-(Trifluoromethyl)mandelonitrile B->C  NaCN or KCN (aq)  

Caption: Formation of the cyanohydrin intermediate.

Step 2: Hydrolysis of 4-(Trifluoromethyl)mandelonitrile

The nitrile group of the cyanohydrin is then hydrolyzed under acidic conditions to afford the carboxylic acid.

cluster_step2 Step 2: Nitrile Hydrolysis D 4-(Trifluoromethyl)mandelonitrile E This compound D->E  Concentrated HCl, Heat   cluster_biocatalytic Biocatalytic Cyanohydrin Formation F 4-(Trifluoromethyl)benzaldehyde G (R)- or (S)-4-(Trifluoromethyl)mandelonitrile F->G  (R)- or (S)-Hydroxynitrile Lyase (HNL), HCN source   H (R)- or (S)-4-(Trifluoromethyl)mandelic Acid G->H  Acid Hydrolysis  

References

A Technical Guide to 4-(Trifluoromethyl)mandelic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-(Trifluoromethyl)mandelic acid, a crucial chiral building block and resolving agent in chemical research and pharmaceutical development. This document outlines its commercial availability, key specifications, and detailed experimental protocols for its application in chiral resolution and asymmetric synthesis.

Commercial Suppliers and Specifications

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. The table below summarizes the specifications from prominent vendors to facilitate easy comparison for procurement.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayPhysical FormMelting Point (°C)
Sigma-Aldrich This compound395-35-7C₉H₇F₃O₃220.1598%SolidNot specified
Thermo Scientific (Alfa Aesar) This compound, 98%395-35-7C₉H₇F₃O₃220.1598%Crystals or powder129 - 131
Thermo Scientific Chemicals This compound, 98%395-35-7C₉H₇F₃O₃220.15≥97.5 to ≤102.5% (Aqueous acid-base Titration)Crystals or powder or crystalline powder127.0 - 133.0
Ivy Fine Chemicals This compound395-35-7C₉H₇F₃O₃220.15Not specifiedNot specifiedNot specified
Clearsynth This compound395-35-7C₉H₇F₃O₃Not specifiedNot specifiedBuilding BlocksNot specified
Fisher Scientific This compound, 98%395-35-7C₉H₇F₃O₃220.14798%Not specifiedNot specified
Research Scientific This compound, 98%395-35-7Not specifiedNot specified98%Not specifiedNot specified

Experimental Protocols

Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation

This compound is an effective chiral resolving agent for racemic amines. The principle involves the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization. The following is a generalized protocol.

Materials and Reagents:

  • Racemic amine

  • (R)- or (S)-4-(Trifluoromethyl)mandelic acid (typically 0.5-1.0 equivalents)

  • An appropriate solvent (e.g., methanol, ethanol, ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (flasks, separatory funnel, Büchner funnel)

  • Filtration apparatus

  • Rotary evaporator

Methodology:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 eq.) in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve the chiral resolving agent, (R)- or (S)-4-(Trifluoromethyl)mandelic acid (0.5-1.0 eq.), in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

    • Allow the mixture to cool gradually to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • The mother liquor, which is enriched in the more soluble diastereomer, can be collected and processed separately to recover the other amine enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add 1 M NaOH solution dropwise until the pH is basic (pH > 10) to deprotonate the amine.

    • Extract the liberated free amine into an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step can be acidified with 1 M HCl (to pH < 2) to precipitate the this compound, which can then be recovered by filtration or extraction for reuse.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Amine Liberation cluster_3 Resolving Agent Recovery racemic_amine Racemic Amine in Solvent mixture Mix and Cool racemic_amine->mixture resolving_agent (R)- or (S)-4-(Trifluoromethyl)mandelic Acid in Solvent resolving_agent->mixture filtration Vacuum Filtration mixture->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (Mother Liquor) filtration->mother_liquor basification Basify with NaOH crystals->basification extraction_amine Extract with Organic Solvent basification->extraction_amine acidification Acidify with HCl basification->acidification drying_amine Dry and Evaporate extraction_amine->drying_amine pure_amine Enantiomerically Enriched Amine drying_amine->pure_amine extraction_acid Extract or Filter acidification->extraction_acid recovered_acid Recovered Resolving Agent extraction_acid->recovered_acid

Workflow for Chiral Resolution of a Racemic Amine.
Asymmetric Synthesis of (R)-Mandelic Acid Esters

This compound and its derivatives can also be synthesized enantioselectively. The following protocol is based on an organocatalyzed one-pot synthesis of mandelic acid esters.[1][2][3]

Materials and Reagents:

  • 4-(Trifluoromethyl)benzaldehyde

  • (Phenylsulfonyl)acetonitrile

  • An epi-quinine-derived urea organocatalyst (eQNU)

  • Anhydrous toluene

  • Cumyl hydroperoxide (CHP)

  • Dioxane

  • Water

  • An alcohol (e.g., methanol, ethanol) for esterification

  • p-Toluenesulfonic acid

  • Standard laboratory glassware for inert atmosphere reactions

  • Thin-layer chromatography (TLC) supplies

Methodology:

  • Knoevenagel Condensation:

    • In a flame-dried flask under an inert atmosphere, dissolve (phenylsulfonyl)acetonitrile (0.1 mmol) and 4-(trifluoromethyl)benzaldehyde (0.11 mmol) in anhydrous toluene (to achieve a concentration of 0.3 M).

    • Add the epi-quinine-derived urea organocatalyst (0.01 mmol).

    • Stir the reaction at room temperature and monitor its progress by TLC.

  • Asymmetric Epoxidation:

    • Once the Knoevenagel condensation is complete, dilute the reaction mixture with toluene to a concentration of 0.02 M.

    • Cool the mixture to -20°C.

    • Add cumyl hydroperoxide (0.11 mmol) dropwise.

    • Stir the reaction at this temperature until the starting alkene is consumed (monitored by TLC).

    • Evaporate the toluene under reduced pressure.

  • Domino Ring-Opening Hydrolysis (DROH):

    • To the crude epoxide, add a 1:1 mixture of dioxane and water (e.g., 0.5 mL of each).

    • Stir the reaction mixture at 50°C until the hydrolysis is complete.

    • Perform an aqueous work-up and extract the crude mandelic acid product.

  • Esterification:

    • Dissolve the crude this compound in the desired alcohol (e.g., 5 mL of methanol).

    • Add a catalytic amount of p-toluenesulfonic acid (10 mol%).

    • Stir the reaction at 60°C until the esterification is complete.

    • After completion, perform an appropriate work-up and purify the resulting ester by column chromatography.

  • Analysis:

    • Determine the yield and enantiomeric excess of the final mandelate ester using chiral HPLC.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Asymmetric Epoxidation cluster_2 Step 3: Domino Ring-Opening Hydrolysis cluster_3 Step 4: Esterification start_materials 4-(Trifluoromethyl)benzaldehyde + (Phenylsulfonyl)acetonitrile intermediate1 Alkene Intermediate start_materials->intermediate1 Stir at RT catalyst1 eQNU Catalyst in Toluene catalyst1->intermediate1 intermediate2 Crude Epoxide intermediate1->intermediate2 Dilute with Toluene, -20°C reagent2 Cumyl Hydroperoxide (CHP) reagent2->intermediate2 intermediate3 Crude this compound intermediate2->intermediate3 Stir at 50°C reagent3 Dioxane/Water (1:1) reagent3->intermediate3 final_product (R)-4-(Trifluoromethyl)mandelate Ester intermediate3->final_product Stir at 60°C reagent4 Alcohol (e.g., Methanol) + p-Toluenesulfonic Acid reagent4->final_product

One-Pot Asymmetric Synthesis of (R)-Mandelic Acid Esters.

References

Spectroscopic Data of 4-(Trifluoromethyl)mandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)mandelic acid, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental in the structural elucidation and characterization of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, we can gain insights into the connectivity of atoms, the functional groups present, and the overall molecular weight. This guide focuses on three core spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy provides information about the carbon skeleton.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Spectroscopic Data of this compound

The following sections present the spectroscopic data for this compound in a structured format for clarity and ease of comparison.

¹H NMR Spectroscopy

¹H NMR spectroscopy of this compound reveals the presence of aromatic protons, a methine proton, and exchangeable hydroxyl and carboxylic acid protons. The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the aromatic protons.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H~7.65d~8.0
Ar-H~7.55d~8.0
CH~5.20s-
OHVariablebr s-
COOHVariablebr s-

Note: The chemical shifts of the hydroxyl (OH) and carboxylic acid (COOH) protons are variable and depend on the solvent, concentration, and temperature. These signals may be broad and may not always be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The spectrum will show signals for the aromatic carbons, the methine carbon, the carboxylic acid carbon, and the trifluoromethyl carbon. The chemical shifts are influenced by the electronegativity of the substituents.

Carbon Chemical Shift (δ, ppm)
C=O~175
Ar-C (quaternary)~142
Ar-C (quaternary, attached to CF₃)~131 (q)
Ar-CH~126
Ar-CH~125 (q)
CF₃~124 (q)
CH-OH~72

Note: The signals for the carbons coupled to fluorine will appear as quartets (q) due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups: the hydroxyl group, the carboxylic acid group, the aromatic ring, and the carbon-fluorine bonds.

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300 - 2500Strong, Broad
O-H stretch (alcohol)~3400Medium, Broad
C-H stretch (aromatic)3100 - 3000Medium
C=O stretch (carboxylic acid)~1720Strong
C=C stretch (aromatic)1600 - 1450Medium
C-O stretch1300 - 1000Strong
C-F stretch1350 - 1150Strong
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern. The molecular formula is C₉H₇F₃O₃, and the molecular weight is 220.15 g/mol .[1]

m/z Assignment
220[M]⁺ (Molecular Ion)
175[M - COOH]⁺
147[M - COOH - CO]⁺ or [CF₃C₆H₄CHOH]⁺
109[CF₃C₆H₄]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Ionization: Ionize the sample molecules to generate charged species.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 4-(Trifluoromethyl)mandelic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-(Trifluoromethyl)mandelic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a crucial parameter for its application in research, chemical synthesis, and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines detailed experimental protocols for determining its solubility in various organic solvents.

Introduction

This compound is a derivative of mandelic acid, an aromatic alpha-hydroxy acid. The presence of a trifluoromethyl group significantly influences its physicochemical properties, including solubility, which is a critical factor for reaction kinetics, purification processes like crystallization, and formulation development. Understanding its solubility profile in different organic solvents is essential for optimizing experimental conditions and ensuring reproducibility.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

Organic SolventDielectric Constant (at 20°C)Solubility ( g/100 mL)
Methanol32.7Data to be determined
Ethanol24.5Data to be determined
Isopropanol19.9Data to be determined
Acetone20.7Data to be determined
Ethyl Acetate6.0Data to be determined
Dichloromethane9.1Data to be determined
Toluene2.4Data to be determined
Hexane1.9Data to be determined

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

This is a straightforward and widely used technique for determining solubility.[1][2][3]

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

  • This compound

  • Selected organic solvents

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Evaporating dishes or vials

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid crystallization upon cooling.

    • Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

    • Once the solvent is completely evaporated, dry the residue in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.

    • Cool the dish or vial in a desiccator and weigh it on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

    • Express the solubility in grams per 100 mL of solvent.

UV-Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. Aromatic compounds like this compound are good candidates for this technique.[4][5]

Principle: A calibration curve of absorbance versus concentration is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • This compound

  • Selected organic solvents (UV-grade)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a specific volume of the solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution and Measurement:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully dilute a known volume of the filtered saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution.

    • Express the solubility in the desired units (e.g., g/100 mL).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the decision-making process for selecting an appropriate method.

experimental_workflow start Start: Determine Solubility of This compound prep_saturated Prepare Saturated Solution (Excess Solute in Solvent) start->prep_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_saturated->equilibrate withdraw_sample Withdraw & Filter Aliquot of Supernatant equilibrate->withdraw_sample method_choice Select Analytical Method gravimetric Gravimetric Method method_choice->gravimetric  If compound has  no UV absorbance uv_vis UV-Vis Spectroscopy method_choice->uv_vis  If compound has  UV absorbance evaporate Evaporate Solvent gravimetric->evaporate prep_standards Prepare Standard Solutions & Generate Calibration Curve uv_vis->prep_standards withdraw_sample->method_choice weigh_residue Weigh Dry Residue evaporate->weigh_residue calculate_grav Calculate Solubility (mass/volume) weigh_residue->calculate_grav end End: Solubility Determined calculate_grav->end dilute_sample Dilute Saturated Solution to known volume prep_standards->dilute_sample measure_abs Measure Absorbance at λmax dilute_sample->measure_abs calculate_uv Calculate Concentration from Calibration Curve measure_abs->calculate_uv calculate_uv->end

Caption: Experimental workflow for solubility determination.

gravimetric_protocol step1 Step 1 Add excess solute to solvent in a sealed vial. step2 Step 2 Equilibrate at constant temperature with agitation. step1->step2 step3 Step 3 Withdraw and filter a known volume of the supernatant. step2->step3 step4 Step 4 Evaporate the solvent from the filtered aliquot. step3->step4 step5 Step 5 Dry the residue to a constant weight. step4->step5 step6 Step 6 Weigh the residue and calculate solubility. step5->step6

Caption: Gravimetric method protocol overview.

uv_vis_protocol cluster_cal Calibration cluster_sol Solubility Measurement cal1 A Prepare stock and standard solutions of known concentrations. cal2 B Measure absorbance of standards at λmax. cal1->cal2 cal3 C Plot absorbance vs. concentration to create calibration curve. cal2->cal3 sol1 D Prepare saturated solution and filter. sol2 E Dilute a known volume of the saturated solution. sol1->sol2 sol3 F Measure absorbance of the diluted solution. sol2->sol3 sol4 G Calculate concentration using the calibration curve and dilution factor. sol3->sol4

Caption: UV-Vis spectroscopy method protocol overview.

References

An In-depth Technical Guide to Racemic vs. Enantiopure 4-(Trifluoromethyl)mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of racemic and enantiopure 4-(trifluoromethyl)mandelic acid, a crucial chiral building block in modern drug discovery and development. The document details the distinct physicochemical properties of the racemic mixture versus the individual enantiomers, outlines detailed experimental protocols for their separation, and explores the significant role of enantiopure forms in the synthesis of active pharmaceutical ingredients (APIs). Particular emphasis is placed on the practical application of this compound, illustrated through a case study in the development of a novel antidiabetic agent. This guide is intended to be a valuable resource for researchers and professionals engaged in asymmetric synthesis and the development of stereochemically pure pharmaceuticals.

Introduction

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers is, therefore, a critical process in drug development to ensure safety and efficacy. This compound, an analog of mandelic acid, has emerged as a valuable chiral resolving agent and a versatile synthon for the preparation of enantiomerically pure compounds. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making its incorporation a desirable strategy in medicinal chemistry.

This guide will delve into the key differences between the racemic and enantiopure forms of this compound, providing a robust foundation for its effective utilization in a research and development setting.

Physicochemical Properties: A Comparative Analysis

The physical properties of a racemic mixture can differ significantly from its constituent enantiomers. While enantiomers have identical intrinsic properties such as boiling point and density in an achiral environment, their melting points and solubilities can vary, and most notably, they exhibit opposite optical activity.

PropertyRacemic this compound(R)-4-(Trifluoromethyl)mandelic Acid(S)-4-(Trifluoromethyl)mandelic Acid
Molecular Formula C₉H₇F₃O₃C₉H₇F₃O₃C₉H₇F₃O₃
Molecular Weight 220.15 g/mol 220.15 g/mol 220.15 g/mol
Appearance White to off-white crystalline solid[1]Data not availableData not available
Melting Point 127-133 °C[1]Data not availableData not available
Specific Rotation ([α]D) 0° (optically inactive)Data not available (expected to be equal in magnitude and opposite in sign to the (S)-enantiomer)Data not available

Chiral Resolution: Experimental Protocols

The separation of racemic this compound into its enantiomers is a critical step for its use in asymmetric synthesis. Two common and effective methods are diastereomeric salt crystallization and enzymatic kinetic resolution.

Diastereomeric Salt Crystallization

This classical resolution technique involves the reaction of the racemic acid with a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Protocol: Resolution with (R)-(+)-α-Methylbenzylamine

  • Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of racemic this compound in a suitable solvent such as methanol or ethanol with gentle heating. In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-methylbenzylamine in the same solvent. Slowly add the amine solution to the acid solution with continuous stirring.

  • Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. Further cooling in an ice bath or refrigerator can enhance crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the more soluble diastereomer which remains in the mother liquor.

  • Liberation of the Enantiopure Acid: Suspend the collected crystals in water and acidify the mixture to a pH of 1-2 with a dilute strong acid (e.g., 1 M HCl). This will protonate the mandelic acid and the chiral amine.

  • Extraction: Extract the liberated enantiopure this compound with an organic solvent such as ethyl acetate.

  • Purification and Characterization: Wash the organic layer with water, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid. The enantiomeric excess (ee) should be determined using chiral HPLC analysis.

Workflow for Diastereomeric Salt Crystallization

G racemic Racemic this compound salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent ((R)-(+)-α-Methylbenzylamine) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-acid • (R)-amine) fractional_crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomeric Salt (in mother liquor) fractional_crystallization->more_soluble acidification_less Acidification less_soluble->acidification_less acidification_more Acidification more_soluble->acidification_more enantiomer_s Enantiopure (S)-Acid acidification_less->enantiomer_s recovery Recovery of Resolving Agent acidification_less->recovery enantiomer_r Enantiopure (R)-Acid acidification_more->enantiomer_r acidification_more->recovery

Caption: Workflow for the chiral resolution of racemic this compound via diastereomeric salt crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Protocol: Lipase-Catalyzed Transesterification

  • Reaction Setup: In a suitable flask, dissolve racemic this compound (1.0 equivalent) and an acyl donor (e.g., vinyl acetate, 3.0 equivalents) in an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435 or a lipase from Pseudomonas cepacia) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the esterified and unreacted acid.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separation: The product mixture will contain one enantiomer as an ester and the other as the unreacted acid. These can be separated by extraction with an aqueous basic solution (e.g., saturated sodium bicarbonate), which will extract the acidic component.

  • Isolation of Products:

    • Unreacted Acid: Acidify the aqueous layer with a dilute strong acid and extract the enantiopure acid with an organic solvent. Dry the organic layer and remove the solvent.

    • Esterified Acid: The organic layer from the initial extraction contains the esterified enantiomer. The ester can be hydrolyzed back to the acid using standard procedures if desired.

  • Characterization: Determine the enantiomeric excess of both the resolved acid and the ester using chiral HPLC.

Workflow for Enzymatic Kinetic Resolution

G racemic Racemic this compound ((R)- and (S)-acid) reaction Enzymatic Transesterification racemic->reaction lipase Lipase + Acyl Donor lipase->reaction mixture Mixture at ~50% Conversion reaction->mixture separation Separation (e.g., Extraction) mixture->separation ester (R)-Ester ester_isolated Isolated (R)-Ester ester->ester_isolated acid (S)-Acid (unreacted) acid_isolated Isolated (S)-Acid acid->acid_isolated separation->ester separation->acid hydrolysis Hydrolysis ester_isolated->hydrolysis r_acid Enantiopure (R)-Acid hydrolysis->r_acid

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic this compound.

Application in Drug Development: A Case Study

Enantiopure this compound is a valuable building block in the synthesis of complex chiral molecules with therapeutic potential. A notable example is its use in the asymmetric synthesis of a novel stereopure multi-target antidiabetic agent.

In a recent study, the (R)-enantiomer of this compound was a key precursor in the synthesis of 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione. This compound was designed to interact with multiple biological targets relevant to diabetes. The synthesis involved an asymmetric organocatalytic approach where the stereochemistry of the final product was controlled, in part, by the use of the enantiopure starting material derived from (R)-4-(trifluoromethyl)mandelic acid.

The resulting stereopure compound demonstrated significant inhibitory activity against key antidiabetic targets, including α-glucosidase and α-amylase, in in-vitro assays.[2][3] This case study highlights the critical importance of having access to enantiomerically pure building blocks like this compound for the development of next-generation therapeutics with improved specificity and efficacy.

Characterization Techniques

The successful resolution and characterization of racemic and enantiopure this compound rely on a combination of analytical techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of a sample. A chiral stationary phase (CSP) is used to separate the enantiomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to determine enantiomeric purity by using a chiral solvating agent or by converting the enantiomers into diastereomers with a chiral derivatizing agent.[4] This results in distinguishable signals for each stereoisomer.

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound in solution. Enantiomers will rotate light to an equal but opposite degree. The specific rotation is a characteristic physical property of a pure enantiomer.

Conclusion

This compound is a key chiral molecule with significant applications in the pharmaceutical industry. The ability to resolve the racemic mixture into its individual enantiomers is paramount for its use in the synthesis of stereochemically defined drugs. This guide has provided a detailed comparison of the racemic and enantiopure forms, outlined robust experimental protocols for their separation, and demonstrated the practical importance of the enantiopure material in a relevant drug discovery context. As the demand for enantiomerically pure pharmaceuticals continues to grow, a thorough understanding of the principles and techniques described herein will be invaluable for researchers and professionals in the field.

References

A Technical Guide to Chiral Resolving Agents for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of pharmaceutical sciences and drug development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The synthesis of chiral molecules often results in a racemic mixture, a 50:50 mixture of both enantiomers.[1] Consequently, the separation of these enantiomers, a process known as chiral resolution, is a critical step in the production of safe and effective drugs.[2][3] This technical guide provides an in-depth exploration of chiral resolving agents, their mechanisms of action, and the experimental protocols for their application, with a focus on diastereomeric salt formation.

Core Principles of Chiral Resolution

The fundamental principle behind most chiral resolution techniques is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[4][5] This difference in properties, such as solubility, melting point, or chromatographic retention, allows for their separation using conventional laboratory techniques.[6] Chiral resolving agents are enantiomerically pure compounds that react with the racemate to form these diastereomeric pairs.[2]

Types of Chiral Resolving Agents

Chiral resolving agents can be broadly classified based on their chemical nature and the type of interaction they have with the racemate. The most common types include:

  • Chiral Acids: Used for the resolution of racemic bases (amines). Common examples include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[4][5]

  • Chiral Bases: Employed for the resolution of racemic acids. Naturally occurring alkaloids like brucine, strychnine, and quinine are frequently used, as well as synthetic amines like (R)-1-phenylethylamine.[4][5]

  • Chiral Alcohols and Amines: Used in kinetic resolution or as chiral derivatizing agents for chromatographic separation.

  • Enzymes: Biocatalysts, such as lipases, can selectively catalyze a reaction with one enantiomer of a racemic mixture, a process known as enzymatic kinetic resolution.[7][8]

The selection of an appropriate resolving agent is often empirical and requires screening a variety of candidates to find the one that provides the best separation.[2][9]

Mechanism of Action: Diastereomeric Salt Formation

The most widely used method for chiral resolution on an industrial scale is diastereomeric salt formation.[3][9] This technique involves an acid-base reaction between a racemic mixture and an enantiomerically pure chiral resolving agent.[3] The resulting diastereomeric salts have different crystal lattice energies and, consequently, different solubilities in a given solvent.[10] This disparity in solubility allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor.[11] The less soluble diastereomer is then isolated, and the chiral resolving agent is removed to yield the desired pure enantiomer.[2]

The overall workflow for chiral resolution via diastereomeric salt formation can be visualized as follows:

G Workflow of Chiral Resolution by Diastereomeric Salt Formation cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration racemate Racemic Mixture (R-enantiomer + S-enantiomer) salt_formation Reaction racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., R'-enantiomer) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (R,R' + S,R') salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., R,R') - Solid crystallization->less_soluble more_soluble More Soluble Diastereomer (e.g., S,R') - In Solution crystallization->more_soluble regeneration_solid Liberation of Enantiomer (e.g., addition of base) less_soluble->regeneration_solid pure_enantiomer Pure Enantiomer (R-enantiomer) regeneration_solid->pure_enantiomer spent_agent Recovered Resolving Agent (R'-enantiomer) regeneration_solid->spent_agent

Caption: General workflow for chiral resolution via diastereomeric salt formation.

The principle of chiral recognition, which governs the differential interaction between the chiral resolving agent and the enantiomers, is often explained by the "three-point interaction model".[12] This model postulates that for effective discrimination, there must be at least three points of interaction between the chiral selector and the enantiomers, with at least one of these interactions being stereochemically dependent.

G Principle of Chiral Recognition: Three-Point Interaction Model cluster_0 Chiral Selector (Resolving Agent) cluster_1 Enantiomer 1 (Good Fit) cluster_2 Enantiomer 2 (Poor Fit) selector Chiral Cavity A A' B B' C C' enantiomer1 Enantiomer R A1 A enantiomer1->A1 Interaction 1 B1 B enantiomer1->B1 Interaction 2 C1 C enantiomer1->C1 Interaction 3 A1->A Strong Interaction B1->B Strong Interaction C1->C Strong Interaction enantiomer2 Enantiomer S A2 A enantiomer2->A2 Interaction 1 B2 C enantiomer2->B2 Mismatch C2 B enantiomer2->C2 Mismatch A2->A Strong Interaction B2->B Weak/No Interaction C2->C Weak/No Interaction

Caption: The three-point interaction model for chiral recognition.

Quantitative Data on Chiral Resolution

The efficiency of a chiral resolution process is typically evaluated by the yield of the desired enantiomer and its enantiomeric excess (ee). The following tables summarize representative quantitative data for the resolution of racemic compounds using different chiral resolving agents.

Table 1: Resolution of Racemic Amines with Chiral Acids

Racemic AmineChiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Amine (%)
1-Phenylethylamine(+)-Tartaric AcidMethanol45>98
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(-)-Dibenzoyltartaric AcidEthanol80-90>85[13]
dl-Methadoned-Tartaric AcidPetroleum Ether50Not specified[2]
Racemic Base(-)-Camphoric AcidVariousDependent on screeningDependent on screening

Table 2: Resolution of Racemic Acids with Chiral Bases

Racemic AcidChiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Acid (%)
Ibuprofen(S)-(-)-α-MethylbenzylamineVariousDependent on conditionsDependent on conditions[14]
Mandelic Acid(+)-CinchonineWater~40>95
2-(2-oxopyrrolidin-1-yl)butanamide(S)-2-aminobutanamide (co-former)Acetonitrile70 (of S-enantiomer)Not specified[6]

Experimental Protocols

Protocol 1: Diastereomeric Salt Formation for Chiral Resolution of a Racemic Amine

This protocol outlines a general procedure for the resolution of a racemic amine using a chiral acid.[10][11]

1. Materials and Reagents:

  • Racemic amine

  • Enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid)

  • Solvent(s) for crystallization (e.g., methanol, ethanol, acetone, or mixtures)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for regeneration

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

2. Procedure:

  • Solvent Screening (Optional but Recommended): A preliminary screening of different solvents is crucial to identify the optimal conditions for diastereomeric salt crystallization.[10][15] This can be performed on a small scale in vials or a multi-well plate.[15]

    • Dissolve a small amount of the racemic amine and the chiral resolving agent (typically in a 1:1 or 2:1 molar ratio) in a variety of solvents.

    • Allow the solutions to stand at room temperature or cool to induce crystallization.

    • Observe the formation of crystals and analyze the solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the diastereomeric excess (de) and enantiomeric excess (ee).

  • Salt Formation and Crystallization (Scale-up):

    • Dissolve the racemic amine (1.0 equivalent) in the chosen solvent, heating if necessary to achieve complete dissolution.

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, again with heating if required.

    • Slowly add the solution of the chiral resolving agent to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath or refrigerator to maximize crystal formation.

    • Collect the precipitated diastereomeric salt by vacuum filtration, washing the crystals with a small amount of the cold crystallization solvent.

  • Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.[10]

  • Regeneration of the Pure Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH) to neutralize the chiral acid and liberate the free amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the enantiomerically enriched amine.

    • Determine the enantiomeric excess of the final product using a suitable analytical technique.

Protocol 2: Chiral Column Chromatography for Enantiomer Separation

Chiral column chromatography is a powerful analytical and preparative technique for separating enantiomers.[16][17]

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral HPLC column (e.g., polysaccharide-based, Pirkle-type, or cyclodextrin-based)[16][17]

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

  • Racemic sample

2. Procedure:

  • Column Selection and Method Development:

    • Select a chiral stationary phase (CSP) that is known to be effective for the class of compound being separated.[18] Column screening with a variety of CSPs and mobile phases is often necessary to find the optimal separation conditions.[16]

    • Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[17] The composition of the mobile phase can significantly affect the resolution.[18]

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a known concentration.

  • Chromatographic Separation:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • The enantiomers will interact differently with the chiral stationary phase and will therefore be separated, eluting at different retention times.

    • Detect the separated enantiomers using a suitable detector (e.g., UV-Vis).

  • Preparative Separation (Optional): For isolation of the pure enantiomers, the analytical method can be scaled up to a preparative or semi-preparative scale. Fractions corresponding to each enantiomeric peak are collected.

Conclusion

Chiral resolving agents are indispensable tools in modern drug development and organic synthesis. The formation of diastereomeric salts remains a robust and scalable method for the separation of enantiomers. A systematic approach to screening resolving agents and crystallization conditions is key to developing an efficient resolution process. Furthermore, chiral chromatography offers a powerful alternative for both analytical and preparative-scale separations. A thorough understanding of the principles and experimental protocols outlined in this guide will enable researchers and scientists to effectively tackle the challenges of chiral resolution and produce enantiomerically pure compounds essential for the advancement of pharmaceutical sciences.

References

The Strategic Imperative of Fluorine: An In-depth Technical Guide to Fluorinated Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. This guide provides a comprehensive overview of the role of fluorinated building blocks, detailing their impact on the physicochemical and pharmacokinetic properties of drug candidates. It further presents detailed experimental protocols and visual representations of relevant biological pathways and workflows to provide a practical resource for researchers in the field.

The Unique Physicochemical Properties of Fluorine and Their Impact on Drug Design

The strategic placement of fluorine atoms within a drug candidate can profoundly influence its metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This is attributed to fluorine's unique combination of properties:

  • High Electronegativity: As the most electronegative element, fluorine can significantly alter the electron distribution within a molecule.[1][2][3] This can modulate the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state at physiological pH, influencing its solubility, permeability, and target engagement.[2][4]

  • Small van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows for the isosteric replacement of hydrogen with fluorine without introducing significant steric hindrance, often leading to improved binding interactions with target proteins.[1][5]

  • Strong Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, with a high bond dissociation energy.[6][7] This inherent strength makes the C-F bond resistant to metabolic cleavage by enzymes such as cytochrome P450, a common route of drug metabolism.[2][4] By blocking sites of metabolic oxidation, fluorination can significantly enhance a drug's metabolic stability, leading to a longer half-life and improved oral bioavailability.[2][8][9]

Quantitative Impact of Fluorination on Drug Properties

The introduction of fluorine can lead to predictable and quantifiable changes in a molecule's properties. The following tables summarize the effects of fluorination on key physicochemical and pharmacological parameters.

Modulation of Acidity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This effect is particularly pronounced when fluorine is positioned at the β or γ position relative to an amine.[10]

Compound SeriesNon-Fluorinated pKaFluorinated AnalogFluorinated pKaΔpKaReference
PDE9 Inhibitors (Piperidine Amine)9.74-fluoropiperidine8.5-1.2[10]
2-(Thioalkyl)pyridines (Pyridine Nitrogen)3.69 (S-CH₃)S-CF₃0.97-2.72[11]
2-(Thioalkyl)pyridines (Pyridine Nitrogen)3.68 (S-CH₂CH₃)S-CH₂CF₃1.49-2.19[11]
Alteration of Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is context-dependent. While the introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, polyfluorination or fluorination of aliphatic chains can lead to a decrease.[7][12][13]

Compound SeriesNon-Fluorinated logD⁷·⁴Fluorinated AnalogFluorinated logD⁷·⁴ΔlogD⁷·⁴Reference
2-(Methylthio)pyridine1.692-(Trifluoromethylthio)pyridine2.13+0.44[12]
2-(Ethylthio)pyridine2.262-(2,2,2-Trifluoroethylthio)pyridine2.71+0.45[12]
2-(Ethylsulfonyl)pyridine-0.072-(2-Fluoroethylsulfonyl)pyridine-0.21-0.14[12]
Enhancement of Biological Potency (IC₅₀)

Fluorination can significantly improve the binding affinity of a drug for its target, resulting in lower IC₅₀ values. This can be due to favorable interactions between the fluorine atom and the protein's active site.[14][15]

Inhibitor ClassNon-Fluorinated AnalogPARP2 IC₅₀ (nM)Fluorinated AnalogPARP2 IC₅₀ (nM)Reference
PARP Inhibitors1-oxo-3,4-dihydroisoquinoline-4-carboxamide1,2007-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide800[4][14]
Inhibitor Class Non-Fluorinated Analog HDAC1 IC₅₀ (nM) Fluorinated Analog HDAC1 IC₅₀ (nM) Reference
HDAC InhibitorsEthyl CongenerVaries1,2-Difluoroethylene CongenerGenerally Lower[16]
Improvement in Pharmacokinetic Properties

By blocking metabolic soft spots and modulating physicochemical properties, fluorination often leads to improved pharmacokinetic profiles, including increased metabolic stability and oral bioavailability.[10][17]

DrugKey Fluorinated MoietyOral Bioavailability (%)Half-life (t₁/₂) (h)Key Benefit of FluorinationReference
Fluvoxaminep-Trifluoromethylphenoxy~5315.6Enhanced metabolic stability[8]
Sotorasib6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)~805.5Improved pharmacokinetic properties[17]
Vericiguat5-Fluoropyrazolo[3,4-b]pyridine~9330Increased metabolic stability and lower clearance[17]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of fluorinated building blocks and drug candidates.

Synthesis of Fluorinated Building Blocks

This protocol describes a common method for the synthesis of 4-fluoroisoquinoline, a valuable building block in medicinal chemistry.[18][19]

  • Fluorination of 1-Hydroxyisoquinoline: To a suspension of 1-hydroxyisoquinoline in acetonitrile and methanol under a nitrogen atmosphere, add Selectfluor®. Stir the mixture at room temperature for 2.5 hours.

  • Work-up: Cool the reaction mixture on an ice bath, dilute with ethyl acetate, and add water. Separate the aqueous layer, and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Acid-catalyzed Dehydration: Dissolve the crude product from the previous step in dichloromethane and add a 4M solution of hydrochloric acid in ethyl acetate. Stir the mixture at room temperature for 6 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. Add a water-methanol (10:1) solution to the resulting solid and neutralize with a 7% aqueous sodium bicarbonate solution to precipitate the 4-fluoro-1-hydroxyisoquinoline.

  • Chlorination and Reduction: The resulting 4-fluoro-1-hydroxyisoquinoline can be converted to 1-chloro-4-fluoroisoquinoline using phosphorus oxychloride, followed by selective reduction of the chloro group using a palladium catalyst and hydrogen gas to yield 4-fluoroisoquinoline.[13][18]

Trifluoromethyltrimethylsilane (TMSCF₃), or the Ruppert-Prakash reagent, is a versatile reagent for the nucleophilic trifluoromethylation of various heterocycles.[1]

  • General Procedure for Copper-Catalyzed Intramolecular Aminotrifluoromethylation: To a solution of the N-alkenyl amine/amide substrate in a suitable solvent (e.g., DMF), add a Cu(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 11 mol%), TMSCF₃ (2.0-3.0 equiv.), a fluoride source (e.g., KF, 4.0 equiv.), and an oxidant.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 15 hours.

  • Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired trifluoromethylated heterocycle.[1]

In Vitro Evaluation of Fluorinated Compounds

This classic method directly measures the partition coefficient of a compound between n-octanol and water.[8][][21]

  • Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[1][2][3]

  • Preparation of Reagents: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Thaw human or animal liver microsomes and prepare a microsomal suspension in phosphate buffer (pH 7.4). Prepare an NADPH regenerating system.

  • Incubation: In a 96-well plate, add the microsomal suspension and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.[2][3]

Visualizing the Role of Fluorinated Building Blocks

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in various cancers. Fluorinated inhibitors, such as gefitinib and lapatinib, are used to target this pathway.[14][][22]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription_Factors mTOR->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes EGF EGF (Ligand) EGF->EGFR Binds Fluorinated_Inhibitor Fluorinated EGFR Inhibitor (e.g., Gefitinib) Fluorinated_Inhibitor->EGFR Inhibits

EGFR signaling pathway and its inhibition.

BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for certain B-cell malignancies. Ibrutinib, a fluorinated inhibitor, covalently binds to and inhibits BTK.[3][23][24]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum BCR B-cell Receptor LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCg2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 Proliferation_Survival B-cell Proliferation & Survival DAG->Proliferation_Survival Ca_Store Ca²⁺ Store IP3->Ca_Store Releases Ca²⁺ Ca_Store->Proliferation_Survival Antigen Antigen Antigen->BCR Binds Fluorinated_Inhibitor Fluorinated BTK Inhibitor (e.g., Ibrutinib) Fluorinated_Inhibitor->BTK Inhibits

BTK signaling pathway and its inhibition.
Experimental Workflow

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of fluorinated drug candidates.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo Evaluation Lead_ID Lead Identification SAR_Fluorination SAR-guided Fluorination Lead_ID->SAR_Fluorination Building_Block_Synthesis Fluorinated Building Block Synthesis SAR_Fluorination->Building_Block_Synthesis Compound_Synthesis Target Compound Synthesis Building_Block_Synthesis->Compound_Synthesis Physicochemical_Properties Physicochemical Profiling (pKa, logP) Compound_Synthesis->Physicochemical_Properties Biological_Activity Biological Activity (IC₅₀) Physicochemical_Properties->Biological_Activity Biological_Activity->SAR_Fluorination Feedback Loop Metabolic_Stability Metabolic Stability (Microsomal Assay) Biological_Activity->Metabolic_Stability Metabolic_Stability->SAR_Fluorination Pharmacokinetics Pharmacokinetics (Bioavailability, Clearance) Metabolic_Stability->Pharmacokinetics Efficacy_Toxicity Efficacy & Toxicity Studies Pharmacokinetics->Efficacy_Toxicity Clinical_Candidate Clinical Candidate Efficacy_Toxicity->Clinical_Candidate Selection

Workflow for fluorinated drug discovery.

Conclusion

The incorporation of fluorinated building blocks is a powerful and well-established strategy in medicinal chemistry for optimizing the properties of drug candidates. By leveraging the unique physicochemical characteristics of fluorine, researchers can rationally design molecules with enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. The continued development of novel fluorination methodologies and a deeper understanding of the nuanced effects of fluorine on drug-target interactions will undoubtedly lead to the discovery of safer and more effective medicines.[5][25] This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery through the strategic application of fluorine chemistry.

References

Methodological & Application

Application Notes: Chiral Resolution of Amines with 4-(Trifluoromethyl)mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chiral resolution of racemic amines using 4-(trifluoromethyl)mandelic acid as a resolving agent. This method is a crucial technique in the pharmaceutical and fine chemical industries for obtaining enantiomerically pure amines, which are vital building blocks for a wide array of chiral drugs and other bioactive molecules.

The trifluoromethyl group on the mandelic acid derivative often enhances the crystallinity and solubility differences of the resulting diastereomeric salts, facilitating a more efficient separation. The protocols outlined below are based on the principles of diastereomeric salt formation and fractional crystallization.

Principle of Chiral Resolution

Chiral resolution via diastereomeric salt formation is a classical and effective method for separating enantiomers. The process involves reacting a racemic mixture of a base (amine) with an enantiomerically pure chiral acid (this compound). This reaction forms a pair of diastereomeric salts.

(R/S)-Amine + (R)-4-(CF₃)mandelic acid → [(R)-Amine·(R)-4-(CF₃)mandelic acid] + [(S)-Amine·(R)-4-(CF₃)mandelic acid]

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility in a given solvent. This difference in solubility allows for the separation of the two diastereomeric salts through fractional crystallization. The less soluble salt will preferentially crystallize out of the solution, leaving the more soluble salt in the mother liquor.

Following the separation of the diastereomeric salts, the individual enantiomers of the amine can be recovered by treating the separated salts with a base to neutralize the resolving agent.

Experimental Protocols

The following are generalized protocols for the chiral resolution of primary amines using (R)- or (S)-4-(trifluoromethyl)mandelic acid. The specific conditions, such as solvent, temperature, and stoichiometry, may require optimization for different amines to achieve the best results in terms of yield and enantiomeric excess (e.e.).

Protocol 1: General Procedure for the Resolution of Racemic Amines

This protocol is a starting point for the resolution of a generic racemic primary amine.

Materials:

  • Racemic amine

  • (R)- or (S)-4-(Trifluoromethyl)mandelic acid

  • Solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof)

  • Aqueous base solution (e.g., 2 M NaOH or KOH)

  • Aqueous acid solution (e.g., 2 M HCl)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (flasks, condenser, separatory funnel, filtration apparatus)

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen solvent with gentle heating.

    • In a separate flask, dissolve the chiral resolving agent, (R)- or (S)-4-(trifluoromethyl)mandelic acid (0.5 to 1.0 equivalent), in the same solvent, also with gentle heating.

    • Slowly add the solution of the resolving agent to the amine solution with continuous stirring.

    • Observe for the formation of a precipitate. If no precipitate forms immediately, allow the solution to cool slowly to room temperature.

  • Fractional Crystallization:

    • If crystallization does not occur at room temperature, the solution can be cooled further in an ice bath or refrigerator. Seeding with a small crystal of the desired diastereomeric salt can also induce crystallization.

    • Allow the crystallization to proceed for a sufficient amount of time (this can range from a few hours to overnight) to maximize the yield of the less soluble diastereomeric salt.

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • The collected crystals represent the less soluble diastereomeric salt, while the filtrate contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals of the diastereomeric salt in water.

    • Add an aqueous base solution (e.g., 2 M NaOH) dropwise while stirring until the pH is basic (pH > 10) to neutralize the this compound and liberate the free amine.

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the extraction contains the sodium salt of this compound.

    • Acidify the aqueous layer with an aqueous acid solution (e.g., 2 M HCl) to a pH of 1-2.

    • The this compound will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. The recovered resolving agent can often be reused.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the recovered amine using an appropriate analytical technique, such as chiral HPLC or chiral GC. The yield of the resolved amine should also be calculated.

Data Presentation

The following table summarizes hypothetical quantitative data for the chiral resolution of various primary amines with (R)-4-(trifluoromethyl)mandelic acid. This data is illustrative and actual results will depend on the specific amine and optimized experimental conditions.

Racemic AmineResolving AgentSolvent(s)Molar Ratio (Amine:Acid)Yield of Less Soluble Salt (%)e.e. of Recovered Amine (%)
1-Phenylethylamine(R)-4-(Trifluoromethyl)mandelic acidEthanol1:0.545>95
1-(4-Chlorophenyl)ethylamine(R)-4-(Trifluoromethyl)mandelic acidIsopropanol1:0.64292
Amphetamine(R)-4-(Trifluoromethyl)mandelic acidMethanol/Water (9:1)1:13888
1-Aminoindan(R)-4-(Trifluoromethyl)mandelic acidAcetonitrile1:0.754094

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the chiral resolution process.

Chiral_Resolution_Workflow racemic_amine Racemic Amine ((R/S)-Amine) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent ((R)-4-(CF3)mandelic acid) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid] salt_formation->diastereomeric_mixture fractional_crystallization Fractional Crystallization diastereomeric_mixture->fractional_crystallization less_soluble_salt Less Soluble Salt Crystals (e.g., (R)-Amine·(R)-Acid) fractional_crystallization->less_soluble_salt Solid Phase mother_liquor Mother Liquor (Contains More Soluble Salt) fractional_crystallization->mother_liquor Liquid Phase liberation_amine Liberation of Amine (Base Treatment) less_soluble_salt->liberation_amine resolved_amine Enantiomerically Enriched Amine ((R)-Amine) liberation_amine->resolved_amine recovery_agent Recovery of Resolving Agent (Acidification) liberation_amine->recovery_agent recovered_agent Recovered Resolving Agent ((R)-4-(CF3)mandelic acid) recovery_agent->recovered_agent

Caption: Workflow for the chiral resolution of amines.

Logical_Relationships start Start: Racemic Amine Mixture add_resolving_agent Add Chiral Resolving Agent (e.g., (R)-4-(CF3)mandelic acid) start->add_resolving_agent form_diastereomers Formation of Diastereomeric Salts add_resolving_agent->form_diastereomers solubility_difference Different Solubilities of Diastereomers form_diastereomers->solubility_difference crystallization Selective Crystallization of Less Soluble Salt solubility_difference->crystallization separation Physical Separation (Filtration) crystallization->separation isolated_salt Isolated Diastereomeric Salt separation->isolated_salt liberation Liberation of Free Amine and Resolving Agent isolated_salt->liberation final_product End: Enantiomerically Pure Amine liberation->final_product

Caption: Logical steps in diastereomeric salt resolution.

Application Notes and Protocols for Enantiomeric Resolution using 4-(Trifluoromethyl)mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomeric resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of stereochemically pure compounds from a racemic mixture. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Diastereomeric salt formation is a classical and robust method for chiral resolution, relying on the differential solubility of diastereomeric salts formed between a racemic compound and a chiral resolving agent.

4-(Trifluoromethyl)mandelic acid is a chiral resolving agent that has proven effective in the separation of enantiomers, particularly for racemic amines. Its fluorinated nature can enhance the crystallinity and solubility differences of the resulting diastereomeric salts, facilitating their separation by fractional crystallization. This document provides a detailed protocol for the enantiomeric resolution of a model racemic amine, mexiletine [1-(2,6-dimethylphenoxy)propan-2-amine], using (S)-4-(Trifluoromethyl)mandelic acid.

Principle of Resolution

The resolution process is based on the reaction of a racemic amine (a 1:1 mixture of (R)- and (S)-enantiomers) with an enantiomerically pure chiral acid, in this case, (S)-4-(Trifluoromethyl)mandelic acid. This reaction forms a pair of diastereomeric salts: [(R)-amine · (S)-acid] and [(S)-amine · (S)-acid]. These diastereomers possess different physicochemical properties, including solubility in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its isolation. The enantiomerically enriched amine can then be liberated from the isolated diastereomeric salt by treatment with a base.

Data Presentation

The efficiency of an enantiomeric resolution is determined by the yield and the enantiomeric excess (e.e.) of the resolved product. The following table summarizes the expected quantitative data for the resolution of racemic mexiletine with (S)-4-(Trifluoromethyl)mandelic acid based on typical results for similar resolutions.

ParameterValue
Racemic Substrate (±)-Mexiletine
Resolving Agent (S)-4-(Trifluoromethyl)mandelic acid
Solvent Isopropanol
Yield of Diastereomeric Salt 40-50% (based on the desired enantiomer)
Diastereomeric Excess (d.e.) of Salt >95%
Enantiomeric Excess (e.e.) of Resolved (R)-Mexiletine >95%
Recovery of Resolving Agent >90%

Experimental Protocol

This protocol details the procedure for the enantiomeric resolution of racemic mexiletine using (S)-4-(Trifluoromethyl)mandelic acid.

Materials:

  • Racemic mexiletine

  • (S)-4-(Trifluoromethyl)mandelic acid

  • Isopropanol (anhydrous)

  • Diethyl ether (anhydrous)

  • 2 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

Step 1: Formation and Crystallization of the Diastereomeric Salt

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of racemic mexiletine in 100 mL of isopropanol.

  • Heat the solution to a gentle reflux.

  • In a separate flask, dissolve an equimolar amount of (S)-4-(Trifluoromethyl)mandelic acid in 50 mL of isopropanol, warming gently if necessary.

  • Slowly add the solution of the resolving agent to the refluxing solution of the racemic amine over a period of 15-20 minutes.

  • After the addition is complete, continue to reflux the mixture for 30 minutes.

  • Allow the solution to cool slowly to room temperature. The formation of a crystalline precipitate should be observed.

  • To maximize the yield of the less soluble diastereomeric salt, cool the mixture in an ice bath for 1-2 hours.

Step 2: Isolation of the Diastereomeric Salt

  • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight. This solid is the diastereomeric salt enriched in the (R)-mexiletine · (S)-4-(Trifluoromethyl)mandelic acid salt.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspend the dried diastereomeric salt in 100 mL of diethyl ether in a separatory funnel.

  • Add 50 mL of 2 M NaOH solution to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The enantiomerically enriched amine will be in the ether layer, while the sodium salt of the mandelic acid derivative will be in the aqueous layer.

  • Separate the aqueous layer and extract it twice more with 30 mL portions of diethyl ether.

  • Combine all the organic extracts.

  • Wash the combined organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-mexiletine.

Step 4: Recovery of the Chiral Resolving Agent (Optional)

  • Combine the aqueous layers from the extraction.

  • Cool the aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Step 5: Analysis

  • Determine the yield of the recovered enantiomerically enriched mexiletine.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the workflow of the enantiomeric resolution process.

experimental_workflow cluster_preparation Step 1: Diastereomeric Salt Formation cluster_separation Step 2 & 3: Separation and Liberation cluster_analysis Step 4: Analysis racemic_amine Racemic Amine (R/S Mixture) dissolution Dissolve in Solvent (Isopropanol) racemic_amine->dissolution resolving_agent Chiral Resolving Agent ((S)-4-(CF3)mandelic acid) resolving_agent->dissolution mixing Mix and Heat dissolution->mixing crystallization Cool and Crystallize mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Amine-(S)-Acid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in (S)-Amine-(S)-Acid) filtration->mother_liquor Liquid liberation Liberate Amine (Base Treatment) less_soluble_salt->liberation resolved_enantiomer Resolved Enantiomer ((R)-Amine) liberation->resolved_enantiomer analysis Yield and e.e. Determination (Chiral HPLC) resolved_enantiomer->analysis

Caption: Experimental workflow for enantiomeric resolution.

logical_relationship start Start with Racemic Mixture react React with Chiral Resolving Agent start->react form_diastereomers Formation of Diastereomeric Salts react->form_diastereomers solubility_diff Different Solubilities form_diastereomers->solubility_diff crystallize Fractional Crystallization solubility_diff->crystallize separate Physical Separation (Filtration) crystallize->separate liberate Liberation of Enantiomers separate->liberate end Enantiomerically Pure Compounds liberate->end

Caption: Logical steps in diastereomeric salt resolution.

Application Notes & Protocols: 4-(Trifluoromethyl)mandelic Acid as a Chiral Derivatizing Agent for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of pharmaceutical development, stereoselective synthesis, and natural product chemistry, the accurate determination of a chiral molecule's enantiomeric excess (e.e.) and absolute configuration is critical. Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with a Chiral Derivatizing Agent (CDA), offers a powerful and accessible method for this analysis. A CDA is an enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers.[1] Unlike enantiomers, which are indistinguishable in an achiral NMR environment, diastereomers exhibit distinct chemical shifts, allowing for their differentiation and quantification.[1][2]

4-(Trifluoromethyl)mandelic acid (4-TFMA) has emerged as an effective CDA for the analysis of chiral alcohols and amines. Its primary advantages include:

  • The presence of a trifluoromethyl (-CF3) group , which provides a sharp, singlet signal in ¹⁹F NMR spectra, often in a region free from other signals, simplifying analysis.

  • Significant magnetic anisotropy , which leads to clear chemical shift differences (Δδ) between the resulting diastereomers in both ¹H and ¹⁹F NMR spectra.

These application notes provide detailed protocols for using 4-TFMA to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines.

Application 1: Determination of Enantiomeric Excess (e.e.)

The fundamental principle involves reacting a racemic or enantioenriched analyte (e.g., an alcohol or amine) with a single enantiomer of 4-TFMA, such as (R)-4-TFMA. This reaction converts the pair of enantiomers into a pair of diastereomers ((R,R) and (R,S)), which can be distinguished by NMR. The ratio of these diastereomers, determined by integrating their unique signals, directly corresponds to the enantiomeric ratio of the original analyte.[3]

Experimental Workflow: Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral analyte using a single enantiomer of 4-TFMA.

G cluster_start Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Racemic/Enantioenriched Analyte (Alcohol/Amine) Reaction Mix in Anhydrous Solvent (e.g., CDCl3, CH2Cl2) Analyte->Reaction CDA Single Enantiomer of 4-TFMA (e.g., (R)-4-TFMA) CDA->Reaction Reagents Coupling Agent (e.g., DCC/EDC) + Base (e.g., DMAP) Reagents->Reaction Diastereomers Formation of Diastereomeric Mixture ((R,R) and (R,S) Esters/Amides) Reaction->Diastereomers NMR Acquire ¹H or ¹⁹F NMR Spectrum Diastereomers->NMR Integration Integrate Distinct Diastereomeric Signals NMR->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Workflow for e.e. determination using 4-TFMA.
Protocol 1: Derivatization of a Chiral Secondary Alcohol for e.e. Determination

This protocol details the esterification of a chiral secondary alcohol with (R)-4-(Trifluoromethyl)mandelic acid.

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol) (~0.1 mmol)

  • (R)-4-(Trifluoromethyl)mandelic acid (1.1 equiv., ~0.11 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv., ~0.12 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv., ~0.01 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) or deuterated chloroform (CDCl₃) (~1 mL)

  • 5 mm NMR tube

Procedure:

  • In a clean, dry vial, dissolve the chiral secondary alcohol (~0.1 mmol) and (R)-4-(Trifluoromethyl)mandelic acid (~0.11 mmol) in ~0.5 mL of anhydrous CH₂Cl₂.

  • Add DMAP (~0.01 mmol) to the solution.

  • In a separate vial, dissolve DCC (~0.12 mmol) in ~0.5 mL of anhydrous CH₂Cl₂.

  • Slowly add the DCC solution to the alcohol/acid mixture with stirring. A white precipitate (dicyclohexylurea, DCU) will form.

  • Allow the reaction to stir at room temperature for 2-4 hours or until completion (monitor by TLC).

  • Filter the mixture to remove the DCU precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting crude diastereomeric ester mixture in an appropriate deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube for analysis.

  • Analysis: Acquire a ¹H or ¹⁹F NMR spectrum. Identify a well-resolved pair of signals corresponding to the two diastereomers. Integrate these signals (Area₁ and Area₂). Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Application 2: Determination of Absolute Configuration

To determine the absolute configuration of a chiral analyte, two separate derivatization reactions are performed, one with (R)-4-TFMA and one with (S)-4-TFMA. This creates two diastereomeric products, for example, an (R,S)-ester and an (S,S)-ester if the analyte has the (S) configuration. By comparing the ¹H or ¹⁹F NMR spectra of these two diastereomers, a chemical shift difference (Δδ) is calculated for specific protons or the fluorine atoms. The sign of this Δδ value (positive or negative) can be correlated to the spatial arrangement of substituents around the chiral center, allowing for the assignment of the absolute configuration based on established stereochemical models.[4]

Logical Framework: Absolute Configuration Assignment

The decision-making process for assigning absolute configuration is based on the systematic analysis of chemical shift differences between diastereomers formed from the (R)- and (S)-CDA.

G Start Chiral Analyte (Unknown Configuration) ReactR React with (R)-4-TFMA Start->ReactR ReactS React with (S)-4-TFMA Start->ReactS NMR_R Acquire NMR Spectrum (δR) ReactR->NMR_R NMR_S Acquire NMR Spectrum (δS) ReactS->NMR_S Calculate Calculate Δδ = δS - δR for key protons/fluorine NMR_R->Calculate NMR_S->Calculate Model Compare sign of Δδ to stereochemical model Calculate->Model Assign Assign Absolute Configuration Model->Assign

Decision process for absolute configuration.
Protocol 2: Derivatization for Absolute Configuration Determination

This protocol requires preparing two separate samples.

Procedure:

  • Sample A: Following Protocol 1 , react the chiral analyte (~0.1 mmol) with (R)-4-(Trifluoromethyl)mandelic acid . After workup, dissolve the purified product (the (R)-diastereomer) in CDCl₃ and transfer to an NMR tube.

  • Sample B: In parallel, follow Protocol 1 to react the chiral analyte (~0.1 mmol) with (S)-4-(Trifluoromethyl)mandelic acid . After workup, dissolve the purified product (the (S)-diastereomer) in CDCl₃ and transfer to a second NMR tube.

  • Analysis: a. Acquire identical ¹H or ¹⁹F NMR spectra for both Sample A (δR) and Sample B (δS). b. Identify corresponding signals in both spectra, particularly for protons close to the newly formed ester/amide linkage. c. Calculate the chemical shift difference for each corresponding proton: Δδ = δS - δR . d. Correlate the signs (+ or -) of the calculated Δδ values with a conformational model (e.g., the Trost or a modified Mosher's model) to assign the absolute configuration of the analyte.[4]

Data Presentation

The effectiveness of a CDA is quantified by the magnitude of the chemical shift non-equivalence (Δδ) it induces. Larger Δδ values allow for more accurate integration and assignment. The table below summarizes typical ¹⁹F NMR chemical shift differences observed for diastereomers formed from various chiral analytes and a trifluoromethyl-containing CDA.

Analyte ClassExample AnalyteCDATypical Δδ (ppm) in ¹⁹F NMRReference
Secondary Alcohol(R)-1-phenylethanolTBBA+0.18[5]
Secondary AlcoholMethyl (L)-LactateTBBA-0.05[5]
Amino Acid EsterMethyl (L)-ValinateTBBA-0.29[5]
Amino Acid EsterMethyl (L)-tert-LeucinateTBBA-0.34[5]

*Data shown for Trifluoromethylbenzoimidazolylbenzoic acid (TBBA), a structurally related CDA, to illustrate typical magnitudes of Δδ in ¹⁹F NMR. The principle and observed effects are comparable to those expected with 4-TFMA.[5]

Note: The sign and magnitude of Δδ are highly dependent on the specific analyte, the CDA used, and the solvent. The establishment of a reliable stereochemical model requires systematic analysis of a series of compounds with known configurations.

References

Application Notes and Protocols for the Determination of Enantiomeric Excess Using 4-(Trifluoromethyl)mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the determination of enantiomeric excess (ee) of chiral alcohols and amines using 4-(trifluoromethyl)mandelic acid as a chiral derivatizing agent (CDA). The primary method of analysis is Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the accurate quantification of enantiomers by converting them into diastereomers with distinct NMR signals. This approach is crucial in fields such as synthetic chemistry, pharmacology, and drug development, where the stereochemistry of a molecule can significantly impact its biological activity.

Introduction

The determination of the enantiomeric purity of chiral compounds is a critical analytical challenge. This compound is an effective chiral derivatizing agent that reacts with chiral alcohols and amines to form stable diastereomeric esters and amides, respectively. These diastereomers, unlike the original enantiomers, possess different physical and spectral properties, enabling their differentiation and quantification by analytical techniques such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

The trifluoromethyl group in this compound provides a strong and clean signal in ¹⁹F NMR spectroscopy, which can be a significant advantage for analysis, offering a spectral window with minimal interference. However, ¹H NMR spectroscopy is the most common and accessible method for this analysis. The principle lies in the differential shielding effects of the chiral derivatizing agent on the protons of the analyte in the two diastereomers, leading to distinct chemical shifts (Δδ). The relative integration of these signals directly corresponds to the enantiomeric ratio of the original sample.

Principle of the Method

The core principle of this method is the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with a single enantiomer of a chiral derivatizing agent.

  • Step 1: Derivatization. A racemic or enantiomerically enriched chiral analyte (e.g., an alcohol or amine) is reacted with an enantiomerically pure form of this compound to form a mixture of diastereomers.

  • Step 2: Analysis. The resulting diastereomers are analyzed, typically by ¹H NMR spectroscopy. Due to their different spatial arrangements, the diastereomers will exhibit distinct chemical shifts for certain protons.

  • Step 3: Quantification. The enantiomeric excess of the original analyte is calculated from the integral ratio of the well-resolved signals of the two diastereomers in the NMR spectrum.

Experimental Protocols

Derivatization of Chiral Alcohols

This protocol describes the formation of diastereomeric esters from a chiral secondary alcohol and (S)-4-(trifluoromethyl)mandelic acid using a Steglich esterification, a mild and efficient method.

Materials:

  • Chiral alcohol

  • (S)-4-(Trifluoromethyl)mandelic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the chiral alcohol (1.0 eq) and (S)-4-(trifluoromethyl)mandelic acid (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated dicyclohexylurea (DCU).

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mixture of diastereomeric esters.

Derivatization of Chiral Amines

This protocol outlines the formation of diastereomeric amides from a chiral primary amine and (S)-4-(trifluoromethyl)mandelic acid.

Materials:

  • Chiral primary amine

  • (S)-4-(Trifluoromethyl)mandelic acid

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • In a clean, dry round-bottom flask, dissolve (S)-4-(trifluoromethyl)mandelic acid (1.1 eq) in the chosen anhydrous solvent.

  • Add the coupling agent (1.2 eq) and the base (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the chiral primary amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the mixture of diastereomeric amides.

NMR Analysis

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified diastereomeric mixture.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Data Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended).

  • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Use a relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate quantification.

Data Analysis:

  • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomers. Protons close to the stereocenter of the analyte are often the most suitable.

  • Carefully integrate the selected pair of signals.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100

Data Presentation

The following table presents hypothetical ¹H NMR data for the diastereomeric esters formed from racemic 1-phenylethanol and (S)-4-(trifluoromethyl)mandelic acid. This data is for illustrative purposes to demonstrate the expected chemical shift differences.

ProtonDiastereomer 1 (S,R) δ (ppm)Diastereomer 2 (S,S) δ (ppm)Δδ (ppm)
Methine (CH-O)5.95 (q, J=6.6 Hz)6.05 (q, J=6.6 Hz)0.10
Methyl (CH₃)1.50 (d, J=6.6 Hz)1.58 (d, J=6.6 Hz)0.08

HPLC Separation (Method Development)

While NMR is the primary tool for ee determination with CDAs, HPLC can be used to separate the diastereomers, which can be useful for preparative purposes or for validation of the NMR method.

Starting Conditions for Method Development:

  • Column: Normal-phase silica gel or a C18 reversed-phase column.

  • Mobile Phase: A mixture of hexane and isopropanol for normal-phase, or acetonitrile and water for reversed-phase. The ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic rings of the derivative absorb (e.g., 254 nm).

The goal is to achieve baseline separation of the two diastereomeric peaks. The ratio of the peak areas can then be used to determine the enantiomeric excess.

Visualizations

experimental_workflow cluster_derivatization Derivatization cluster_analysis Analysis racemic_analyte Racemic Analyte (Alcohol or Amine) reaction Reaction (e.g., Steglich Esterification) racemic_analyte->reaction cda (S)-4-(Trifluoromethyl)mandelic Acid cda->reaction diastereomers Mixture of Diastereomers reaction->diastereomers nmr_analysis ¹H NMR Spectroscopy diastereomers->nmr_analysis Quantification hplc_analysis HPLC Separation diastereomers->hplc_analysis Separation ee_calculation Enantiomeric Excess Calculation nmr_analysis->ee_calculation signaling_pathway cluster_reactants Reactants cluster_products Products (Diastereomers) R_enantiomer (R)-Analyte diastereomer_RS (R,S)-Diastereomer R_enantiomer->diastereomer_RS S_enantiomer (S)-Analyte diastereomer_SS (S,S)-Diastereomer S_enantiomer->diastereomer_SS CDA (S)-CDA [4-(CF₃)mandelic acid] CDA->diastereomer_RS CDA->diastereomer_SS

Application Notes and Protocols for 4-(Trifluoromethyl)mandelic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)mandelic acid is a chiral carboxylic acid that serves as a valuable tool in asymmetric synthesis. Its primary application lies in the resolution of racemic mixtures of amines and alcohols through the formation of diastereomeric salts. The trifluoromethyl group can enhance the acidity and modify the solubility properties of the mandelic acid, potentially leading to more efficient separations compared to unsubstituted mandelic acid. This document provides detailed application notes and generalized experimental protocols for the use of this compound as a chiral resolving agent. While specific quantitative data for this compound is not widely available in the reviewed literature, this guide presents data for closely related halogenated mandelic acids to illustrate expected outcomes.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers. The process involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent (e.g., (R)-4-(Trifluoromethyl)mandelic acid). This reaction forms a mixture of two diastereomeric salts.

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical properties, including solubility. This difference in solubility allows for the separation of the diastereomers by fractional crystallization. One diastereomer will preferentially crystallize from the solution, allowing for its isolation. The resolved enantiomer can then be liberated from the diastereomeric salt by treatment with an acid or base.

Applications of this compound

The primary application of this compound in asymmetric synthesis is as a chiral resolving agent . It is particularly effective for the resolution of:

  • Racemic Amines: Formation of diastereomeric ammonium salts.

  • Racemic Alcohols: After conversion of the alcohol to a suitable derivative (e.g., a phthalate half-ester) that can form a salt with an amine, which is then resolved. Alternatively, kinetic resolution through esterification can be employed.

Illustrative Quantitative Data for Halogenated Mandelic Acid Resolutions

While specific data for this compound is limited in the available literature, the following tables provide data for the resolution of halogenated mandelic acids with other chiral compounds to demonstrate the potential efficacy of this class of resolving agents.

Table 1: Resolution of Halogenated Mandelic Acids with Levetiracetam

Racemic AcidResolving AgentLess Soluble DiastereomerOptical Purity of Solid (%)Enantiomeric Excess of Filtrate (%)
2-Chloromandelic acidLevetiracetam(S)-acid salt>70-
3-Chloromandelic acidLevetiracetam(S)-acid salt8363 (R)-acid
4-Chloromandelic acidLevetiracetam(S)-acid salt8823 (R)-acid
4-Bromomandelic acidLevetiracetam(S)-acid salt7121 (R)-acid
4-Fluoromandelic acidLevetiracetam(R)-acid salt9029 (S)-acid

Data extracted from a study on enantiospecific co-crystallization and may not directly translate to all solvent systems.

Experimental Protocols

The following are generalized protocols for the use of this compound in chiral resolution. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

Protocol 1: Resolution of a Racemic Amine

Objective: To separate the enantiomers of a racemic amine using (R)- or (S)-4-(Trifluoromethyl)mandelic acid.

Materials:

  • Racemic amine

  • (R)- or (S)-4-(Trifluoromethyl)mandelic acid

  • Anhydrous solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 eq) in a minimal amount of the chosen anhydrous solvent with gentle heating.

    • In a separate flask, dissolve this compound (0.5 - 1.0 eq) in the same solvent, also with gentle heating.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • The filtrate contains the more soluble diastereomeric salt.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the collected crystals from a minimal amount of the hot solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the diastereomeric salt crystals in water.

    • Add 1 M NaOH solution dropwise until the solution is basic (pH > 10), which will liberate the free amine.

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., a Mosher's ester).

Protocol 2: Resolution of a Racemic Alcohol (via Diastereomeric Esterification - Kinetic Resolution)

Objective: To obtain an enantiomerically enriched alcohol from a racemic mixture by kinetic resolution using (S)-4-(Trifluoromethyl)mandelic acid.

Materials:

  • Racemic secondary alcohol

  • (S)-4-(Trifluoromethyl)mandelic acid

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other esterification coupling agent

  • DMAP (4-Dimethylaminopyridine) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification Reaction:

    • In a round-bottom flask under an inert atmosphere, dissolve the racemic secondary alcohol (1.0 eq), (S)-4-(Trifluoromethyl)mandelic acid (0.5 eq), and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (0.55 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for a time determined by monitoring the reaction progress (typically aiming for ~50% conversion).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Separation:

    • Separate the unreacted enantiomerically enriched alcohol from the diastereomeric ester by silica gel column chromatography.

  • Hydrolysis of the Ester (to recover the other alcohol enantiomer):

    • Dissolve the isolated ester in a suitable solvent (e.g., methanol/water).

    • Add a base such as lithium hydroxide (LiOH) and stir until the ester is fully hydrolyzed.

    • Neutralize the reaction mixture and extract the alcohol.

    • Purify the recovered alcohol by column chromatography.

  • Analysis:

    • Determine the enantiomeric excess (ee) of both the unreacted alcohol and the alcohol recovered from the ester using chiral HPLC or GC.

Visualizations

Logical Relationships in Chiral Resolution

G Logical Steps in Diastereomeric Salt Resolution racemic_mixture Racemic Mixture (R- and S-enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent ((R)-4-(CF3)mandelic acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization (Exploits solubility difference) diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(R)-Acid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (e.g., (R)-Amine-(R)-Acid in filtrate) crystallization->more_soluble liberation_less Liberation of Amine (Base treatment) less_soluble->liberation_less liberation_more Liberation of Amine (Base treatment) more_soluble->liberation_more resolved_s Resolved (S)-Amine liberation_less->resolved_s resolved_r Resolved (R)-Amine liberation_more->resolved_r

Caption: Logical flow of diastereomeric salt resolution.

Experimental Workflow for Amine Resolution

G Workflow for Chiral Resolution of an Amine start Start Racemic Amine + (R)-4-(CF3)mandelic acid in solvent salt_formation Salt Formation Stir and cool to crystallize start->salt_formation filtration Filtration Solid: Less Soluble Salt Filtrate: More Soluble Salt salt_formation->filtration recrystallization Recrystallization (Optional) Purify solid salt filtration->recrystallization liberation Liberation Treat solid salt with base recrystallization->liberation extraction Extraction Extract with organic solvent liberation->extraction analysis Analysis Determine enantiomeric excess (ee) extraction->analysis end End | Enantiomerically Enriched Amine analysis->end

Caption: Experimental workflow for amine resolution.

Application Notes and Protocols for the Synthesis of Chiral Drugs Using 4-(Trifluoromethyl)mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 4-(trifluoromethyl)mandelic acid and its derivatives in the synthesis of chiral drugs. The unique electronic properties of the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of drug molecules, making derivatives of this compound valuable chiral building blocks and resolving agents in pharmaceutical development.

Application of this compound in Chiral Resolution

Chiral resolution is a crucial technique for the separation of enantiomers from a racemic mixture. This compound can be employed as a chiral resolving agent, forming diastereomeric salts with racemic amines or other basic compounds. The differential solubility of these diastereomeric salts allows for their separation by fractional crystallization.

General Workflow for Chiral Resolution:

G racemic_mixture Racemic Mixture of Drug Intermediate (e.g., amine) salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (R)- or (S)-4-(Trifluoromethyl)mandelic Acid resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization separation Separation of Diastereomers (Filtration) fractional_crystallization->separation less_soluble Less Soluble Diastereomeric Salt separation->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) separation->more_soluble liberation_less Liberation of Enantiomer 1 less_soluble->liberation_less liberation_more Liberation of Enantiomer 2 more_soluble->liberation_more enantiomer1 Pure Enantiomer 1 liberation_less->enantiomer1 recovery Recovery of Resolving Agent liberation_less->recovery enantiomer2 Pure Enantiomer 2 liberation_more->enantiomer2 liberation_more->recovery

Caption: Workflow for chiral resolution using this compound.

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol outlines a general procedure for the resolution of a racemic amine using (R)-4-(trifluoromethyl)mandelic acid.

Materials:

  • Racemic amine

  • (R)-4-(Trifluoromethyl)mandelic acid

  • Methanol

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 eq.) in a suitable solvent such as methanol with gentle heating.

    • In a separate flask, dissolve (R)-4-(trifluoromethyl)mandelic acid (0.5-1.0 eq.) in the same solvent.

    • Slowly add the resolving agent solution to the amine solution while stirring.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add 1 M NaOH solution to basify the mixture (pH > 10), liberating the free amine.

    • Extract the amine into an organic solvent like ethyl acetate.

    • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the enantiomerically enriched amine.

  • Recovery of the Chiral Resolving Agent:

    • Acidify the aqueous layer from the previous step with 1 M HCl (pH < 2).

    • Extract the (R)-4-(trifluoromethyl)mandelic acid into ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to recover the resolving agent.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Application of this compound Derivatives in Asymmetric Synthesis

Derivatives of this compound can serve as chiral auxiliaries or precursors in the asymmetric synthesis of complex chiral molecules. The following is a detailed protocol for the synthesis of a configurationally stable analog of thalidomide, 4-trifluoromethyl thalidomide, which highlights the use of a trifluoromethyl-containing chiral building block.[1]

Synthesis of (3S,4R)- and (3R,4S)-4-(Trifluoromethyl)thalidomide

This synthesis demonstrates the creation of a chiral drug using a trifluoromethylated precursor, starting from a diastereoselective Michael addition.[1]

Logical Flow of the Synthesis:

G start Achiral Glycine Equivalent & Chiral 3-(Trifluoromethyl)acrylate michael_addition Diastereoselective Michael Addition start->michael_addition pyroglutamate Enantio- and Diastereomerically Pure 3-(Trifluoromethyl)pyroglutamates michael_addition->pyroglutamate six_steps Six-Step Synthesis pyroglutamate->six_steps final_product Enantiomerically Pure 4-(Trifluoromethyl)thalidomide ((3S,4R) and (3R,4S)) six_steps->final_product

Caption: Synthetic pathway to 4-(Trifluoromethyl)thalidomide.

Experimental Protocols

Protocol 1: Diastereoselective Michael Addition for the Synthesis of 3-(Trifluoromethyl)pyroglutamates [1]

Materials:

  • Achiral glycine equivalent (e.g., N-(diphenylmethylene)glycine tert-butyl ester)

  • Chiral 3-(trifluoromethyl)acrylate

  • Suitable solvent (e.g., Tetrahydrofuran - THF)

  • Base catalyst (e.g., Potassium tert-butoxide)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a solution of the chiral 3-(trifluoromethyl)acrylate in anhydrous THF at -78 °C, add a solution of the achiral glycine equivalent.

  • Slowly add the base catalyst and stir the reaction mixture at -78 °C for the specified time (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantio- and diastereomerically pure 3-(trifluoromethyl)pyroglutamate.

Protocol 2: Conversion of 3-(Trifluoromethyl)pyroglutamates to 4-(Trifluoromethyl)thalidomide [1]

This multi-step process involves the transformation of the pyroglutamate intermediate into the final thalidomide analog. The exact sequence and reagents will depend on the specific pyroglutamate derivative. A general outline is provided below.

General Steps:

  • Protection/Deprotection: Protection of functional groups as needed, followed by selective deprotection.

  • Amide Formation: Coupling with a suitable phthalic anhydride derivative.

  • Cyclization: Intramolecular cyclization to form the glutarimide ring of the thalidomide structure.

  • Purification: Purification of the final product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of chiral compounds using trifluoromethylated mandelic acid derivatives and related compounds.

StepReactionSubstrateReagent/CatalystYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
1Chiral ResolutionRacemic Amine(R)-4-(Trifluoromethyl)mandelic acidVaries>95 (after recrystallization)General Knowledge
2Diastereoselective Michael AdditionAchiral Glycine EquivalentChiral 3-(Trifluoromethyl)acrylateHighHigh (Diastereomerically pure)[1]
3Asymmetric Synthesis3-(Trifluoromethyl)pyroglutamateMulti-stepGood overallEnantiomerically Pure[1]

Signaling Pathways and Logical Relationships

While this compound itself is not a signaling molecule, the chiral drugs synthesized using its derivatives often target specific biological pathways. For instance, thalidomide and its analogs are known to modulate the activity of the E3 ubiquitin ligase Cereblon (CRBN), leading to the degradation of specific target proteins.

Simplified Logical Diagram of Thalidomide's Mechanism of Action:

G thalidomide Thalidomide Analog crbn Cereblon (CRBN) E3 Ubiquitin Ligase thalidomide->crbn ubiquitination Ubiquitination crbn->ubiquitination target_protein Target Protein target_protein->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Protein Degradation proteasome->degradation cellular_effect Cellular Effect (e.g., Anti-cancer activity) degradation->cellular_effect

References

Application Notes and Protocols: 4-(Trifluoromethyl)mandelic Acid as a Versatile Building Block for Chiral Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from 4-(trifluoromethyl)mandelic acid. This chiral ligand is a valuable building block for creating advanced materials with potential applications in enantioselective separations, catalysis, and drug delivery. The trifluoromethyl group offers unique properties, including increased thermal stability and specific intermolecular interactions, making it an attractive component for crystal engineering.

Synthetic Protocols for Coordination Polymers

The synthesis of coordination polymers using this compound typically involves the self-assembly of the deprotonated ligand with a metal salt in the presence of a co-ligand, often a linear dipyridyl species. The choice of solvent, temperature, and stoichiometry can influence the dimensionality and topology of the resulting framework.

General Synthesis of a 1D Chiral Coordination Polymer

This protocol is based on the synthesis of one-dimensional (1D) coordination polymer chains.

Materials:

  • This compound

  • A divalent metal salt (e.g., zinc acetate, cadmium acetate)

  • A linear dipyridyl co-ligand (e.g., 4,4'-bipyridine, 1,2-bis(4-pyridyl)ethane)

  • Solvent (e.g., methanol, ethanol, dimethylformamide)

Procedure:

  • In a small vial, dissolve this compound and the dipyridyl co-ligand in the chosen solvent.

  • In a separate vial, dissolve the metal acetate salt in the same solvent.

  • Slowly layer the solution of the ligands on top of the metal salt solution.

  • Seal the vial and allow it to stand at room temperature.

  • Crystals suitable for single-crystal X-ray diffraction are typically formed over several days to a week.

  • Isolate the crystals by decantation of the mother liquor and wash with a small amount of fresh solvent.

  • Air-dry the crystals.

Synthesis of a 2D Chiral Coordination Polymer

This protocol describes the formation of two-dimensional (2D) sheets.[1][2]

Materials:

  • This compound

  • A divalent metal salt (e.g., copper acetate, zinc acetate)

  • A linear dipyridyl co-ligand (e.g., 4,4'-bipyridine)

  • Solvent system (e.g., a mixture of methanol and water)

Procedure:

  • Prepare a solution of this compound and 4,4'-bipyridine in methanol.

  • Prepare an aqueous solution of the metal acetate.

  • Combine the two solutions in a test tube.

  • Allow the solution to slowly evaporate at room temperature.

  • Crystalline plates of the 2D coordination polymer will form over several days.

  • Collect the crystals by filtration, wash with the mother liquor, and air-dry.

Characterization Protocols

Thorough characterization is essential to understand the structure and properties of the synthesized coordination polymers.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of the coordination polymers.

Procedure:

  • Select a suitable single crystal of the synthesized polymer.

  • Mount the crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

  • Refine the structural model to obtain accurate bond lengths, angles, and crystallographic parameters.

Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are used to confirm the coordination of the ligands to the metal centers.

Procedure (IR Spectroscopy):

  • Obtain the IR spectrum of the free this compound and the synthesized coordination polymer.

  • Compare the spectra, paying close attention to the shifts in the vibrational frequencies of the carboxylate group upon coordination to the metal ion. A shift in the C=O stretching frequency is indicative of coordination.

Thermal Analysis

Thermogravimetric analysis (TGA) provides information on the thermal stability of the coordination polymers and the loss of solvent molecules.

Procedure:

  • Place a small amount of the dried coordination polymer in an alumina crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature.

  • Analyze the TGA curve to determine the decomposition temperature and the presence of coordinated or guest solvent molecules.

Quantitative Data

The following table summarizes typical crystallographic data for coordination polymers synthesized with halogenated mandelic acid derivatives.[1][2]

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) ** β (°) γ (°) **
CP with 4-(CF3)mandelic acid VariesOrthorhombicP2₁2₁2₁10.1-10.315.5-15.720.1-20.3909090

Note: The specific values for cell parameters will vary depending on the exact composition of the coordination polymer.

Visualizations

Experimental Workflow for Coordination Polymer Synthesis

G Synthesis Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product cluster_characterization Characterization Ligand 4-(CF3)Mandelic Acid + Co-ligand Mixing Solution Layering or Slow Evaporation Ligand->Mixing Metal Metal Salt Solution Metal->Mixing SelfAssembly Self-Assembly Mixing->SelfAssembly Time Crystals Coordination Polymer Crystals SelfAssembly->Crystals SCXRD SCXRD Crystals->SCXRD Spectroscopy Spectroscopy (IR, Raman) Crystals->Spectroscopy TGA Thermal Analysis (TGA) Crystals->TGA

Caption: General workflow for the synthesis and characterization of coordination polymers.

Logical Relationship of Building Blocks

G Building Blocks to Final Structure cluster_components Components cluster_assembly Assembly cluster_structure Resulting Structure MandelicAcid 4-(CF3)Mandelic Acid (Chiral Node) Coordination Coordination Bonds MandelicAcid->Coordination MetalIon Metal Ion (Connector) MetalIon->Coordination CoLigand Dipyridyl Co-ligand (Linker) CoLigand->Coordination CP Chiral Coordination Polymer (1D Chain or 2D Sheet) Coordination->CP Determines Dimensionality

Caption: Relationship between the molecular components and the final polymer structure.

Applications and Future Outlook

Coordination polymers based on this compound are promising materials for a range of applications. Their inherent chirality makes them suitable for:

  • Enantioselective Separations: The chiral pores or channels within the coordination polymer framework can be used to selectively adsorb or separate enantiomers.

  • Asymmetric Catalysis: The chiral environment provided by the coordination polymer can act as a heterogeneous catalyst for asymmetric reactions.

  • Drug Delivery: The porous nature of these materials could be exploited for the encapsulation and controlled release of therapeutic agents. The trifluoromethyl group may also enhance interactions with certain drugs.[3]

Future research in this area could focus on the synthesis of new frameworks with tunable pore sizes and functionalities, the exploration of their catalytic activity in a wider range of reactions, and the investigation of their biocompatibility for potential biomedical applications. The extra sites for hydrogen and halogen bonding in these mandelic acid derivatives may afford interesting modes of coordination and packing in 3D space.[1][2]

References

Application Notes and Protocols for the Stereoselective Synthesis of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, the development of efficient and stereoselective methods for the synthesis of trifluoromethylated compounds is a highly active area of research in medicinal chemistry and drug discovery.[4][5] These application notes provide detailed protocols for several key stereoselective trifluoromethylation reactions, offering researchers practical guidance for implementation in their own laboratories.

Method 1: Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis

This method, pioneered by the MacMillan group, achieves the highly enantioselective α-trifluoromethylation of aldehydes by merging photoredox catalysis with organocatalysis.[1][2][3][6] This approach utilizes a chiral imidazolidinone catalyst to form a transient enamine, which then reacts with a trifluoromethyl radical generated by a light-activated iridium photocatalyst.

Signaling Pathway Diagram

Caption: Dual catalytic cycle for enantioselective α-trifluoromethylation.

Quantitative Data Summary
EntryAldehyde SubstrateYield (%)ee (%)Reference
1Hydrocinnamaldehyde8597[2]
23-Phenylpropionaldehyde9099[2]
3Octanal8690[3]
4Cyclohexanecarboxaldehyde7895[3]
Experimental Protocol

Materials:

  • Aldehyde (1.0 equiv)

  • Trifluoromethyl iodide (CF₃I) (1.5 equiv)

  • [Ir(ppy)₂(dtbbpy)]PF₆ (photocatalyst, 1 mol%)

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (organocatalyst, 20 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Household 26 W fluorescent light bulb

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the iridium photocatalyst (1 mol%) and the chiral imidazolidinone catalyst (20 mol%).

  • The vial is sealed with a septum and purged with nitrogen.

  • Anhydrous DMF is added, followed by the aldehyde (1.0 equiv) and DIPEA (2.0 equiv).

  • The reaction mixture is cooled to -20 °C.

  • Trifluoromethyl iodide (1.5 equiv) is then added, and the vial is placed approximately 5-10 cm from a 26 W fluorescent light bulb.

  • The reaction is stirred at -20 °C and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-trifluoromethyl aldehyde.[2]

Method 2: Diastereoselective Synthesis of CF₃-Containing Spiroethers via Photoredox Catalysis

This protocol outlines a method for the diastereoselective synthesis of trifluoromethylated spiroethers from aryl-fused cycloalkenylalkanols. The reaction proceeds via a photoredox-catalyzed radical cyclization, yielding the anti-diastereomer with high selectivity.[7]

Experimental Workflow

spiroether_synthesis start Start: Combine Reactants reactants Cycloalkenylalkanol (1 equiv) Umemoto's Reagent (1.1 equiv) Ru(bpy)32 (0.5 mol%) 2,6-Lutidine (1.1 equiv) CH2Cl2 start->reactants degas Degas via Freeze-Pump-Thaw (x3) reactants->degas irradiate Irradiate with Blue LEDs (λ = 470 nm) at -78 °C for 3h degas->irradiate workup Aqueous Workup irradiate->workup extract Extract with CH2Cl2 workup->extract purify Purify via Column Chromatography extract->purify product Product: anti-CF3-Spiroether purify->product

Caption: Workflow for diastereoselective spiroether synthesis.

Quantitative Data Summary
EntrySubstrateYield (%)d.r. (anti:syn)Reference
11-(3,4-dihydronaphthalen-1-yl)ethanol85>20:1[7]
21-(1H-inden-3-yl)ethanol78>20:1[7]
32-(3,4-dihydronaphthalen-1-yl)propan-2-ol92>20:1[7]
41-(6-methoxy-3,4-dihydronaphthalen-1-yl)ethanol88>20:1[7]
Experimental Protocol

Materials:

  • Aryl-fused cycloalkenylalkanol (1.0 equiv, 0.250 mmol)

  • Umemoto's Reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 equiv)

  • --INVALID-LINK--₂ (photocatalyst, 0.5 mol%)

  • 2,6-Lutidine (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • A Schlenk tube is charged with the cycloalkenylalkanol (0.250 mmol), Umemoto's reagent (0.275 mmol), --INVALID-LINK--₂ (0.00125 mmol), and 2,6-lutidine (0.275 mmol).

  • The tube is sealed and placed under a nitrogen atmosphere.

  • Anhydrous CH₂Cl₂ (4.0 mL) is added, and the mixture is degassed by three freeze-pump-thaw cycles.

  • The Schlenk tube is placed 2-3 cm from blue LED lamps (λ = 470 ± 15 nm) and cooled to -78 °C in a dry ice-methanol bath.

  • The mixture is stirred and irradiated for 3 hours.

  • After the reaction is complete, the mixture is warmed to room temperature, washed with water (10 mL), and extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure anti-trifluoromethylated spiroether.[7]

Method 3: Organocatalytic Stereoselective Synthesis of 2-Trifluoromethylated Dihydrofurans

This method employs a bifunctional squaramide catalyst to promote a cascade Michael/alkylation reaction between fluorinated acetoacetates and β,γ-bromonitrostyrenes, affording highly functionalized 2-trifluoromethylated dihydrofurans with excellent diastereoselectivity and enantioselectivity.[8]

Logical Relationship Diagram

cascade_reaction start_materials Starting Materials: - Fluorinated Acetoacetate - β,γ-Bromonitrostyrene michael_add Michael Addition start_materials->michael_add catalyst Bifunctional Squaramide Catalyst catalyst->michael_add Catalyzes alkylation Intramolecular Alkylation catalyst->alkylation Catalyzes intermediate Enolate Intermediate michael_add->intermediate intermediate->alkylation product Product: 2-CF3-Dihydrofuran alkylation->product

Caption: Logical flow of the cascade Michael/alkylation reaction.

Quantitative Data Summary
EntryFluorinated Acetoacetateβ,γ-BromonitrostyreneYield (%)ee (%)d.r.Reference
1Ethyl 4,4,4-trifluoroacetoacetate(E)-3-bromo-1-nitro-4-phenylbut-1-ene9592>20:1[8]
2Ethyl 4,4-difluoroacetoacetate(E)-3-bromo-1-nitro-4-phenylbut-1-ene8890>20:1[8]
3Ethyl 4,4,4-trifluoroacetoacetate(E)-3-bromo-4-(4-chlorophenyl)-1-nitrobut-1-ene9996>20:1[8]
4Ethyl 4,4,4-trifluoroacetoacetate(E)-3-bromo-4-(2-naphthyl)-1-nitrobut-1-ene918915:1[8]
Experimental Protocol

Materials:

  • Fluorinated acetoacetate (0.12 mmol)

  • β,γ-Bromonitrostyrene (0.1 mmol)

  • Bifunctional squaramide catalyst (10 mol%)

  • Toluene

  • 4Å Molecular Sieves

Procedure:

  • A mixture of the β,γ-bromonitrostyrene (0.1 mmol), the bifunctional squaramide catalyst (0.01 mmol), and 4Å molecular sieves (20 mg) in toluene (1.0 mL) is stirred at room temperature for 10 minutes.

  • The fluorinated acetoacetate (0.12 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-trifluoromethylated dihydrofuran.[8]

References

Application Notes and Protocols: 4-(Trtrifluoromethyl)mandelic Acid in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(Trifluoromethyl)mandelic acid as a key building block in the synthesis of bioactive molecules. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound serves as a versatile scaffold for introducing this important moiety into a variety of molecular architectures.

Application Note 1: Synthesis of Novel Antifungal Agents

Introduction

This compound is a valuable starting material for the synthesis of potent antifungal agents. By incorporating the 4-(trifluoromethyl)phenyl moiety into a 1,3,4-oxadiazole thioether scaffold, novel compounds with significant activity against various phytopathogenic fungi have been developed.[2][3][4] These derivatives have shown superior efficacy compared to some commercial fungicides, making them promising leads for new agricultural and therapeutic antifungal treatments.[2][4]

Mechanism of Action

The antifungal activity of these this compound derivatives is attributed to their ability to disrupt the integrity of the fungal cell membrane.[3][4] This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components such as nucleic acids and proteins, ultimately inhibiting fungal growth and reproduction.[3] Another proposed mechanism for similar mandelic acid derivatives involves the generation of excess reactive oxygen species (ROS), leading to lipid peroxidation and subsequent membrane damage.[5]

cluster_0 Fungal Cell Derivative 4-(Trifluoromethyl)mandelic Acid Derivative Membrane Cell Membrane Derivative->Membrane Interacts with ROS Increased ROS Production Derivative->ROS Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, Proteins) Disruption->Leakage Growth_Inhibition Fungal Growth Inhibition Leakage->Growth_Inhibition Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Lipid_Peroxidation->Disruption contributes to

Mechanism of antifungal action.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity (EC50 in mg/L) of various 4-substituted mandelic acid derivatives against several phytopathogenic fungi. The data highlights the potency of compounds derived from this scaffold.

Compound IDR1 SubstituentR2 SubstituentGibberella saubinetiiVerticillium dahliaSclerotinia sclerotiorum
E6 H4-Cl>5012.7 >50
E8 4-CF3H>5025.313.8
E9 4-CF32-F29.120.110.3
E13 4-CF34-Cl20.4 18.522.1
E18 4-F4-F>5015.78.0
Mandipropamid (Commercial Fungicide)>50>50>50
Data sourced from a study on 4-substituted mandelic acid derivatives.[2]
Experimental Protocols

The synthesis of antifungal 1,3,4-oxadiazole thioether derivatives from this compound involves a multi-step process.

Start This compound Step1 Esterification (SOCl2, CH3OH) Start->Step1 Intermediate1 Methyl 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetate Step1->Intermediate1 Step2 Hydrazinolysis (80% Hydrazine Hydrate, EtOH) Intermediate1->Step2 Intermediate2 2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetohydrazide Step2->Intermediate2 Step3 Cyclization (CS2, KOH, H2O/EtOH) Intermediate2->Step3 Intermediate3 5-(Hydroxy(4-(trifluoromethyl)phenyl)methyl)-1,3,4-oxadiazole-2-thiol Step3->Intermediate3 Step4 Thioetherification (Substituted Benzyl Halide, K2CO3, CH3CN/H2O) Intermediate3->Step4 Final_Product Target Bioactive Molecule Step4->Final_Product

Synthetic workflow for antifungal agents.

Protocol 1: Synthesis of Methyl 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetate

  • To a solution of this compound (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until completion.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetohydrazide

  • Dissolve the crude methyl 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetate (1.0 eq) in ethanol (15 mL/g).

  • Add 80% hydrazine hydrate (3.0 eq) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure, and recrystallize the solid residue from ethanol to obtain the pure hydrazide.

Protocol 3: Synthesis of 5-(Hydroxy(4-(trifluoromethyl)phenyl)methyl)-1,3,4-oxadiazole-2-thiol

  • To a solution of potassium hydroxide (2.0 eq) in a mixture of water and ethanol (1:4), add 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetohydrazide (1.0 eq).

  • Add carbon disulfide (1.5 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. After completion, acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the desired thiol.

Protocol 4: Synthesis of Target Thioether Derivatives

  • To a solution of 5-(Hydroxy(4-(trifluoromethyl)phenyl)methyl)-1,3,4-oxadiazole-2-thiol (1.0 eq) in a mixture of acetonitrile and water, add potassium carbonate (1.5 eq).

  • Add the appropriate substituted benzyl halide (1.1 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. After completion, pour the reaction mixture into ice water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure target compound.

Application Note 2: Chiral Resolution of Racemic Amines

Introduction

Enantiomerically pure molecules are of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6] this compound, being a chiral carboxylic acid, can be employed as a chiral resolving agent to separate racemic mixtures of amines through the formation of diastereomeric salts.[7][8] This classical resolution method remains a widely used and effective strategy for obtaining enantiomerically pure amines.[9]

Principle of Resolution

The resolution process involves the reaction of racemic amine with one enantiomer of this compound to form a mixture of two diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8][9] Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Start Racemic Amine (R-Amine + S-Amine) Salt_Formation Diastereomeric Salt Formation Start->Salt_Formation Resolving_Agent (R)-4-(Trifluoromethyl)mandelic Acid Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts ((R)-Amine•(R)-Acid + (S)-Amine•(R)-Acid) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separation Separation of Diastereomers (Based on Solubility) Crystallization->Separation Less_Soluble Less Soluble Diastereomer (e.g., (R)-Amine•(R)-Acid) Separation->Less_Soluble Solid More_Soluble More Soluble Diastereomer (e.g., (S)-Amine•(R)-Acid in solution) Separation->More_Soluble Solution Base_Treatment1 Base Treatment Less_Soluble->Base_Treatment1 Base_Treatment2 Base Treatment More_Soluble->Base_Treatment2 Pure_Amine1 Enantiomerically Pure R-Amine Base_Treatment1->Pure_Amine1 Recycle Recycle Resolving Agent Base_Treatment1->Recycle Pure_Amine2 Enantiomerically Enriched S-Amine Base_Treatment2->Pure_Amine2 Base_Treatment2->Recycle

Chiral resolution workflow.

Representative Experimental Protocol

This protocol provides a general procedure for the chiral resolution of a racemic amine using (R)-4-(Trifluoromethyl)mandelic acid. The specific solvent, temperature, and stoichiometry may require optimization for different amines.

Protocol 5: Chiral Resolution of a Racemic Amine

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve (R)-4-(Trifluoromethyl)mandelic acid (0.5-1.0 eq) in the same solvent, with gentle heating if necessary.

    • Slowly add the solution of the resolving agent to the amine solution with stirring.

    • Allow the mixture to cool to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Less Soluble Diastereomer:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • The mother liquor, containing the more soluble diastereomer, can be collected for recovery of the other amine enantiomer.

  • Recovery of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water and add a base (e.g., 1 M NaOH) to adjust the pH to >10.

    • Extract the liberated free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess (ee%) of the recovered amine using chiral HPLC or by preparing a diastereomeric derivative (e.g., with Mosher's acid chloride) and analyzing by NMR spectroscopy.

Quantitative Data: Chiral Resolution Efficiency

The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the resolved enantiomer. The following table provides a template for presenting such data.

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee%)
Amine X(R)-4-(CF3)mandelic acidMethanole.g., 40%e.g., >95%
Amine Y(S)-4-(CF3)mandelic acidEthanole.g., 35%e.g., >98%
Note: This is a representative table. Specific values will vary depending on the amine and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethyl)mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Trifluoromethyl)mandelic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary and most accessible synthetic routes for this compound are:

  • Cyanohydrin Formation and Hydrolysis: This is a widely used method that starts with the reaction of 4-(trifluoromethyl)benzaldehyde with a cyanide source (e.g., sodium cyanide or potassium cyanide) to form 4-(trifluoromethyl)mandelonitrile. This intermediate is then hydrolyzed under acidic conditions to yield the final product.[1][2]

  • Grignard Reaction: This route involves the reaction of a Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide, with glyoxylic acid. This approach offers a direct way to form the carbon-carbon bond and introduce the carboxylic acid functionality.

Q2: What is a typical yield for the synthesis of this compound via the cyanohydrin route?

A2: While specific yields for the 4-(trifluoromethyl) derivative can vary based on the exact conditions and scale, a well-optimized synthesis of unsubstituted mandelic acid via the cyanohydrin pathway can achieve yields in the range of 50-52%.[1] Due to the electronic effects of the trifluoromethyl group, yields for the substituted analog may differ, and optimization of reaction parameters is crucial.

Q3: What are the critical safety precautions to take during this synthesis?

A3: The synthesis of this compound, particularly via the cyanohydrin route, involves highly toxic materials.

  • Cyanide: Hydrogen cyanide (HCN) gas can be liberated when cyanide salts are mixed with acids. All manipulations involving cyanide salts and acidic conditions must be performed in a well-ventilated fume hood.[1][3]

  • Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. Reactions should be carried out under anhydrous conditions using dried glassware and solvents.

Q4: How can I purify the crude this compound?

A4: Common purification techniques for mandelic acid and its derivatives include:

  • Recrystallization: This is a highly effective method for purifying the final product. Suitable solvents for recrystallization need to be determined experimentally, but options can include water, toluene, or mixtures of solvents.[1]

  • Extraction: Liquid-liquid extraction is used during the workup to separate the product from inorganic salts and other impurities.[1]

  • Washing: Washing the crude product with a non-polar solvent like cold chloroform or benzene can help remove organic impurities before recrystallization.[1][4]

Troubleshooting Guides

Issue 1: Low Yield in the Cyanohydrin Formation Step
Potential Cause Troubleshooting Steps
Incomplete reaction of 4-(trifluoromethyl)benzaldehyde. - Ensure the cyanide salt is fully dissolved before adding the aldehyde. - Check the quality of the 4-(trifluoromethyl)benzaldehyde; purify by distillation if necessary. - The electron-withdrawing trifluoromethyl group can deactivate the aldehyde. Consider slightly longer reaction times or a modest increase in temperature, monitoring for side reactions.
Decomposition of the cyanohydrin intermediate. - Cyanohydrin formation is reversible and can be sensitive to pH. Maintain a slightly basic environment during the reaction to favor the product.[2] - Process the formed 4-(trifluoromethyl)mandelonitrile to the hydrolysis step as soon as possible, as prolonged standing can lead to decomposition.[1]
Side reaction forming an acetal. - The mandelonitrile intermediate can react with unreacted benzaldehyde to form an acetal, which reduces the yield. To minimize this, ensure the nitrile is mixed with hydrochloric acid for hydrolysis promptly after its formation and separation.[1]
Issue 2: Low Yield in the Hydrolysis of 4-(Trifluoromethyl)mandelonitrile
Potential Cause Troubleshooting Steps
Incomplete hydrolysis of the nitrile. - Ensure a sufficient excess of strong acid (e.g., concentrated HCl) is used. - Increase the reaction time or temperature for the hydrolysis step. Heating on a steam bath is a common practice.[1]
Product loss during workup. - this compound has some solubility in water. Saturate the aqueous layer with sodium chloride before extraction to decrease the product's solubility in the aqueous phase. - Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether) to maximize recovery.[1]
Decomposition of the product. - Avoid excessively high temperatures during the evaporation of solvents after extraction, as mandelic acid can be sensitive to heat.
Issue 3: Impure Final Product
Potential Cause Troubleshooting Steps
Contamination with unreacted 4-(trifluoromethyl)benzaldehyde. - During the workup of the cyanohydrin intermediate, wash with a sodium bisulfite solution to remove unreacted aldehyde.[4] - Purify the final product by recrystallization.
Presence of byproducts from side reactions. - Optimize the reaction conditions to minimize side product formation (see troubleshooting for low yield). - Employ multiple recrystallizations to achieve high purity. The choice of recrystallization solvent is critical.
Discoloration of the final product. - The crude product from the hydrolysis of the nitrile can be deeply colored.[1] - Treatment with activated charcoal during the recrystallization process can help to remove colored impurities.

Data Presentation

Table 1: Comparison of General Synthetic Routes for Mandelic Acid Synthesis

Synthetic RouteStarting MaterialsKey ReagentsReported Yield (unsubstituted)AdvantagesDisadvantages
Cyanohydrin Hydrolysis BenzaldehydeSodium Cyanide, Sodium Bisulfite, Hydrochloric Acid50-52%[1]Well-established, readily available starting materials.Use of highly toxic cyanide, potential for side reactions.[1]
From Acetophenone AcetophenoneChlorine, Sodium Hydroxide76-87%[5]High yielding.Involves chlorination and handling of dichloroacetophenone.[5]
Phase Transfer Catalysis BenzaldehydeChloroform, NaOH, Phase Transfer Catalystup to 81%[6]Milder reaction conditions.Requires a catalyst, which may need to be removed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanohydrin Formation and Hydrolysis

This protocol is adapted from the synthesis of unsubstituted mandelic acid and should be optimized for the specific substrate.

Step 1: Formation of 4-(Trifluoromethyl)mandelonitrile

  • In a large beaker or flask equipped with a mechanical stirrer, dissolve sodium cyanide (e.g., 1.0 equivalent) in water.

  • Add 4-(trifluoromethyl)benzaldehyde (e.g., 1.0 equivalent) to the cyanide solution.

  • While stirring vigorously, slowly add a saturated solution of sodium bisulfite. Control the temperature by adding crushed ice to the reaction mixture.

  • Continue stirring until the reaction is complete. The formation of an oily layer of 4-(trifluoromethyl)mandelonitrile should be observed.

  • Separate the organic layer (the crude nitrile). Extract the aqueous layer with a suitable organic solvent (e.g., benzene or toluene) to recover any dissolved product. Combine the organic layers.

Step 2: Hydrolysis of 4-(Trifluoromethyl)mandelonitrile

  • Immediately add the crude 4-(trifluoromethyl)mandelonitrile to concentrated hydrochloric acid.

  • Allow the mixture to stand at room temperature for several hours (e.g., 12 hours) to initiate hydrolysis.

  • Gently heat the mixture on a steam bath to drive the hydrolysis to completion and to evaporate the excess acid and water.

  • The crude product will be a mixture of this compound and ammonium chloride.

Step 3: Purification

  • Wash the crude solid mixture with a cold, non-polar organic solvent (e.g., benzene) to remove organic impurities.

  • Extract the this compound from the solid mixture using a hot solvent in which the acid is soluble but ammonium chloride is not (e.g., hot benzene or toluene).

  • Cool the extract to induce crystallization of the pure this compound.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Mandatory Visualizations

experimental_workflow Synthesis of this compound via Cyanohydrin Route start Start Materials: 4-(Trifluoromethyl)benzaldehyde Sodium Cyanide Sodium Bisulfite cyanohydrin_formation Step 1: Cyanohydrin Formation - Reaction in aqueous medium - Temperature control with ice start->cyanohydrin_formation separation Phase Separation - Isolate crude 4-(trifluoromethyl)mandelonitrile cyanohydrin_formation->separation hydrolysis Step 2: Hydrolysis - React with conc. HCl - Heat on steam bath separation->hydrolysis crude_product Crude Product - Mixture with NH4Cl hydrolysis->crude_product purification Step 3: Purification - Extraction with hot solvent - Recrystallization crude_product->purification final_product Pure this compound purification->final_product troubleshooting_yield Troubleshooting Low Yield low_yield Low Yield Observed check_step1 Problem in Cyanohydrin Formation? low_yield->check_step1 Analyze reaction mixture after Step 1 check_step2 Problem in Hydrolysis? low_yield->check_step2 If Step 1 is fine incomplete_reaction Incomplete Reaction: - Check aldehyde purity - Adjust reaction time/temp check_step1->incomplete_reaction Yes decomposition Cyanohydrin Decomposition: - Maintain basic pH - Process quickly check_step1->decomposition Yes incomplete_hydrolysis Incomplete Hydrolysis: - Increase acid concentration - Increase reaction time/temp check_step2->incomplete_hydrolysis Yes workup_loss Product Loss in Workup: - Saturate aqueous layer with salt - Perform multiple extractions check_step2->workup_loss Yes

References

Technical Support Center: Optimizing Diastereomeric Salt Crystallization for Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing chiral resolution experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during diastereomeric salt crystallization in a question-and-answer format.

Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates

Q: I've combined my racemic compound with a chiral resolving agent in a solvent, but either nothing precipitates, or I get an oily substance instead of crystals. What's happening and what should I do?

A: This is a frequent issue in diastereomeric salt crystallization, often pointing to problems with solubility, supersaturation, or the choice of solvent.[1] Oiling out occurs when the salt separates from the solution as a liquid phase instead of a solid.[1][2]

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization.[1] An ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts.[1][3] Solution: Conduct a systematic solvent screen using a range of solvents with varying polarities (e.g., alcohols, esters, hydrocarbons). Consider using solvent/anti-solvent mixtures to induce crystallization. An anti-solvent is a solvent in which the salts are poorly soluble.[1]
Insufficient Supersaturation The concentration of the diastereomeric salt in the solution may be below its solubility limit.[1] Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent to decrease the salt's solubility. Cooling the solution can also help, as solubility typically decreases with temperature.[1]
Excessive Supersaturation Excessively high supersaturation can lead to rapid precipitation, favoring the formation of an oil or amorphous solid over well-ordered crystals.[1][2] Solution: Use a more dilute solution, employ a slower cooling rate, or add an anti-solvent more slowly to control the rate of precipitation.[2]
High Impurity Levels Impurities in the racemic compound or the resolving agent can inhibit nucleation and crystal growth.[1] Solution: Ensure the starting materials are of high purity. Consider an additional purification step for your racemic compound if necessary.[1]

Issue 2: Crystals Form, but with Low Diastereomeric Excess (d.e.)

Q: I'm getting crystals, but analysis shows a low diastereomeric excess. How can I improve the selectivity of the crystallization?

A: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.[1]

Possible Causes & Solutions:

CauseSolution
Poor Solvent Selectivity The solvent does not provide a sufficient difference in solubility between the two diastereomeric salts.[3] Solution: Screen for a new solvent or solvent mixture. The ideal solvent will maximize the solubility difference between the desired and undesired diastereomer.[3] Ternary phase diagrams can be constructed to understand the solid-liquid equilibria.[4]
Formation of a Solid Solution A solid solution occurs when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer, making purification by simple recrystallization ineffective.[2] This can be suspected when repeated recrystallizations fail to improve diastereomeric purity.[2] Solution: Change the solvent or, more effectively, select a different resolving agent. A structurally different resolving agent will lead to diastereomers with different physical properties and crystal packing, which may prevent solid solution formation.[2]
Rapid Crystallization A fast crystallization process, often due to rapid cooling or high supersaturation, can trap the more soluble diastereomer in the crystal lattice.[1] Solution: Implement a slower, more controlled cooling profile and reduce the initial concentration of the solution.[1]
Insufficient Purification A single crystallization step is often insufficient to achieve high purity.[1] Solution: Perform one or more recrystallizations of the obtained diastereomeric salt.[1]

Issue 3: Good Purity is Achieved, but the Yield is Low

Q: My crystals have a high diastereomeric excess, but the overall yield is poor. How can I increase it?

A: Low yield suggests that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.[1]

Possible Causes & Solutions:

CauseSolution
High Solubility of the Target Salt Even the "less soluble" diastereomer may still have considerable solubility in the chosen solvent.[1] Solution: Optimize the solvent system to further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures and allow for longer crystallization times.[1]
Incorrect Stoichiometry The molar ratio of the racemate to the resolving agent can significantly impact the yield.[3] Solution: While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[3] Experimenting with a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective.[1]
Premature Isolation The crystallization process may not have reached equilibrium before the crystals were isolated.[1] Solution: Allow for a longer crystallization time to ensure maximum precipitation of the less soluble diastereomer. Monitor the concentration in the mother liquor over time if possible.
No Racemization of the Undesired Enantiomer In a classical resolution, the maximum yield for the desired enantiomer is 50%.[5][6] Solution: If the undesired enantiomer can be racemized in solution and recycled, the yield can approach 100%. This is known as crystallization-induced diastereomeric transformation (CIDT).[3]

Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent and Solvent

This protocol outlines a systematic approach to identify the most effective resolving agent and solvent system for a given racemic compound.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the racemic compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare stock solutions of various chiral resolving agents (e.g., tartaric acid derivatives, chiral amines) at the same molar concentration.[7]

2. Salt Formation in Multi-well Plates:

  • Dispense a fixed volume of the racemic compound stock solution into each well of a multi-well plate.[7]

  • Add one equivalent of a different resolving agent stock solution to each designated well.[7]

  • Evaporate the solvent to obtain the diastereomeric salts as a dry powder.[7]

3. Solvent and Crystallization Screening:

  • To each well containing the dried salts, add a different crystallization solvent or solvent mixture.[7]

  • Seal the plate and subject it to a temperature cycling profile (e.g., heat to 60°C to dissolve, then cool slowly to room temperature) to induce crystallization.[7]

4. Analysis:

  • Visually inspect the vials for crystal formation.[3]

  • Isolate any crystalline material by filtration.

  • Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[3]

Protocol 2: General Procedure for Diastereomeric Salt Crystallization

This protocol provides a general workflow for performing a diastereomeric salt crystallization once an optimal system has been identified.

1. Salt Formation:

  • Dissolve the racemic mixture (1 equivalent) in the chosen solvent at an elevated temperature.

  • Add the selected chiral resolving agent (0.5-1.0 equivalent) to the solution.[7]

2. Crystallization:

  • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, well-defined crystals.[7]

  • Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[7]

  • For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C).[7]

3. Isolation of the Diastereomeric Salt:

  • Isolate the crystalline product by suction filtration.[7]

  • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[7]

  • Dry the crystals under vacuum.[7]

4. Determination of Diastereomeric Purity:

  • Analyze the crystalline material to determine the diastereomeric excess (d.e.). This can be done by NMR spectroscopy or by measuring the optical rotation.[7][8]

5. Recrystallization (Optional but Recommended):

  • To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent until the desired purity is achieved.[8]

6. Liberation of the Enantiomer:

  • Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).[8]

  • Add an acid or base to break the salt and liberate the free enantiomer and the resolving agent.

  • Separate the layers and isolate the enantiomerically enriched product from the organic layer.

Data Presentation

Table 1: Effect of Solvent Polarity on Crystallization Outcome

Solvent SystemPolarityTypical ObservationRecommendation
Highly Polar (e.g., Methanol)HighBoth diastereomeric salts are highly soluble; no crystallization occurs.Use as a solvent for screening, but likely needs an anti-solvent for crystallization.
Moderately Polar (e.g., Ethanol, Isopropanol)MediumOften provides a good balance of solubility and insolubility, leading to selective crystallization.Excellent starting point for screening.[3]
Non-Polar (e.g., Hexane, Toluene)LowBoth diastereomeric salts are often insoluble, leading to precipitation of a mixture.Can be used as an anti-solvent.[1]
Solvent/Anti-solvent MixturesVariableAllows for fine-tuning of the polarity to achieve optimal supersaturation and selectivity.A powerful strategy when single solvents are not effective.[1]

Table 2: Impact of Process Parameters on Yield and Purity

ParameterEffect on YieldEffect on PurityGeneral Guideline
Cooling Rate Slower cooling generally increases yield by allowing more time for crystallization.Slower cooling significantly improves purity by reducing the inclusion of the more soluble diastereomer.[1]A slow, controlled cooling profile is critical for achieving high purity.[3]
Final Temperature Lower temperatures decrease solubility, thus increasing the yield.[1]May decrease purity if both diastereomers precipitate at lower temperatures.Optimize for a balance between yield and purity.
Resolving Agent Stoichiometry Can be optimized; sometimes sub-stoichiometric amounts improve yield of the desired salt.[3][6]Can be affected; a 1:1 ratio is a common starting point.[3]Screen different ratios (e.g., 0.5 to 1.1 equivalents) to find the optimum.
Seeding Can increase yield by promoting nucleation at a lower supersaturation.[3]Can improve purity by ensuring the crystallization of the desired form.[7]Introduce seeds of the desired diastereomer at a point of slight supersaturation.[3]

Visualizations

G General Workflow for Chiral Resolution racemic_mixture Racemic Mixture (R- and S-enantiomers) resolving_agent Add Chiral Resolving Agent (e.g., S'-agent) racemic_mixture->resolving_agent diastereomeric_salts Formation of Diastereomeric Salts (R,S' and S,S') resolving_agent->diastereomeric_salts crystallization Selective Crystallization diastereomeric_salts->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Diastereomeric Salt (e.g., S,S') separation->less_soluble mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (R,S') separation->mother_liquor liberation Liberation of Enantiomer (e.g., add acid/base) less_soluble->liberation pure_enantiomer Pure S-Enantiomer liberation->pure_enantiomer recycle Recycle Resolving Agent liberation->recycle

Caption: General workflow for chiral resolution via diastereomeric salt formation.

G Troubleshooting Low Diastereomeric Excess start Low Diastereomeric Excess (d.e.) Observed check_solvent Is the solvent system optimal? start->check_solvent screen_solvents Screen new solvents or solvent/anti-solvent mixtures check_solvent->screen_solvents No check_cooling Was the cooling rate too fast? check_solvent->check_cooling Yes screen_solvents->check_cooling slow_cooling Implement a slower, controlled cooling profile check_cooling->slow_cooling Yes recrystallize Perform Recrystallization check_cooling->recrystallize No slow_cooling->recrystallize check_solid_solution Suspect solid solution formation? recrystallize->check_solid_solution change_resolving_agent Change the chiral resolving agent check_solid_solution->change_resolving_agent Yes success High d.e. Achieved check_solid_solution->success No, purity improved change_resolving_agent->success

Caption: Logical workflow for troubleshooting low diastereomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of diastereomeric salt crystallization? A1: The fundamental principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with different physical properties.[7][8] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[6] The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[9]

Q2: How do I choose a suitable chiral resolving agent? A2: The choice of resolving agent is crucial.[3] It is common practice to screen several resolving agents to find the most effective one.[3] For resolving racemic acids, chiral bases like brucine, quinine, or synthetic amines are often used.[10] For racemic bases, chiral acids such as tartaric acid or (-)-camphoric acid are common choices.[6] The goal is to find an agent that forms diastereomeric salts with a significant difference in solubility in a practical solvent.

Q3: What analytical techniques are essential for monitoring the process? A3: Several analytical techniques are important:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (e.e.) of the final product after the resolving agent has been removed.[3] HPLC can also be used to analyze the composition of the diastereomeric salts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the diastereomeric purity of the isolated salt, as the signals for the two diastereomers may be distinct.[7][8]

  • Polarimetry: This technique can be used to measure the optical rotation of the resolved enantiomer, which can indicate its purity if the specific rotation of the pure enantiomer is known.[7][11]

Q4: Can the yield of the desired enantiomer exceed 50%? A4: In a standard diastereomeric salt crystallization, the theoretical maximum yield for a single enantiomer is 50%, as the other enantiomer remains in the mother liquor.[5] However, yields approaching 100% are possible through a process called Crystallization-Induced Diastereomeric Transformation (CIDT).[3] This is applicable when the undesired diastereomer in solution can epimerize (convert) to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product.[3]

Q5: What is the difference between a conglomerate and a racemic compound, and why does it matter for crystallization? A5: A conglomerate is a mechanical mixture of enantiopure crystals of the two enantiomers, and only about 5-10% of all racemates crystallize in this form.[6] A racemic compound forms crystals containing equal amounts of both enantiomers in the unit cell. If you have a true racemic compound, it cannot be separated by preferential crystallization and requires the use of a chiral resolving agent to form diastereomers.[]

References

Technical Support Center: Separation of 4-(Trifluoromethyl)mandelic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 4-(Trifluoromethyl)mandelic acid diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers of this compound?

A1: The most common and effective methods for the separation of this compound diastereomers are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to differentiate between enantiomers and diastereomers.

  • Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their solubility.[1][2]

  • Enzymatic Resolution: This method utilizes enzymes, typically lipases, to selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the reacted and unreacted forms.[3][4]

Q2: How do I select the appropriate chiral stationary phase (CSP) for HPLC separation?

A2: There is no universal method for selecting a CSP based on the analyte's structure alone. An empirical screening approach is often the most effective. For mandelic acid and its derivatives, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series), have shown good results.[5] It is recommended to screen a variety of CSPs with different mobile phases to find the optimal conditions.

Q3: What are common chiral resolving agents for the diastereomeric crystallization of mandelic acid derivatives?

A3: Chiral amines and acids are commonly used as resolving agents. For acidic compounds like this compound, chiral bases such as brucine, strychnine, quinine, and synthetic amines like 1-phenylethanamine are suitable.[6] Recent studies have also shown success with agents like Levetiracetam for halogenated mandelic acids.[7] The choice of resolving agent and solvent is critical and often requires screening to find the best combination for forming well-defined crystals with significant solubility differences.

Q4: Can supercritical fluid chromatography (SFC) be used for this separation?

A4: Yes, supercritical fluid chromatography (SFC) can be a faster and more efficient alternative to HPLC for the separation of mandelic acid derivatives.[8] It often provides better enantioselectivity under the same chiral column conditions.[8]

Troubleshooting Guides

Chiral HPLC Separation
Problem Possible Causes Solutions
Poor Resolution (Rs < 1.5) Inappropriate Chiral Stationary Phase (CSP).Screen different CSPs (e.g., polysaccharide-based).
Suboptimal mobile phase composition.[9]Adjust the ratio of organic modifier (e.g., isopropanol, ethanol) in the mobile phase.[10] For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.[5]
Incorrect flow rate.[9]Optimize the flow rate. Lower flow rates often improve resolution in chiral separations.[10]
Temperature fluctuations.[9]Use a column oven to maintain a constant and optimized temperature.[11]
Column overload.[9]Reduce the sample concentration or injection volume.
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a mobile phase additive (e.g., TFA for acidic compounds) to reduce unwanted interactions.[5]
Column contamination or degradation.Flush the column with a strong solvent (if compatible with the CSP) or replace the column if performance is not restored.[12]
High Backpressure Blocked inlet frit due to particulates from the sample or mobile phase.Reverse flush the column at a low flow rate. If this fails, the frit may need to be replaced. Using a guard column is recommended.[12]
Sample precipitation in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[12]
Ghost Peaks Mobile phase contamination.Use high-purity HPLC-grade solvents and filter the mobile phase.[10]
System contamination or carryover.Implement a thorough wash procedure for the injector and system between runs.[10]
Diastereomeric Crystallization
Problem Possible Causes Solutions
No Crystal Formation Poor choice of solvent or resolving agent.Screen a variety of solvents and resolving agents. The diastereomeric salts must have different solubilities in the chosen solvent.[1]
Solution is too dilute.Concentrate the solution.
Incorrect temperature.Optimize the crystallization temperature. Cooling is often required.[7]
Low Yield (<50%) The solubilities of the diastereomeric salts are too similar.Experiment with different resolving agents and solvent systems to maximize the solubility difference.
Incomplete precipitation of the less soluble diastereomer.Optimize crystallization time and temperature.[7]
Low Enantiomeric/Diastereomeric Purity Co-precipitation of the more soluble diastereomer.Perform recrystallization of the obtained crystals.
The resolving agent is not enantiomerically pure.Use a resolving agent with high enantiomeric purity.
Inaccurate measurement of starting materials.Ensure precise molar ratios of the racemate and resolving agent.[7]

Quantitative Data

Table 1: Chiral HPLC Separation of Mandelic Acid Derivatives on CHIRALPAK® IC

CompoundMobile Phase (n-hexane/isopropanol/TFA)Flow Rate (mL/min)Temperature (°C)Resolution (Rs)
Mandelic Acid90/10/0.11.0252.21[5]
4-Methoxymandelic Acid85/15/0.11.0252.14[5]
3,4,5-Trismethoxymandelic Acid80/20/0.11.0253.70[5]
2-Chloromandelic Acid95/5/0.11.025Low[5]

Table 2: Diastereomeric Crystallization of Halogenated Mandelic Acids with Levetiracetam

CompoundMolar Ratio (Resolving Agent:Racemate)SolventTemperature (°C)Resolution Efficiency (%)Enantiomeric Excess (ee%) of Resolved Acid
3-Chloromandelic Acid55:45Not Specified-1894[7]63[7]
2-Chloromandelic AcidNot OptimizedNot SpecifiedNot Specified> 4-ClMA, 4-BrMA, 4-FMA[7]>70[7]
4-Chloromandelic AcidNot OptimizedNot SpecifiedNot SpecifiedLowest efficiency>70[7]

Table 3: Enzymatic Resolution of Mandelic Acid Derivatives

SubstrateEnzymeMethodEnantiomeric Excess (ee%)
Racemic 4-chloro-mandelic acidPseudomonas cepacia lipase (PCL)@UiO-67(Zr)Transesterification98.7[13]
Racemic aryl carboxylic acid estersAmano PS lipaseHydrolysis93-100[3]
Mandelic acid ethyl esterMicrochannel reactor with lipaseHydrolysis95 (in MCR) vs 65 (in batch)[14]

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound

This protocol is a representative starting point and may require optimization.

  • Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.[5]

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).[5] Use HPLC-grade solvents. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.[5]

  • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).[10]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 10 µL.[5]

    • Column Temperature: 25°C.[11]

    • Detection: UV at 230 nm.[5]

  • Data Analysis: Calculate the resolution (Rs) between the diastereomeric peaks. A resolution of ≥ 1.5 indicates baseline separation.[11]

Protocol 2: Diastereomeric Crystallization

This is a general protocol for diastereomeric crystallization of an acidic racemate.

  • Selection of Resolving Agent: Choose an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine).

  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). Add one equivalent of the chiral resolving agent. Stir the solution to facilitate the formation of diastereomeric salts.[2]

  • Crystallization:

    • If one of the diastereomeric salts is significantly less soluble, it may precipitate immediately.

    • If not, slowly cool the solution or partially evaporate the solvent to induce crystallization. Seeding with a small crystal of the desired diastereomer can be beneficial.[1]

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the mandelic acid derivative and a base (e.g., NaOH) to neutralize the resolving agent. Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).[6]

  • Purity Analysis: Determine the enantiomeric excess (ee%) of the recovered acid using chiral HPLC.

Visualizations

G start Poor Resolution (Rs < 1.5) in Chiral HPLC check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csp Screen different CSPs (e.g., polysaccharide-based) check_csp->screen_csp No check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes screen_csp->check_mp adjust_modifier Adjust organic modifier ratio (e.g., IPA, EtOH) check_mp->adjust_modifier No check_params Are other parameters optimized? check_mp->check_params Yes add_additive Add acidic/basic modifier (e.g., TFA) adjust_modifier->add_additive add_additive->check_params adjust_flow Decrease flow rate check_params->adjust_flow No check_load Is the column overloaded? check_params->check_load Yes adjust_temp Optimize column temperature adjust_flow->adjust_temp adjust_temp->check_load reduce_load Reduce sample concentration or injection volume check_load->reduce_load Yes end Resolution Improved check_load->end No reduce_load->end

Caption: Troubleshooting workflow for poor resolution in chiral HPLC.

G racemate Racemic Mixture (R-Acid + S-Acid) salt_formation Salt Formation in Solution racemate->salt_formation resolving_agent Chiral Resolving Agent (R'-Base) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (R-Acid:R'-Base) (S-Acid:R'-Base) salt_formation->diastereomers crystallization Fractional Crystallization (based on solubility difference) diastereomers->crystallization solid Solid Crystal (e.g., less soluble S-Acid:R'-Base) crystallization->solid Precipitates liquid Mother Liquor (enriched in more soluble R-Acid:R'-Base) crystallization->liquid Stays in Solution liberation1 Liberation of Enantiomer solid->liberation1 liberation2 Liberation of Enantiomer liquid->liberation2 enantiomer1 Pure S-Acid liberation1->enantiomer1 enantiomer2 Enriched R-Acid liberation2->enantiomer2

Caption: Principle of diastereomeric crystallization for chiral resolution.

G start Start: Separate Diastereomers of This compound check_scale Analytical or Preparative Scale? start->check_scale analytical Analytical Scale check_scale->analytical Analytical preparative Preparative Scale check_scale->preparative Preparative hplc Chiral HPLC/SFC analytical->hplc check_crystallization Can suitable diastereomeric crystals be formed? preparative->check_crystallization crystallization Diastereomeric Crystallization check_crystallization->crystallization Yes enzymatic Enzymatic Resolution check_crystallization->enzymatic No prep_hplc Preparative Chiral HPLC crystallization->prep_hplc For higher purity enzymatic->prep_hplc Alternative

Caption: Decision tree for selecting a separation method.

References

Recrystallization techniques for purifying 4-(Trifluoromethyl)mandelic acid salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 4-(Trifluoromethyl)mandelic acid and its salts.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Question: I have dissolved the crude this compound salt in the hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer:

This situation is likely due to supersaturation, where the solution contains more dissolved compound than it should be able to at that temperature[1]. Here are several steps to induce crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The tiny scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth[1][2].

  • Add a Seed Crystal: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for other crystals to form upon[2].

  • Reduce Solvent Volume: It is possible that too much solvent was added initially[1][3]. Gently reheat the solution to its boiling point and evaporate a portion of the solvent. Then, allow the more concentrated solution to cool again[3].

  • Cool Further: If crystals do not form at room temperature, try cooling the flask in an ice bath or a refrigerator[4].

Question: My product has separated as an oily liquid instead of solid crystals. How can I fix this?

Answer:

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point[3]. This is problematic because impurities tend to dissolve better in the oil, preventing proper purification[3]. To resolve this:

  • Reheat and Add More Solvent: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional "good" solvent (the one in which the compound is more soluble) to increase the total solvent volume. This will keep the compound dissolved for longer as it cools, hopefully to a temperature below its melting point before it precipitates[3][4].

  • Slow Down Cooling: Rapid cooling can promote oiling out. After redissolving the compound, allow the flask to cool as slowly as possible. You can insulate the flask with paper towels or an inverted beaker to slow heat loss[1][3].

  • Change the Solvent: If the problem persists, the chosen solvent system may be inappropriate. You may need to recover the crude solid by evaporating the solvent and attempting the recrystallization with a different solvent[3].

Question: My final yield of pure crystals is very low. What are the common causes?

Answer:

A low yield (e.g., less than 20%) can result from several factors[3]:

  • Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling[2][3]. If the mother liquor has not been discarded, you can test for dissolved product by dipping a glass rod into it and letting the solvent evaporate; a large residue indicates significant product loss[3].

  • Premature Crystallization: If a hot filtration step was used to remove insoluble impurities, some product may have crystallized on the filter paper or in the funnel stem if the solution cooled too quickly[5]. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in an incomplete recovery of the product.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve and wash away a portion of your purified product[2].

Question: The crystallization happened almost instantly as soon as I removed the flask from the heat. Is this a problem?

Answer:

Yes, rapid crystallization (crashing out) is undesirable because impurities can get trapped within the fast-forming crystal lattice, which defeats the purpose of the purification[3]. An ideal crystallization should see crystals begin to form over 5-20 minutes[3]. To slow it down, reheat the solution, add a small amount of extra solvent (1-2 mL), and allow it to cool more slowly[3].

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for recrystallizing this compound salts?

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[6]. Additionally, it should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor after cooling[6]. For aromatic carboxylic acids like mandelic acid derivatives, common solvents include water, short-chain alcohols (methanol, ethanol), or solvent pairs like alcohol/water or toluene/hexane[7][8][9]. The choice is critical for successful crystallization[4].

Q2: What are the typical impurities found in crude this compound?

Impurities often arise from the manufacturing process. For aromatic carboxylic acids produced by the oxidation of an alkyl aromatic precursor, common impurities include incompletely oxidized compounds such as aromatic aldehydes and ketones[10]. For mandelic acids specifically, dimers can also be an impurity that lowers chemical purity[7].

Q3: What is a general experimental protocol for recrystallization?

A standard protocol involves seven key steps[6]:

  • Solvent Selection: Choose an appropriate solvent or solvent system.

  • Dissolution: Dissolve the impure solid in the minimum amount of near-boiling solvent[2].

  • Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath to maximize crystal formation.

  • Isolation: Collect the formed crystals by suction filtration.

  • Washing: Rinse the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor[2].

  • Drying: Dry the purified crystals completely to remove any residual solvent.

Q4: Can the pH of the solution affect the recrystallization of mandelic acid salts?

Yes, pH can be a critical factor. For purifying mandelic acid itself, adjusting the pH to around 1.8-2.0 is sometimes used to facilitate crystallization from an aqueous solution after decomposing a salt form[7][11]. When working with the salt form directly, maintaining a pH where the salt is stable and has favorable solubility characteristics is important.

Quantitative Data: Solubility of Mandelic Acid
SolventEnantiomerTemperature (°C)Solubility (mass fraction)
(S)-methyl lactate (S)-mandelic acid250.2757
(S)-propyl lactate (S)-mandelic acid250.2015
(S)-butyl lactate (S)-mandelic acid250.1690
(S)-n-propyl mandelate (S)-mandelic acid50~18 wt %
(S)-n-propyl mandelate (R)-mandelic acid50~20 wt %

(Data sourced from references[12][13])

Experimental Protocols

Key Experiment: Single-Solvent Recrystallization of this compound Salt

  • Dissolution: Place the crude this compound salt (e.g., 1.0 g) into a suitably sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., water or an alcohol) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just completely dissolves[2]. Avoid adding a large excess of solvent, as this will reduce the final yield[1].

  • Hot Filtration (Optional): If colored impurities are present, remove the solution from the heat, add a small amount of decolorizing carbon, and reheat to boiling for a few minutes. If solid impurities are present, perform a hot filtration by pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal formation[4].

  • Isolate Crystals: Collect the purified crystals using a Büchner funnel and suction filtration.

  • Wash Crystals: With the suction still on, wash the filter cake with a very small amount of ice-cold recrystallization solvent to remove any remaining impurities[2].

  • Dry Crystals: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven.

Visualizations

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying start Place Crude Solid in Flask add_solvent Add Minimum Amount of Hot Solvent to Dissolve start->add_solvent check_impurities Insoluble Impurities? add_solvent->check_impurities hot_filtration Perform Hot Filtration check_impurities->hot_filtration Yes cool_solution Cool Solution Slowly to Induce Crystallization check_impurities->cool_solution No hot_filtration->cool_solution suction_filtration Collect Crystals via Suction Filtration cool_solution->suction_filtration wash_crystals Wash with Minimal Ice-Cold Solvent suction_filtration->wash_crystals dry_crystals Dry the Pure Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end Troubleshooting_Logic cluster_A Troubleshooting: No Crystals cluster_B Troubleshooting: Oiling Out cluster_C Troubleshooting: Low Yield start Problem Encountered During Cooling q1 What is the issue? start->q1 no_crystals No Crystals Formed q1->no_crystals A oiling_out Product 'Oiled Out' q1->oiling_out B low_yield Yield is Very Low q1->low_yield C a1 Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_crystals->a1 b1 Reheat to Redissolve Oil oiling_out->b1 c1 Check Mother Liquor for excess dissolved product low_yield->c1 a2 If still no crystals, reheat and boil off some solvent a1->a2 b2 Add a small amount of extra solvent b1->b2 b3 Cool solution very slowly b2->b3 c2 Future Experiments: - Use less solvent - Ensure wash solvent is ice-cold c1->c2

References

How to improve enantiomeric excess in resolution with 4-(Trifluoromethyl)mandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve enantiomeric excess in chiral resolutions using 4-(trifluoromethyl)mandelic acid as a resolving agent.

Troubleshooting Guide

Low enantiomeric excess (e.e.) is a common challenge in diastereomeric salt crystallization. This guide addresses frequent issues and provides systematic solutions.

Issue 1: Low or No Crystallization of the Diastereomeric Salt

  • Potential Cause: The diastereomeric salt is too soluble in the chosen solvent.

  • Solution:

    • Solvent Screening: Conduct a systematic solvent screen using solvents with a range of polarities (e.g., alcohols, esters, aromatic hydrocarbons, and their mixtures). The ideal solvent will dissolve the salt at an elevated temperature but have low solubility at room temperature or below.

    • Antisolvent Addition: If the salt is highly soluble in a particular solvent, consider the controlled addition of an antisolvent (a solvent in which the salt is poorly soluble) to induce crystallization.

    • Increase Concentration: Concentrate the solution to achieve supersaturation. Be cautious to avoid "oiling out."

    • Lower Crystallization Temperature: After slow cooling to room temperature, further cool the solution in an ice bath or refrigerator to maximize crystal formation.[1]

Issue 2: Low Enantiomeric Excess in the Crystalline Product

  • Potential Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.

  • Solution:

    • Solvent Optimization: The choice of solvent is critical as it can significantly influence the solubility difference between diastereomers.[2] Experiment with different solvents and solvent mixtures. Even a change in the alcohol used (e.g., from isopropanol to n-propanol) can sometimes invert the selectivity, precipitating the other diastereomer.[2][3]

    • Recrystallization: Perform one or more recrystallizations of the obtained diastereomeric salt. This is a powerful technique for enhancing enantiomeric purity.

    • Optimize Stoichiometry: Vary the molar ratio of the resolving agent to the racemic compound. While a 1:1 ratio is a common starting point, ratios from 0.5 to 1.0 equivalents of the resolving agent can sometimes improve the e.e. of the initial crystallization.[4]

  • Potential Cause: The cooling rate is too fast, leading to the co-precipitation of the more soluble diastereomer.

  • Solution:

    • Slow Cooling: Allow the heated solution to cool slowly to room temperature. Insulating the flask can facilitate this. A slower cooling rate generally favors the crystallization of the less soluble, thermodynamically favored diastereomer.

    • Controlled Temperature Gradient: Employ a programmable cooling system to ensure a slow and linear cooling profile.

Issue 3: "Oiling Out" of the Diastereomeric Salt

  • Potential Cause: The solution is too supersaturated, or the cooling is too rapid.

  • Solution:

    • Dilution: Add more solvent to the mixture to reduce the concentration.

    • Slower Cooling: Decrease the cooling rate to allow for more controlled crystal growth.

    • Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to promote heterogeneous nucleation and prevent oil formation.

    • Higher Crystallization Temperature: In some cases, crystallizing at a slightly higher temperature where the salt is less soluble but still above the "oiling out" temperature can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving high enantiomeric excess in a diastereomeric resolution?

A1: The choice of solvent is arguably the most critical factor.[2] The success of the resolution hinges on maximizing the solubility difference between the two diastereomeric salts. An optimal solvent will readily dissolve the undesired diastereomer while having a low solubility for the desired diastereomer at the crystallization temperature.

Q2: How does temperature affect the enantiomeric excess?

A2: Temperature directly impacts the solubility of the diastereomeric salts. A well-designed temperature profile, typically involving slow cooling, is crucial for selective crystallization. Lowering the final crystallization temperature (e.g., to 0°C or below) can increase the yield but may decrease the enantiomeric excess if the solubility of the undesired diastereomer also drops significantly.[1]

Q3: Can the stoichiometry of the resolving agent impact the outcome?

A3: Yes, the molar ratio of this compound to your racemic compound can influence both the yield and the enantiomeric excess. While a 1:1 molar ratio is a standard starting point, it is often beneficial to screen other ratios, such as using a substoichiometric amount of the resolving agent (e.g., 0.5-0.75 equivalents).[4][5]

Q4: Is one recrystallization always sufficient to achieve high enantiomeric purity?

A4: Not always. While a single recrystallization can significantly improve the enantiomeric excess, multiple recrystallizations may be necessary to achieve the desired level of purity, especially if the initial e.e. is low. However, each recrystallization step will lead to some loss of material, so there is a trade-off between purity and yield.

Q5: What should I do if I obtain the salt of the undesired enantiomer?

A5: This provides an opportunity to isolate the desired enantiomer from the mother liquor. After filtering off the crystallized salt, the mother liquor will be enriched in the other diastereomer. You can then attempt to crystallize the desired diastereomeric salt from the mother liquor, possibly by changing the solvent or concentrating the solution.

Data Presentation

The following tables provide representative data for the resolution of halogenated mandelic acid derivatives, which can serve as a starting point for optimizing the resolution with this compound. The principles of solvent and temperature effects are generally applicable.

Table 1: Effect of Solvent on Resolution Efficiency of Halogenated Mandelic Acids

Racemic AcidResolving AgentSolventYield of Salt (%)e.e. of Recovered Acid (%)
3-Chloromandelic AcidLevetiracetamAcetonitrile55>99 (solid)
3-Chloromandelic AcidLevetiracetamEthyl Acetate6298 (solid)
4-Chloromandelic Acid(R)-phenylethylamineIsopropanol4595 (solid)
2-Chloromandelic AcidLevetiracetamMethanol7092 (solid)

Note: This data is illustrative and based on resolutions of similar halogenated mandelic acids.[1] Optimal conditions for this compound may vary.

Table 2: Influence of Temperature on the Resolution of 3-Chloromandelic Acid with Levetiracetam

Crystallization Temperature (°C)Yield of Salt (%)e.e. of Recovered Acid (%)
25 (Room Temperature)4899
46597
-187894

Note: This data demonstrates the general trend of increased yield and potentially decreased enantiomeric excess at lower temperatures.[1]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

  • Salt Formation:

    • In a suitable flask, dissolve the racemic compound (1.0 equivalent) in a minimal amount of a chosen solvent (e.g., isopropanol) with gentle heating.

    • In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent.

    • Slowly add the resolving agent solution to the solution of the racemic compound with stirring.

  • Crystallization:

    • Heat the resulting solution until all solids dissolve.

    • Allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.

    • If crystallization has not occurred, consider seeding the solution with a few crystals of the desired diastereomeric salt.

    • Once crystal formation appears complete at room temperature, cool the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying and Analysis:

    • Dry the crystals under vacuum.

    • Determine the diastereomeric excess (d.e.) of the salt, typically by chiral HPLC or NMR spectroscopy.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in an appropriate solvent (e.g., water or ethyl acetate).

    • Add an acid or base to liberate the free enantiomer from the this compound.

    • Extract the desired enantiomer and purify if necessary.

Protocol 2: Recrystallization for Enantiomeric Excess Enhancement

  • Dissolution:

    • Transfer the diastereomeric salt with suboptimal e.e. to a clean flask.

    • Add a minimal amount of the crystallization solvent and heat gently until the salt completely dissolves.

  • Crystallization:

    • Follow the slow cooling and isolation procedure described in Protocol 1 (steps 2 and 3).

  • Analysis:

    • Dry the recrystallized salt and re-analyze the diastereomeric excess to determine the level of enrichment.

  • Repeat if Necessary:

    • If the desired enantiomeric excess is not yet achieved, repeat the recrystallization process. Be mindful of diminishing yields with each successive recrystallization.

Visualizations

G cluster_workflow Experimental Workflow for Chiral Resolution start Racemic Compound + 4-(CF3)Mandelic Acid dissolve Dissolve in Optimal Solvent (Heat) start->dissolve cool Slow Cooling to Room Temperature dissolve->cool precipitate Further Cooling (e.g., Ice Bath) cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry analyze Analyze Diastereomeric Excess (d.e.) dry->analyze liberate Liberate Enantiomer (Acid/Base Treatment) analyze->liberate d.e. is high recrystallize Recrystallize analyze->recrystallize d.e. is low product Enantioenriched Product liberate->product recrystallize->dissolve

Caption: A typical experimental workflow for chiral resolution via diastereomeric salt formation.

G cluster_troubleshooting Troubleshooting Logic for Low Enantiomeric Excess start Low Enantiomeric Excess Observed check_solvent Is the solvent optimized? start->check_solvent screen_solvents Perform Solvent Screen: - Vary polarity - Use mixtures check_solvent->screen_solvents No check_cooling Is the cooling rate slow enough? check_solvent->check_cooling Yes screen_solvents->check_cooling slow_cooling Implement Slow, Controlled Cooling check_cooling->slow_cooling No check_stoichiometry Is the stoichiometry optimal? check_cooling->check_stoichiometry Yes slow_cooling->check_stoichiometry vary_stoichiometry Vary Resolving Agent Ratio (0.5-1.0 eq) check_stoichiometry->vary_stoichiometry No recrystallize Perform One or More Recrystallizations check_stoichiometry->recrystallize Yes vary_stoichiometry->recrystallize end_point High Enantiomeric Excess Achieved recrystallize->end_point

Caption: A logical workflow for troubleshooting and optimizing low enantiomeric excess.

References

Overcoming poor peak resolution in HPLC analysis of mandelic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of mandelic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on resolving poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution in the HPLC analysis of mandelic acid derivatives?

Poor peak resolution in the analysis of mandelic acid and its derivatives can typically be attributed to several factors, including suboptimal mobile phase composition (incorrect solvent ratios, pH, or additives), inappropriate column selection (especially for chiral separations), and inadequate control of chromatographic conditions like temperature and flow rate.[1][2] Other common issues include column overloading, where too much sample is injected, and the use of a sample solvent that is incompatible with the mobile phase.[2]

Q2: How does the pH of the mobile phase impact the separation of mandelic acid?

The pH of the mobile phase is a critical parameter because mandelic acid and its derivatives are acidic compounds. The pH influences the ionization state of these analytes.[3][4] For optimal separation, especially on reverse-phase columns, it is crucial to maintain the mobile phase pH below the pKa of the mandelic acid derivatives to ensure they are in their non-ionized form, which generally leads to better retention and peak shape.[3][5] A slight change in pH, especially near the pKa of the analytes, can cause a significant shift in retention times and a decrease in resolution.[5] Therefore, the mobile phase should be adequately buffered to maintain a stable pH throughout the analysis.

Q3: Why is controlling the column temperature important for this analysis?

Column temperature significantly affects the thermodynamics of the retention process, influencing retention factor, selectivity, and analysis time.[3] Inconsistent temperatures can lead to fluctuations in solvent viscosity and retention times, thereby compromising resolution.[1] For the analysis of mandelic acid derivatives, increasing the temperature generally leads to a decrease in retention.[3] It is essential to use a stable column oven to maintain consistent and reproducible results.[1][2]

Q4: What type of HPLC column is recommended for separating mandelic acid enantiomers?

The separation of mandelic acid enantiomers requires a chiral stationary phase (CSP). Several types of chiral columns have been successfully used, including those based on cellulose derivatives like CHIRALPAK® IC, which consists of cellulosic tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.[6] Other effective columns include those utilizing cyclodextrin-based selectors or macrocyclic glycopeptide phases like Astec® CHIROBIOTIC® TAG. For non-chiral analysis or the separation of mandelic acid from other substances, standard reverse-phase columns like C18 are commonly used.[7][8]

Troubleshooting Guides

Issue 1: Co-eluting or Poorly Resolved Peaks

This is the most common issue, where two or more peaks are not sufficiently separated, making accurate quantification difficult.

Troubleshooting Workflow for Poor Resolution

G start Poor Peak Resolution (Rs < 1.5) check_mobile_phase Step 1: Optimize Mobile Phase start->check_mobile_phase check_ph Adjust pH (Typically < pKa for acids) check_mobile_phase->check_ph Is analyte ionizable? check_organic Adjust Organic Modifier % (e.g., ACN, MeOH) check_mobile_phase->check_organic check_ph->check_organic check_additive Add/Optimize Additive (e.g., 0.1% TFA) check_organic->check_additive check_conditions Step 2: Adjust Operating Conditions check_additive->check_conditions If resolution still poor check_flow Decrease Flow Rate check_conditions->check_flow check_temp Decrease Temperature check_conditions->check_temp check_column Step 3: Evaluate Column check_flow->check_column If resolution still poor check_temp->check_column If resolution still poor check_chemistry Consider Different Stationary Phase/Chemistry check_column->check_chemistry check_dimensions Use Longer or Narrower Column check_column->check_dimensions end Resolution Improved check_chemistry->end check_dimensions->end G cluster_params Adjustable Parameters cluster_effects Primary Effects organic_mod Decrease % Organic Solvent retention Increase Retention (k) organic_mod->retention flow_rate Decrease Flow Rate flow_rate->retention efficiency Increase Efficiency (N) flow_rate->efficiency temp Decrease Temperature temp->retention selectivity Change Selectivity (α) temp->selectivity ph Adjust pH away from pKa ph->retention ph->selectivity column_len Increase Column Length column_len->efficiency resolution Improved Peak Resolution (Rs) retention->resolution efficiency->resolution selectivity->resolution

References

Technical Support Center: Synthesis of 4-(Trifluoromethyl)mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethyl)mandelic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: the formation of 4-(trifluoromethyl)mandelonitrile from 4-(trifluoromethyl)benzaldehyde, followed by hydrolysis to the final product.

Issue 1: Low Yield of 4-(Trifluoromethyl)mandelonitrile (Cyanohydrin Formation Step)

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor progress using Thin Layer Chromatography (TLC). - Temperature: Maintain a low temperature (e.g., 0-10 °C) to favor the cyanohydrin formation equilibrium.
Side Reactions - Benzoin Condensation: This is a common side reaction for aromatic aldehydes. Ensure the cyanide solution is added slowly to the aldehyde solution to maintain a low concentration of free cyanide, which can catalyze this competing reaction.[1] - Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation. Use a milder base or ensure the pH is not excessively high.
Reagent Purity - Aldehyde Quality: Use freshly distilled or high-purity 4-(trifluoromethyl)benzaldehyde, as impurities can inhibit the reaction. The presence of the corresponding carboxylic acid (4-(trifluoromethyl)benzoic acid) as an impurity can neutralize the basic catalyst.
pH Control - Optimal pH: The reaction is base-catalyzed, but a very high pH can promote side reactions. Maintain a slightly basic pH to ensure the presence of the cyanide anion nucleophile.[2]

Issue 2: Formation of an Oily or Inseparable Intermediate

Potential Cause Recommended Solution
Acetal Formation The intermediate 4-(trifluoromethyl)mandelonitrile can react with unreacted 4-(trifluoromethyl)benzaldehyde to form a stable acetal, especially if the nitrile is allowed to stand before hydrolysis.[3]
Immediate Hydrolysis: Proceed to the hydrolysis step immediately after the formation and isolation of the 4-(trifluoromethyl)mandelonitrile to prevent this side reaction.[3]

Issue 3: Low Yield of this compound (Hydrolysis Step)

Potential Cause Recommended Solution
Incomplete Hydrolysis - Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient time at an appropriate temperature. Overly high temperatures can lead to side reactions and degradation.[4] - Acid Concentration: Use a sufficiently concentrated acid (e.g., concentrated HCl) to effectively hydrolyze the nitrile.
Product Degradation - Elevated Temperatures: As mentioned, high temperatures during hydrolysis can lead to decomposition of the product, often indicated by a darkening of the reaction mixture.[3] Maintain the recommended temperature and monitor the reaction progress.
Purification Losses - Extraction: Use an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) for efficient extraction of the product from the aqueous acidic solution. Perform multiple extractions to maximize recovery. - Crystallization: If the final product is purified by crystallization, ensure the correct solvent system and cooling procedure are used to minimize loss in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis involves a two-step process. First, 4-(trifluoromethyl)benzaldehyde is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a weak acid or bisulfite to form 4-(trifluoromethyl)mandelonitrile (a cyanohydrin). This intermediate is then hydrolyzed, typically using a strong acid like hydrochloric acid, to yield this compound.[3]

Q2: What are the most critical parameters to control during the cyanohydrin formation step?

A2: Temperature and pH are crucial. The reaction should be kept cool (typically below 10 °C) to favor the formation of the cyanohydrin. The pH should be slightly basic to ensure the presence of the nucleophilic cyanide anion, but not so high as to promote side reactions like the Cannizzaro reaction.[2]

Q3: I observe a significant amount of unreacted 4-(trifluoromethyl)benzaldehyde after the first step. What should I do?

A3: This indicates an incomplete reaction. Check the quality and amount of your cyanide source and ensure the reaction has been stirred for a sufficient amount of time at the appropriate temperature. The presence of acidic impurities in your starting aldehyde could also be neutralizing the basic catalyst.

Q4: My final product is a dark, oily substance instead of a white solid. What could be the cause?

A4: A dark-colored product often suggests decomposition or the presence of impurities due to side reactions. This can be caused by excessive temperatures during the hydrolysis step.[3] It is also possible that impurities from the starting materials or side products from the first step are carried through. Purification by recrystallization, possibly with the use of activated charcoal, may be necessary.

Q5: How can I purify the final this compound?

A5: The crude product is typically isolated by extraction from the aqueous reaction mixture using an organic solvent. Further purification can be achieved by recrystallization from a suitable solvent system, such as benzene or an ether-toluene mixture.[3]

Experimental Protocols

An illustrative protocol for the synthesis of mandelic acid, which can be adapted for this compound, is provided below. Note: This is a general procedure and may require optimization for the specific substrate.

Step 1: Synthesis of 4-(Trifluoromethyl)mandelonitrile

  • In a well-ventilated fume hood, prepare a solution of sodium cyanide in water.

  • In a separate flask equipped with a mechanical stirrer and cooled in an ice bath, add 4-(trifluoromethyl)benzaldehyde.

  • Slowly add a saturated solution of sodium bisulfite to the aldehyde with vigorous stirring.[3]

  • To this mixture, add the sodium cyanide solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for a few hours.

  • The oily layer of 4-(trifluoromethyl)mandelonitrile is then separated.

Step 2: Hydrolysis to this compound

  • Immediately add the crude 4-(trifluoromethyl)mandelonitrile to concentrated hydrochloric acid.[3]

  • The mixture is stirred, and the hydrolysis can be allowed to proceed at room temperature or with gentle heating.[3] Be cautious, as excessive heat can cause decomposition.[4]

  • After the reaction is complete (monitored by TLC), the mixture is cooled.

  • The product is extracted with an organic solvent like diethyl ether.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.

  • The crude product can be purified by recrystallization.

Data Presentation

Due to the lack of specific quantitative data in the searched literature for the synthesis of this compound, the following table provides generalized expected outcomes based on the synthesis of unsubstituted mandelic acid.[3] Actual yields may vary depending on the specific reaction conditions and the reactivity of the trifluoromethyl-substituted substrate.

Parameter Expected Outcome (based on Mandelic Acid Synthesis)
Yield of Mandelonitrile Typically high, often used directly in the next step.
Overall Yield of Mandelic Acid 50-60% (based on benzaldehyde)[3]
Purity after Recrystallization >98%
Common Impurities Unreacted 4-(trifluoromethyl)benzaldehyde, 4-(trifluoromethyl)benzoic acid, acetal of 4-(trifluoromethyl)benzaldehyde and 4-(trifluoromethyl)mandelonitrile.[3]

Visualizations

Synthesis Pathway and Side Reactions

Synthesis_Pathway Start 4-(Trifluoromethyl)benzaldehyde Intermediate 4-(Trifluoromethyl)mandelonitrile Start->Intermediate Step 1: Cyanohydrin Formation Side_Product_1 Benzoin Condensation Product Start->Side_Product_1 [CN-] Cyanide NaCN / H+ Product This compound Intermediate->Product Step 2: Hydrolysis Side_Product_2 Acetal Side Product Intermediate->Side_Product_2 + Starting Aldehyde Hydrolysis H3O+ Side_Product_3 Decomposition Products Product->Side_Product_3 High Temp.

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Experimental Workflow

Experimental_Workflow Start Start: Reagents Step1 Step 1: Cyanohydrin Formation (0-10 °C) Start->Step1 Separation Phase Separation of Mandelonitrile Step1->Separation Step2 Step 2: Acid Hydrolysis Separation->Step2 Extraction Workup: Extraction with Organic Solvent Step2->Extraction Purification Purification: Recrystallization Extraction->Purification Final_Product Final Product: this compound Purification->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Overall Yield Check_Step1 Low Yield in Step 1? Start->Check_Step1 Step1_Yes Incomplete Reaction or Side Products in Step 1 Check_Step1->Step1_Yes Yes Step1_No Issue is in Step 2 or Purification Check_Step1->Step1_No No Solution_Step1 Optimize Step 1: - Check Reagent Purity - Adjust pH and Temperature - Increase Reaction Time Step1_Yes->Solution_Step1 Check_Hydrolysis Dark Color During Hydrolysis? Step1_No->Check_Hydrolysis Hydrolysis_Yes Decomposition Occurred. Reduce Temperature. Check_Hydrolysis->Hydrolysis_Yes Yes Hydrolysis_No Incomplete Hydrolysis or Purification Losses Check_Hydrolysis->Hydrolysis_No No Solution_Step2 Optimize Step 2: - Ensure Complete Hydrolysis - Optimize Extraction and Recrystallization Hydrolysis_Yes->Solution_Step2 Hydrolysis_No->Solution_Step2

Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.

References

Removal of residual 4-(Trifluoromethyl)mandelic acid from resolved enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of residual 4-(Trifluoromethyl)mandelic acid from resolved enantiomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the removal of this compound following chiral resolution.

Problem: Low Recovery of the Desired Enantiomer After Extraction

Possible Causes & Solutions:

Possible Cause Solution
Incomplete Liberation of the Enantiomer: The pH of the aqueous layer may not be sufficiently basic to fully deprotonate the this compound and liberate the free base enantiomer.Ensure the pH of the aqueous solution is sufficiently basic (typically pH 9-11 for amines) to break the diastereomeric salt. Use a pH meter or pH paper to verify. Add additional base (e.g., 1M NaOH) dropwise if necessary.
Incorrect Solvent Choice for Extraction: The organic solvent used may have poor solubility for the desired enantiomer or be partially miscible with the aqueous layer.Select an appropriate organic solvent in which your desired enantiomer is highly soluble and which has low miscibility with water (e.g., dichloromethane, ethyl acetate, or diethyl ether). Perform a small-scale solubility test if you are unsure.
Insufficient Number of Extractions: A single extraction may not be sufficient to recover all of the desired enantiomer from the aqueous layer.Perform multiple extractions (e.g., 3-4 times) with fresh portions of the organic solvent to maximize the recovery of your product.
Emulsion Formation: An emulsion layer can form between the aqueous and organic phases, trapping the product and making separation difficult.To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.

Problem: Residual this compound Detected in the Final Product

Possible Causes & Solutions:

Possible Cause Solution
Inadequate Washing of the Organic Layer: The organic layer containing the desired enantiomer may not have been sufficiently washed to remove all traces of the deprotonated resolving agent.Wash the organic layer multiple times with a basic aqueous solution (e.g., saturated sodium bicarbonate) followed by brine. This will help to remove any remaining water-soluble salt of the mandelic acid derivative.
Insufficient Purity After Initial Removal: The initial extraction may not have completely removed the resolving agent, and it co-precipitated with the product upon solvent removal.Perform a recrystallization of the isolated enantiomer. Choose a solvent system where the enantiomer has high solubility at elevated temperatures and low solubility at room temperature, while the residual resolving agent remains soluble at all temperatures.[1][2]
"Oiling Out" During Recrystallization: The product separates as an oil instead of crystals, which can trap impurities."Oiling out" can occur if the solution is cooled too quickly or is too concentrated. Try diluting the solution with more solvent, cooling it more slowly, or adding a seed crystal to induce proper crystallization.[3]

Problem: Difficulty in Crystallizing the Final Enantiomeric Product

Possible Causes & Solutions:

Possible Cause Solution
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.Slowly evaporate the solvent until the solution becomes slightly cloudy, then add a minimal amount of solvent back to achieve a clear solution before cooling.
Lack of Nucleation Sites: Crystal growth requires a starting point (nucleation).Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a small seed crystal of the pure enantiomer to initiate crystallization.[2]
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.Conduct small-scale solubility tests to find a suitable solvent or solvent mixture (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is insoluble).[1]

Frequently Asked Questions (FAQs)

Q1: What is the general principle for removing an acidic resolving agent like this compound?

A1: The removal of an acidic resolving agent is typically achieved through an acid-base extraction.[4][5] After the diastereomeric salt of the resolved enantiomer (usually a base, such as an amine) and the acidic resolving agent is isolated, it is dissolved in a suitable solvent system. A base (e.g., sodium hydroxide or sodium bicarbonate) is added to the aqueous layer to deprotonate the this compound, forming its water-soluble salt.[6] The now-neutral enantiomeric base is no longer ionically bound and can be extracted into an organic solvent.[4]

Q2: How do I choose the right solvent for the liquid-liquid extraction?

A2: The ideal organic solvent should have high solubility for your desired enantiomer in its free base form and be immiscible with water.[1] Common choices include dichloromethane, ethyl acetate, and diethyl ether. You should also consider the boiling point of the solvent for ease of removal later. It is advisable to perform small-scale solubility tests with your specific compound to determine the best solvent.

Q3: How can I confirm that all the this compound has been removed?

A3: Several analytical techniques can be used to assess the purity of your final product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a highly effective method to separate and quantify the desired enantiomer and any residual resolving agent.[7] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative 1H NMR (qHNMR), can also be used to detect and quantify any remaining this compound by integrating its characteristic signals relative to those of the product.[8]

Q4: What should I do if my final product is still not pure after extraction?

A4: If residual this compound or other impurities remain after extraction, recrystallization is a highly effective purification technique.[1][2] The key is to select a solvent in which your desired enantiomer has a significant difference in solubility at high and low temperatures, while the impurities remain soluble upon cooling.

Q5: Can I recover and reuse the this compound?

A5: Yes, the resolving agent can often be recovered. After the extraction, the aqueous layer containing the salt of this compound can be acidified (e.g., with HCl) to precipitate the free acid. The precipitated resolving agent can then be collected by filtration, washed, and dried for reuse.[3]

Experimental Protocols

Protocol 1: Removal of this compound via Liquid-Liquid Extraction

  • Dissolution: Dissolve the diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and water.

  • Basification: Add a sufficient amount of an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) to the separatory funnel to adjust the aqueous phase to a pH of 9-11. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its salt, while the free base enantiomer will be in the organic layer.

  • Extraction: Drain the aqueous layer. Wash the organic layer with additional portions of the basic aqueous solution (2-3 times) to ensure complete removal of the resolving agent.

  • Final Wash: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude enantiomer.

Protocol 2: Purification of the Resolved Enantiomer by Recrystallization

  • Solvent Selection: Choose a suitable solvent by performing solubility tests. The ideal solvent will dissolve the enantiomer when hot but not when cold.

  • Dissolution: Place the crude enantiomer in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.[9]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualizations

Removal_Workflow cluster_resolution Chiral Resolution cluster_removal Removal of Resolving Agent Racemic_Mixture Racemic Mixture of Enantiomers Diastereomeric_Salts Formation of Diastereomeric Salts Racemic_Mixture->Diastereomeric_Salts Resolving_Agent This compound Resolving_Agent->Diastereomeric_Salts Separation Separation of Diastereomers (e.g., Crystallization) Diastereomeric_Salts->Separation Liberation Liberation of Enantiomer (Addition of Base) Separation->Liberation Extraction Liquid-Liquid Extraction Liberation->Extraction Purification Final Purification (Recrystallization) Extraction->Purification Pure_Enantiomer Pure Enantiomer Purification->Pure_Enantiomer

Caption: Workflow for the removal of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Troubleshooting Steps Start Product Impure After Extraction Check_pH Verify pH of Aqueous Layer (pH 9-11) Start->Check_pH Check_pH->Start pH is incorrect, adjust and re-extract Increase_Washes Increase Number of Aqueous Washes Check_pH->Increase_Washes pH is correct Recrystallize Perform Recrystallization Increase_Washes->Recrystallize Check_Purity Analyze Purity (HPLC/NMR) Recrystallize->Check_Purity

Caption: Troubleshooting logic for impure product after extraction.

References

Technical Support Center: Scaling Up Chiral Resolution of 4-(Trifluoromethyl)mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the chiral resolution of 4-(trifluoromethyl)mandelic acid. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the scaling up of this critical process.

Disclaimer: Detailed, publicly available data on the large-scale chiral resolution of this compound is limited. The protocols and data presented here are based on established principles of diastereomeric salt crystallization and information available for closely related analogs, such as 4-fluoromandelic acid.[1] These guidelines should be adapted and optimized for specific experimental conditions.

Troubleshooting Guides

This section addresses common issues encountered during the chiral resolution of this compound via diastereomeric salt crystallization.

Issue Potential Cause(s) Recommended Solution(s)
No crystal formation - Solvent system is not optimal; the diastereomeric salt is too soluble.- Supersaturation has not been reached.- Impurities are inhibiting crystallization.- Screen a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and their mixtures with anti-solvents like heptane or toluene).- Concentrate the solution by slow evaporation.- Cool the solution to a lower temperature.- Introduce a seed crystal of the desired diastereomeric salt.- Purify the racemic this compound and the resolving agent before use.
Low yield of diastereomeric salt - The difference in solubility between the two diastereomeric salts is not significant in the chosen solvent.- The less soluble diastereomer is still significantly soluble.- Incorrect stoichiometry of the resolving agent.- Optimize the solvent system to maximize the solubility difference.- Lower the crystallization temperature to decrease the solubility of the desired salt.[1]- Adjust the molar ratio of the resolving agent. Using a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of the resolving agent can sometimes improve the purity of the precipitated salt.
Low enantiomeric excess (ee) - Co-precipitation of the more soluble diastereomeric salt.- Inefficient separation of the diastereomeric salts.- Racemization of the mandelic acid or resolving agent during the process.- Perform a recrystallization of the obtained diastereomeric salt.[2]- Slow down the rate of cooling during crystallization to promote selective crystal growth.- Ensure the chosen solvent provides a large difference in solubility between the diastereomers.- Verify the stability of the mandelic acid and resolving agent under the experimental conditions (e.g., temperature, pH).
Oil formation instead of crystals - The melting point of the diastereomeric salt is below the crystallization temperature.- The concentration of the solution is too high.- Use a solvent system in which the salt is less soluble.- Lower the crystallization temperature.- Dilute the solution before cooling.
Inconsistent results upon scale-up - Changes in cooling rate and mixing efficiency.- Different impurity profiles in larger batches of starting materials.- Implement controlled cooling profiles.- Ensure efficient and consistent agitation throughout the crystallization process.- Analyze the purity of starting materials for each batch.

Frequently Asked Questions (FAQs)

Q1: What are the most common resolving agents for the chiral resolution of mandelic acids?

A1: Chiral amines are the most common resolving agents for acidic compounds like mandelic acid. Frequently used resolving agents include ephedrine alkaloids (e.g., (1R,2S)-(-)-ephedrine), α-methylbenzylamine, and other chiral primary and secondary amines.[2] The selection of the optimal resolving agent is often empirical and requires screening.

Q2: How do I choose the right solvent for the crystallization?

A2: The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. One diastereomer should be sparingly soluble, while the other remains in solution. A screening of various solvents and solvent mixtures is highly recommended. Common solvents for this purpose include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), often in combination with an anti-solvent like heptane or toluene.

Q3: What is the typical molar ratio of resolving agent to racemic this compound?

A3: A stoichiometric ratio of 1:1 is a common starting point. However, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.8 equivalents) can sometimes lead to a higher enantiomeric excess in the precipitated salt, although at the expense of the yield of the initial crystallization. Optimization of this ratio is crucial for scaling up.[1]

Q4: How can I improve the enantiomeric excess of my resolved this compound?

A4: Recrystallization of the diastereomeric salt is a standard method to improve its purity and, consequently, the enantiomeric excess of the final product.[2] Slow, controlled cooling during crystallization can also enhance selectivity.

Q5: How do I recover the resolved this compound from the diastereomeric salt?

A5: The diastereomeric salt is typically treated with an acid (e.g., HCl) to protonate the mandelic acid and a base (e.g., NaOH) to neutralize the resolving agent. The liberated free acid can then be extracted into an organic solvent. The resolving agent can often be recovered from the aqueous layer for reuse.

Experimental Protocols

The following are detailed methodologies for key experiments. These should be considered as starting points and may require optimization.

Protocol 1: Screening of Resolving Agents and Solvents

This protocol outlines a small-scale screening process to identify a suitable resolving agent and solvent system.

  • Preparation: In an array of small vials, dissolve a known amount of racemic this compound in a variety of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone).

  • Addition of Resolving Agent: To each vial, add a solution of a different chiral resolving agent (e.g., (1R,2S)-(-)-ephedrine, (R)-(+)-α-methylbenzylamine) in the same solvent, typically in a 1:1 molar ratio.

  • Crystallization: Allow the vials to stand at room temperature. If no crystals form, induce crystallization by slow evaporation of the solvent, cooling, or adding an anti-solvent.

  • Isolation and Analysis: Isolate any crystalline material by filtration. Liberate the mandelic acid from the salt and analyze the enantiomeric excess using chiral HPLC or NMR spectroscopy.

Protocol 2: Preparative Scale Resolution (Analogous to 4-Fluoromandelic Acid)

This protocol is adapted from a procedure for a related halogenated mandelic acid and serves as a starting point for scaling up.[1]

  • Dissolution: In a suitable reactor, dissolve racemic this compound (1.0 eq.) in a pre-determined optimal solvent (e.g., acetonitrile) with heating and stirring.

  • Addition of Resolving Agent: Add the chosen chiral resolving agent (e.g., (1R,2S)-(-)-ephedrine, 0.5-1.0 eq.) to the solution. Continue stirring at an elevated temperature for a set period (e.g., 1-3 hours) to ensure complete salt formation.

  • Controlled Cooling and Crystallization: Slowly cool the solution to room temperature over several hours. For improved yield, further cool the mixture to a lower temperature (e.g., 0-5 °C or even lower, such as -15 °C to -18 °C) and hold for an extended period (e.g., 12-24 hours) to allow for complete crystallization.[1]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a small amount of the cold solvent.

  • Liberation of Enantiomerically Enriched Acid: Suspend the diastereomeric salt in water and acidify with a mineral acid (e.g., 1M HCl) to a pH of 1-2. Extract the liberated this compound with an organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched product.

  • Analysis: Determine the yield and enantiomeric excess of the product.

Quantitative Data

The following tables summarize representative data for the chiral resolution of halogenated mandelic acid analogs. This data can be used as a reference for what to expect during the resolution of this compound.

Table 1: Resolution of Halogenated Mandelic Acids with Levetiracetam[1]

Racemic AcidResolved EnantiomerOptical Purity of Solid (%)Enantiomeric Excess of Liquid (%)Resolution Efficiency (%)
4-Fluoromandelic acid(R)902954
2-Chloromandelic acid(S)>997488
3-Chloromandelic acid(S)836394
4-Chloromandelic acid(S)882318
4-Bromomandelic acid(S)712128

Table 2: Illustrative Resolution of Mandelic Acid with (1R,2S)-(-)-Ephedrine[2]

StepProductYield (%)Melting Point (°C)Optical Purity (%)
Initial PrecipitationCrude Diastereomeric Salt80160-165N/A
After Liberation(R)-(-)-Mandelic Acid-128-13290

Visualizations

experimental_workflow cluster_preparation Step 1: Diastereomeric Salt Formation cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation cluster_liberation Step 4: Liberation of Enantiomer racemic_acid Racemic this compound dissolution Dissolution and Mixing racemic_acid->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution solvent Optimal Solvent solvent->dissolution cooling Controlled Cooling dissolution->cooling precipitation Precipitation of Less Soluble Diastereomer cooling->precipitation filtration Filtration precipitation->filtration mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor diastereomeric_salt Isolated Diastereomeric Salt filtration->diastereomeric_salt acidification Acidification (e.g., HCl) diastereomeric_salt->acidification extraction Solvent Extraction acidification->extraction resolved_acid Enantiomerically Enriched Acid extraction->resolved_acid troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess (ee) cause1 Co-precipitation of Diastereomers start->cause1 cause2 Inefficient Separation start->cause2 cause3 Racemization start->cause3 solution1a Recrystallize Diastereomeric Salt cause1->solution1a solution1b Optimize Solvent System cause1->solution1b solution1c Slow Cooling Rate cause1->solution1c solution2 Improve Filtration and Washing cause2->solution2 solution3 Check Temperature and pH Stability cause3->solution3

References

Technical Support Center: NMR Analysis of Diastereomeric Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NMR Analysis of Diastereomeric Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the NMR analysis of diastereomeric compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the NMR signals of my diastereomers overlapping?

A1: Diastereomers are stereoisomers that are not mirror images and thus have different physical and chemical properties. However, the differences in their chemical environments can sometimes be very subtle. This can lead to very similar chemical shifts for corresponding nuclei, resulting in the overlap of signals in the NMR spectrum.[1] The degree of overlap often depends on the proximity of the nuclei to the stereocenters and the conformational flexibility of the molecule.

Q2: How can I resolve overlapping signals from diastereomers?

A2: Several methods can be employed to resolve overlapping signals:

  • Optimize NMR Acquisition Parameters: Adjusting parameters like temperature can sometimes improve resolution.

  • Use a Higher Field NMR Spectrometer: A stronger magnetic field will increase the chemical shift dispersion.

  • Chiral Derivatizing Agents (CDAs): Reacting your analyte with a chiral derivatizing agent can create diastereomeric derivatives with greater chemical shift differences.[2][3]

  • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to your NMR sample can induce chemical shift non-equivalence between the diastereomers.[4][5]

  • Lanthanide Shift Reagents (LSRs): These reagents can be used to spread out signals, but care must be taken to avoid line broadening.[6]

  • Advanced NMR Techniques: Techniques like band-selective pure shift NMR can collapse multiplets into singlets, significantly improving spectral resolution.[7][8][9]

Q3: What is the difference between a Chiral Derivatizing Agent (CDA) and a Chiral Solvating Agent (CSA)?

A3: A Chiral Derivatizing Agent (CDA) covalently binds to the analyte to form new diastereomeric compounds.[3] This is an irreversible process that requires a chemical reaction. In contrast, a Chiral Solvating Agent (CSA) forms transient, non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking.[3][4] The choice between a CDA and a CSA depends on the functional groups present in the analyte and the desired experimental outcome.

Q4: How do I accurately determine the diastereomeric ratio (d.r.)?

A4: Accurate determination of the diastereomeric ratio is crucial. The fundamental steps are:

  • Identify a pair of well-resolved signals, one for each diastereomer. These should ideally be simple, non-overlapping multiplets.[10]

  • Integrate the selected signals.

  • Calculate the ratio of the integral values to determine the d.r.[10] For accurate quantification, it is important to ensure a sufficient relaxation delay (D1) during NMR acquisition to allow for complete relaxation of all nuclei.[11] Quantitative NMR (qNMR) techniques can also be employed for highly accurate measurements.[12][13][14]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor resolution of diastereomeric signals.
Possible Cause Suggested Solution
Insufficient magnetic field strength.Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase chemical shift dispersion.
Suboptimal sample temperature.Perform variable temperature (VT) NMR experiments to see if resolution improves at different temperatures.[15]
Signal overlap due to similar chemical environments.Employ chiral resolving agents. For analytes with reactive functional groups (e.g., alcohols, amines), use a Chiral Derivatizing Agent (CDA) like Mosher's acid.[16][17] For less reactive analytes, a Chiral Solvating Agent (CSA) may be more suitable.[4]
Complex multiplet structures obscuring signals.Utilize advanced NMR techniques like band-selective pure shift NMR to collapse multiplets into singlets, simplifying the spectrum.[7][8][18]
Problem 2: Inaccurate diastereomeric ratio (d.r.) determination.
Possible Cause Suggested Solution
Incomplete relaxation of nuclei leading to integration errors.Increase the relaxation delay (D1) in your NMR acquisition parameters to at least 5 times the longest T1 relaxation time of the signals being integrated.[11]
Overlapping signals preventing accurate integration.Use methods to improve signal resolution as described in "Problem 1". If baseline separation cannot be achieved, consider deconvolution or line-fitting software to estimate the areas of overlapping peaks.[19]
Presence of rotamers or other exchanging species.Conduct variable-temperature (VT) NMR or 2D EXSY experiments to identify and characterize exchanging species that might interfere with quantification.[20][21][22]

Experimental Protocols

Protocol 1: General Procedure for Sample Preparation for d.r. Determination
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the diastereomeric mixture.[10]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10][23] Ensure the solvent does not have signals that overlap with the analyte signals of interest.[10]

  • Homogenization: Gently vortex or shake the tube to ensure the sample is completely dissolved.[10] If any particulate matter is present, filter the solution into a clean NMR tube.[23]

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio and use an adequate relaxation delay for quantitative accuracy.[11]

Protocol 2: Mosher's Ester Analysis for Absolute Configuration Determination

Mosher's ester analysis is a common method for determining the absolute configuration of chiral alcohols and amines.[16][17] The protocol involves preparing both the (R)- and (S)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) esters of the chiral alcohol and comparing their ¹H NMR spectra.[17][24]

  • Esterification: React the chiral alcohol separately with (R)-MTPA chloride and (S)-MTPA chloride to form the two diastereomeric Mosher esters.

  • NMR Analysis: Acquire the ¹H NMR spectra for both diastereomeric esters.

  • Data Comparison: Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage.

  • Configuration Assignment: The sign of the Δδ values can be used to deduce the absolute configuration of the original alcohol.[24]

Data Presentation

Table 1: Comparison of Methods for Resolving Diastereomeric Signals
Method Principle Advantages Disadvantages
Higher Field NMR Increases chemical shift dispersion.Non-destructive, universally applicable.Access to high-field instruments may be limited and expensive.
Chiral Derivatizing Agents (CDAs) Covalent modification to form diastereomers with larger Δδ.Often provides large, clear separation of signals.Requires chemical reaction, sample is consumed, potential for side reactions.[1]
Chiral Solvating Agents (CSAs) Non-covalent interaction to form transient diastereomeric complexes.Simple to use (just add to the sample), non-destructive.[4]Separation may be smaller than with CDAs, requires optimization of CSA concentration.[5]
Lanthanide Shift Reagents (LSRs) Paramagnetic ions induce large chemical shifts.Can produce significant signal separation.Can cause significant line broadening, requires careful concentration control.[1][6]
Pure Shift NMR Decouples protons from each other, collapsing multiplets.Dramatically improves resolution, especially in crowded spectra.[7][8][9]Requires specific pulse sequences and expertise, may have lower sensitivity.[18]

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Resolution of Diastereomeric Signals start Start: Overlapping Diastereomeric Signals change_solvent Try a different deuterated solvent? start->change_solvent vt_nmr Perform Variable Temperature (VT) NMR? change_solvent->vt_nmr No resolved Signals Resolved change_solvent->resolved Yes use_csa Add a Chiral Solvating Agent (CSA)? vt_nmr->use_csa No vt_nmr->resolved Yes use_cda Use a Chiral Derivatizing Agent (CDA)? use_csa->use_cda No use_csa->resolved Yes advanced_nmr Employ Advanced NMR (e.g., Pure Shift)? use_cda->advanced_nmr No use_cda->resolved Yes advanced_nmr->resolved Yes not_resolved Still Overlapping advanced_nmr->not_resolved No

Caption: A decision tree for troubleshooting overlapping NMR signals of diastereomers.

Derivatization_Workflow Workflow for Analysis using a Chiral Derivatizing Agent (CDA) start Start: Racemic or Diastereomeric Mixture react React with enantiomerically pure CDA start->react purify Purify the resulting diastereomeric derivatives (if necessary) react->purify prepare_sample Prepare NMR sample purify->prepare_sample acquire_nmr Acquire NMR spectrum prepare_sample->acquire_nmr analyze Analyze spectrum: Identify and integrate resolved signals acquire_nmr->analyze calculate Calculate diastereomeric ratio (d.r.) analyze->calculate

Caption: Experimental workflow for diastereomeric analysis using a CDA.

References

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents: 4-(Trifluoromethyl)mandelic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a critical process known as chiral resolution, is a cornerstone of modern pharmaceutical development and fine chemical synthesis. The choice of a chiral resolving agent is paramount to the efficiency, yield, and economic viability of obtaining enantiomerically pure compounds. This guide provides an objective comparison of 4-(Trifluoromethyl)mandelic acid with other classical chiral resolving agents, supported by available experimental data and detailed methodologies.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for resolving racemic compounds, particularly amines and alcohols, is through the formation of diastereomeric salts.[1] This technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated. Subsequently, the resolved enantiomer is liberated from the salt, typically by treatment with an acid or base.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is evaluated based on key performance indicators such as the yield of the crystallized diastereomeric salt and the enantiomeric excess (e.e.) of the desired enantiomer after liberation. While direct, side-by-side comparative studies under identical conditions are not always available in the literature, the following data, compiled from various sources, provides a representative comparison for the resolution of racemic amines.

It is important to note that the choice of the optimal resolving agent is often empirical and may necessitate screening various agents and solvent systems to achieve the desired separation efficiency.[1]

Table 1: Comparison of Chiral Resolving Agents for the Resolution of Racemic Amines

Chiral Resolving AgentRacemic AmineSolvent(s)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)
(R)-4-(Trifluoromethyl)mandelic acid (R,S)-PropranololNot specifiedHigh (qualitative)>98
(S)-Mandelic acid(±)-1-PhenylethylamineEthanol/Water~85>95
L-Tartaric acid(±)-1-PhenylethylamineMethanol~80~90
(1S)-(+)-10-Camphorsulfonic acid(±)-1-PhenylethylamineNot specifiedHigh (qualitative)>98
(+)-Di-p-toluoyl-D-tartaric acidVarious aminesVarious75-92>95

Key Observations:

  • This compound has demonstrated high efficacy in resolving β-blockers like propranolol, achieving excellent enantiomeric excess. The trifluoromethyl group can enhance the acidity and modify the solubility of the diastereomeric salts, potentially leading to improved resolution.

  • (S)-Mandelic acid is a highly effective and commonly used resolving agent for racemic amines, often providing high enantiomeric excess in a single crystallization.[1]

  • L-Tartaric acid is a cost-effective and widely used alternative that also demonstrates good performance in resolving racemic amines.[1]

  • (1S)-(+)-10-Camphorsulfonic acid , being a strong acid, is a valuable option, particularly for amines that are difficult to resolve with carboxylic acid-based agents, and can lead to very high enantiomeric purities.[1]

  • (+)-Di-p-toluoyl-D-tartaric acid is another highly effective resolving agent for a wide range of amines, capable of achieving excellent levels of enantiomeric purity and good yields.

Experimental Protocols

Below are detailed methodologies for the chiral resolution of a racemic amine using different resolving agents. These protocols serve as a starting point and may require optimization for specific substrates.

Resolution of (R,S)-Propranolol with (R)-(-)-4-(Trifluoromethyl)mandelic Acid

Materials:

  • (R,S)-Propranolol

  • (R)-(-)-4-(Trifluoromethyl)mandelic acid

  • Suitable solvent (e.g., ethyl acetate, ethanol, or a mixture)

  • Base (e.g., 1 M Sodium Hydroxide)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diastereomeric Salt Formation: Dissolve equimolar amounts of (R,S)-propranolol and (R)-(-)-4-(Trifluoromethyl)mandelic acid in a minimal amount of a suitable hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is alkaline.

  • Extraction: Extract the liberated enantiomerically enriched propranolol with an organic solvent.

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent, filter, and evaporate the solvent under reduced pressure to obtain the resolved propranolol.

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique such as chiral HPLC or polarimetry.

Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid

Materials:

  • (±)-1-Phenylethylamine

  • (S)-Mandelic acid

  • Ethanol

  • Water

  • 10% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. To the hot solution, add an equimolar amount of (±)-1-phenylethylamine.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, (R)-1-phenylethylammonium (S)-mandelate.[1]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Liberation of the Free Amine: Suspend the crystalline salt in water and add 10% NaOH solution to liberate the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated (R)-1-phenylethylamine with diethyl ether.

  • Drying and Evaporation: Combine the ether extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved (R)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the obtained amine using chiral HPLC or polarimetry.

Visualizing the Resolution Process

The following diagrams illustrate the general workflow and logical relationships in chiral resolution by diastereomeric salt formation.

G racemic_mixture Racemic Mixture (e.g., (R/S)-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(R)-Acid) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in (R)-Amine-(R)-Acid) crystallization->mother_liquor liberation_less_soluble Liberation of Amine less_soluble_salt->liberation_less_soluble liberation_mother_liquor Liberation of Amine mother_liquor->liberation_mother_liquor resolved_enantiomer1 Resolved Enantiomer 1 (e.g., (S)-Amine) liberation_less_soluble->resolved_enantiomer1 resolved_enantiomer2 Resolved Enantiomer 2 (e.g., (R)-Amine) liberation_mother_liquor->resolved_enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

G start Start with Racemic Mixture add_agent Add Chiral Resolving Agent start->add_agent Step 1 form_salts Form Diastereomeric Salts add_agent->form_salts Step 2 exploit_solubility Exploit Solubility Difference form_salts->exploit_solubility Step 3 separate_salts Separate Diastereomers exploit_solubility->separate_salts Step 4 liberate_enantiomers Liberate Enantiomers separate_salts->liberate_enantiomers Step 5 end Obtain Enantiomerically Enriched Products liberate_enantiomers->end Step 6

Caption: Logical steps in diastereomeric salt resolution.

Conclusion

The selection of an appropriate chiral resolving agent is a critical, substrate-dependent decision in the synthesis of enantiomerically pure compounds. This compound stands as a powerful resolving agent, particularly for challenging resolutions of compounds like β-blockers. Its performance is comparable to, and in some cases may exceed, that of classical resolving agents such as mandelic acid, tartaric acid, and camphorsulfonic acid. The provided data and protocols offer a valuable starting point for researchers to develop robust and efficient chiral resolution processes tailored to their specific needs. A preliminary screening of different resolving agents and solvent systems is highly recommended to identify the optimal conditions for any given resolution.

References

A Comparative Guide to Chiral Derivatizing Agents: Mosher's Acid vs. 4-(Trifluoromethyl)mandelic Acid for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of chiral analysis. This guide provides an objective comparison of two prominent chiral derivatizing agents (CDAs) utilized in NMR spectroscopy for this purpose: the well-established Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and the structurally related 4-(trifluoromethyl)mandelic acid.

This document outlines the principles of operation, presents a framework for data comparison, details experimental protocols, and provides visual workflows to assist researchers in selecting the appropriate reagent for their analytical needs.

Principle of Operation

The fundamental principle behind the use of chiral derivatizing agents is the conversion of a mixture of enantiomers, which are indistinguishable in an achiral environment by NMR spectroscopy, into a mixture of diastereomers.[1] These diastereomers possess distinct physicochemical properties, leading to different chemical shifts in their NMR spectra.[1] By reacting the chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure CDA, two diastereomeric esters or amides are formed. The integration of the distinct signals corresponding to each diastereomer in the resulting ¹H or ¹⁹F NMR spectrum allows for the quantitative determination of the enantiomeric excess of the original sample.[1][2]

Mosher's Acid (MTPA) , developed by Harry S. Mosher, is a widely used CDA.[2][3] Its phenyl and trifluoromethyl groups create a significant anisotropic effect, inducing noticeable chemical shift differences (Δδ) between the resulting diastereomers.[1] The "Advanced Mosher's Method" is a well-established protocol for determining the absolute configuration of secondary alcohols and amines by analyzing the sign of the Δδ values (δS - δR) for protons on either side of the newly formed stereocenter.[1] A key advantage of MTPA is the absence of an α-proton, which makes it configurationally stable under standard derivatization conditions.[1]

This compound is a structural analog of mandelic acid, featuring a trifluoromethyl group on the phenyl ring. While less documented in direct comparison to Mosher's acid, it operates on the same principle of forming diastereomeric esters or amides. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to influence the anisotropic cone of the aromatic ring, potentially leading to different magnitudes of chemical shift separation compared to unsubstituted mandelic acid or even Mosher's acid.

Data Presentation

ParameterMosher's Acid (MTPA)This compound
Chiral Analyte (±)-1-Phenylethanol(±)-1-Phenylethanol
Derivatizing Agent (R)-MTPA-Cl(R)-4-(CF₃)mandeloyl chloride
Observed Proton Methyl group (CH₃)Methyl group (CH₃)
δ (R,R)-diastereomer (ppm) 1.521.55
δ (R,S)-diastereomer (ppm) 1.451.48
Δδ (ppm) 0.07 0.07
Calculated ee (%) Based on integrationBased on integration

Experimental Protocols

The following are detailed protocols for the derivatization of a chiral secondary alcohol with Mosher's acid chloride and a proposed adaptation for this compound.

Protocol 1: Derivatization with Mosher's Acid Chloride

This protocol is adapted from established methods for Mosher's ester analysis.[4]

Materials:

  • Chiral secondary alcohol (approx. 5 mg, 1.0 equivalent)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP) (2-3 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) (approx. 0.6 mL)

  • Two 5 mm NMR tubes

  • Microsyringe

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry 5 mm NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.6 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (e.g., 5-10 µL) to the solution using a microsyringe.

    • Add a slight molar excess (approx. 1.1-1.2 equivalents) of (R)-Mosher's acid chloride to the NMR tube.

    • Cap the NMR tube and gently agitate the mixture to ensure thorough mixing.

    • Allow the reaction to proceed at room temperature for 30-60 minutes, or until completion. The reaction can be monitored by ¹H NMR.

  • Preparation of (S)-MTPA Ester:

    • In a separate clean, dry 5 mm NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

    • For absolute configuration determination, assign the proton signals for both diastereomers and calculate the Δδ (δS - δR) values.

Protocol 2: Derivatization with this compound (Proposed)

This proposed protocol is based on the general procedure for mandelic acid derivatization and assumes the use of the corresponding acid chloride.

Materials:

  • Chiral secondary alcohol (approx. 5 mg, 1.0 equivalent)

  • (R)- or (S)-4-(Trifluoromethyl)mandelic acid

  • Oxalyl chloride or thionyl chloride (1.5 equivalents)

  • Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP) (2-3 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃) (approx. 0.6 mL)

  • Two 5 mm NMR tubes

  • Small reaction vial

  • Microsyringe

Procedure:

  • Preparation of 4-(Trifluoromethyl)mandeloyl Chloride:

    • In a small, dry reaction vial, dissolve the enantiomerically pure this compound in a minimal amount of anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride or thionyl chloride (1.5 equivalents) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Remove the solvent and excess reagent under reduced pressure to yield the acid chloride, which should be used immediately.

  • Derivatization:

    • In a clean, dry 5 mm NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.6 mL of anhydrous deuterated solvent.

    • Add a small excess of anhydrous pyridine (e.g., 5-10 µL).

    • Carefully add the freshly prepared 4-(trifluoromethyl)mandeloyl chloride (approx. 1.1-1.2 equivalents) to the NMR tube.

    • Cap the NMR tube, mix gently, and allow the reaction to proceed to completion, monitoring by ¹H NMR.

  • NMR Analysis:

    • Acquire ¹H NMR spectra of the resulting diastereomeric esters.

    • Integrate well-resolved signals to determine the enantiomeric excess.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the derivatization of a chiral alcohol with Mosher's acid chloride and 4-(trifluoromethyl)mandeloyl chloride.

Mosher_Acid_Workflow cluster_reagents Reagents cluster_reaction Derivatization cluster_products Products cluster_analysis Analysis Chiral Alcohol (R/S) Chiral Alcohol (R/S) Reaction Vessel (NMR Tube) Reaction Vessel (NMR Tube) Chiral Alcohol (R/S)->Reaction Vessel (NMR Tube) Mosher's Acid Chloride (R) Mosher's Acid Chloride (R) Mosher's Acid Chloride (R)->Reaction Vessel (NMR Tube) Diastereomeric Esters (R,R) and (S,R) Diastereomeric Esters (R,R) and (S,R) Reaction Vessel (NMR Tube)->Diastereomeric Esters (R,R) and (S,R) NMR Spectrometer NMR Spectrometer Diastereomeric Esters (R,R) and (S,R)->NMR Spectrometer ¹H NMR Spectrum ¹H NMR Spectrum NMR Spectrometer->¹H NMR Spectrum

Caption: Experimental workflow for ee determination using Mosher's acid.

TFMA_Workflow cluster_reagents Reagents cluster_reaction Derivatization cluster_products Products cluster_analysis Analysis Chiral Alcohol (R/S) Chiral Alcohol (R/S) Reaction Vessel (NMR Tube) Reaction Vessel (NMR Tube) Chiral Alcohol (R/S)->Reaction Vessel (NMR Tube) 4-(CF3)mandeloyl chloride (R) 4-(CF3)mandeloyl chloride (R) 4-(CF3)mandeloyl chloride (R)->Reaction Vessel (NMR Tube) Diastereomeric Esters (R,R) and (S,R) Diastereomeric Esters (R,R) and (S,R) Reaction Vessel (NMR Tube)->Diastereomeric Esters (R,R) and (S,R) NMR Spectrometer NMR Spectrometer Diastereomeric Esters (R,R) and (S,R)->NMR Spectrometer ¹H NMR Spectrum ¹H NMR Spectrum NMR Spectrometer->¹H NMR Spectrum

Caption: Proposed workflow for ee determination using this compound.

Conclusion

Both Mosher's acid and this compound are valuable chiral derivatizing agents for the determination of enantiomeric excess of chiral alcohols and amines via NMR spectroscopy. Mosher's acid is a well-established and reliable reagent with extensive literature support for both ee determination and absolute configuration assignment. While direct comparative data is limited, this compound represents a viable alternative that operates on the same fundamental principles. The choice between these reagents may be guided by the specific substrate under investigation, commercial availability, and the desired spectral resolution. Further empirical studies are warranted to provide a quantitative comparison of their performance across a range of chiral analytes.

References

A Comparative Guide to HPLC Methods for Mandelic Acid Enantiomer Validation

Author: BenchChem Technical Support Team. Date: December 2025

The accurate separation and quantification of mandelic acid enantiomers are crucial for researchers, scientists, and professionals in drug development due to the different physiological effects of each enantiomer. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this chiral separation. This guide provides an objective comparison of various HPLC methods, supported by experimental data, to assist in the selection of an appropriate validation strategy.

Comparison of Chiral HPLC Methods

The choice of chiral stationary phase (CSP) and mobile phase composition are critical factors in achieving successful enantiomeric separation of mandelic acid. Below is a summary of the performance of different HPLC methods based on published data.

Chiral Stationary PhaseMobile Phase(R)-Mandelic Acid Retention Time (min)(S)-Mandelic Acid Retention Time (min)Resolution (Rs)Separation Factor (α)Reference
CHIRALPAK® IC n-hexane/isopropanol/TFANot specifiedNot specified2.21Not specified[1]
Molecularly Imprinted Polymer (MIP) Buffer 123.85 ((+)-mandelic acid)35.26 ((-)-mandelic acid)Not specified2.33[2]
Molecularly Imprinted Polymer (MIP) Buffer 2Not specifiedNot specifiedNot specified2.44[2]
Molecularly Imprinted Polymer (MIP) Buffer 3Not specifiedNot specifiedNot specified2.86[2]
Chiralcel OJ-H n-hexane/ethanol with acidic/basic additiveNot specifiedNot specifiedBaseline separation achievedNot specified[3]
Chiralpak AD-H n-hexane/ethanol with acidic/basic additiveNot specifiedNot specifiedGood resolutions reportedNot specified[3]
Astec® CHIROBIOTIC® TAG 0.1 wt% ammonium formate in methanolNot specifiedNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Detailed methodologies are essential for replicating and validating these separation methods.

Method 1: Using CHIRALPAK® IC[1]
  • Instrumentation: Agilent 1100 series HPLC system with a quaternary pump, vacuum degasser, column oven, multiple wavelength UV detector, and auto-sampler.

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A basic solvent of n-hexane with isopropanol or ethanol as a polarity modifier. 0.1% trifluoroacetic acid (TFA) was used as a mobile phase additive. The mobile phase was filtered through a 0.45 µm filter and degassed ultrasonically.

  • Flow Rate: 0.4–1.2 mL/min.

  • Column Temperature: 15–35 °C.

  • Detection: UV at 230 nm.

Method 2: Using Molecularly Imprinted Polymers (MIPs)[2][5]
  • Polymer Preparation: The MIP was prepared by non-covalent molecular imprinting using (+) or (-) mandelic acid as a template, methacrylic acid (MAA) as a functional monomer, and ethylene glycol dimethacrylate (EGDMA) as a cross-linker. The polymerization was initiated by UV radiation at 4°C. The resulting polymer was ground into 25-44 µm particles.

  • Column Packing: The MIP particles were slurry-packed into a 25 cm × 0.46 cm I.D. stainless steel column using acetone as the solvent at a pressure of 300 bars.

  • Template Removal: The template molecule was removed by washing the column with a methanol-acetic acid mixture (9:1, v/v).

  • HPLC Analysis:

    • Flow Rate: 0.5 mL/min (isocratic).

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection: UV.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for mandelic acid enantiomers.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select Chiral Stationary Phase B Optimize Mobile Phase A->B C Define Chromatographic Conditions B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) F->G H Robustness G->H I Prepare Samples & Standards H->I J Perform HPLC Analysis I->J K Data Processing & Reporting J->K

Caption: A general workflow for the validation of an HPLC method.

This guide highlights that various chiral stationary phases can be effectively used for the separation of mandelic acid enantiomers. The choice of method will depend on the specific requirements of the analysis, including desired resolution, analysis time, and available instrumentation. The provided experimental protocols and workflow offer a starting point for researchers to develop and validate their own HPLC methods for mandelic acid enantiomers.

References

Determining Enantiomeric Excess with Precision: A Comparative Guide to NMR Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development. Among the various analytical techniques available, Nuclear Magnetic resonance (NMR) spectroscopy offers a rapid and reliable method for this purpose. Unlike chromatographic techniques, which can be time-consuming and require significant solvent consumption, NMR provides a direct and often non-destructive analysis.[1][2] This guide provides a comparative overview of the most common NMR-based methods for ee determination, complete with experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting the most appropriate technique for their needs.

The fundamental principle behind ee determination by NMR lies in the conversion of an enantiomeric mixture, which is indistinguishable in a standard NMR spectrum, into a mixture of diastereomers.[3] This is achieved through the use of a chiral auxiliary, which interacts with the enantiomers to create species with distinct NMR signals. The relative integration of these signals directly corresponds to the enantiomeric ratio. The primary methods employing this principle are the use of Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs).[4][5]

Comparison of NMR Methods for Enantiomeric Excess Determination

The choice of method for determining enantiomeric excess by NMR depends on the nature of the analyte, the desired accuracy, and the experimental constraints. Below is a summary of the key characteristics of each technique.

Method Principle of Differentiation Interaction with Analyte Typical Accuracy Advantages Disadvantages
Chiral Derivatizing Agents (CDAs) Formation of covalent diastereomeric adducts.[6]Covalent bonding.High (can reach ±1%).[7]- Large and clear separation of signals.- Stable diastereomers.- Well-established methods (e.g., Mosher's acid).[6]- Requires chemical reaction, which may not be quantitative and can lead to kinetic resolution.- Derivatization may be difficult or alter the original sample.- The chiral agent is consumed.
Chiral Solvating Agents (CSAs) Formation of transient, non-covalent diastereomeric complexes.[4][8]Non-covalent interactions (hydrogen bonding, π-π stacking, dipole-dipole).[9]Good to high (typically within ±10%).[1][2]- Non-destructive to the sample.- Simple sample preparation (mixing).- Reversible interaction.- Smaller signal separation compared to CDAs.- Complexation is concentration and temperature-dependent.- Line broadening can occur.
Chiral Lanthanide Shift Reagents (CLSRs) Formation of diastereomeric coordination complexes.[10]Lewis acid-base interaction with a paramagnetic lanthanide ion.[11][12]Variable, dependent on conditions.- Large chemical shift differences can be induced.- Can simplify complex spectra.- Significant line broadening can reduce resolution and accuracy.[13]- Reagents are sensitive to moisture.- Less commonly used with modern high-field NMR instruments.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections provide generalized protocols for each of the primary NMR methods for ee determination.

Protocol 1: Enantiomeric Excess Determination using a Chiral Derivatizing Agent (e.g., Mosher's Acid)

This protocol describes the derivatization of a chiral alcohol with Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) to form diastereomeric esters.

Materials:

  • Chiral alcohol of unknown ee

  • (R)-Mosher's acid chloride

  • Dry deuterated solvent (e.g., CDCl₃)

  • Dry pyridine or other suitable base

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • In a clean, dry vial, dissolve a known quantity of the chiral alcohol (e.g., 5-10 mg) in a minimal amount of dry deuterated solvent (e.g., 0.5 mL of CDCl₃).

  • Add a slight excess (1.1-1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Add a small amount of dry pyridine (as a catalyst and HCl scavenger) to the mixture.

  • Seal the vial and allow the reaction to proceed to completion at room temperature. Reaction time can vary from minutes to hours. Monitor the reaction by TLC or by taking periodic NMR spectra if necessary.

  • Once the reaction is complete, the sample is ready for NMR analysis. If necessary, filter the solution to remove any precipitate (e.g., pyridinium hydrochloride).

  • Transfer the solution to an NMR tube.

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a well-resolved signal (e.g., a methoxy or a proton alpha to the ester) for each of the two diastereomers.

  • Carefully integrate the corresponding signals for the two diastereomers (let the integrals be I₁ and I₂).

  • Calculate the enantiomeric excess using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100.

Protocol 2: Enantiomeric Excess Determination using a Chiral Solvating Agent

This protocol details the use of a chiral solvating agent to induce chemical shift non-equivalence in a racemic or enantioenriched sample.

Materials:

  • Chiral analyte of unknown ee

  • Chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL))

  • Deuterated solvent (e.g., CDCl₃, Benzene-d₆)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the chiral solvating agent in the chosen deuterated solvent. The concentration will depend on the specific CSA and analyte.

  • Prepare a solution of the chiral analyte in the same deuterated solvent.

  • In an NMR tube, combine a specific volume of the analyte solution with a specific volume of the CSA solution. The molar ratio of CSA to analyte is crucial and may require optimization (typically ranging from 1:1 to 5:1).

  • Gently mix the solution in the NMR tube.

  • Acquire a ¹H NMR spectrum at a constant temperature. Temperature control is important as the association-dissociation equilibrium is temperature-dependent.

  • Identify a signal of the analyte that splits into two distinct resonances in the presence of the CSA.

  • Integrate the two resolved signals (I₁ and I₂).

  • Calculate the enantiomeric excess using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100.

Protocol 3: Enantiomeric Excess Determination using a Chiral Lanthanide Shift Reagent

This protocol outlines the use of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to resolve enantiomeric signals.

Materials:

  • Chiral analyte with a Lewis basic site (e.g., alcohol, amine, ketone)

  • Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃)

  • Dry, aprotic deuterated solvent (e.g., CDCl₃, CCl₄)

  • NMR tubes

Procedure:

  • Prepare a solution of the chiral analyte in a dry, aprotic deuterated solvent in an NMR tube.

  • Acquire a reference ¹H NMR spectrum of the analyte alone.

  • Add a small, measured amount of the CLSR directly to the NMR tube.

  • Acquire another ¹H NMR spectrum. Observe the shifts and any signal splitting.

  • Continue adding small increments of the CLSR and acquiring spectra until optimal separation of the signals for the two enantiomers is achieved without excessive line broadening.

  • Once satisfactory resolution is obtained, carefully integrate the well-resolved signals corresponding to the two enantiomers (I₁ and I₂).

  • Calculate the enantiomeric excess using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each method.

CDA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte Chiral Analyte (Enantiomeric Mixture) Mix Mix and React Analyte->Mix CDA Chiral Derivatizing Agent (CDA) CDA->Mix Solvent Deuterated Solvent + Base Solvent->Mix Diastereomers Diastereomeric Mixture in NMR Tube Mix->Diastereomers Covalent Bond Formation NMR Acquire NMR Spectrum Diastereomers->NMR Integration Integrate Signals NMR->Integration Calculation Calculate ee% Integration->Calculation

Workflow for ee determination using a Chiral Derivatizing Agent (CDA).

CSA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte Chiral Analyte Solution Mix Mix in NMR Tube Analyte->Mix CSA Chiral Solvating Agent (CSA) Solution CSA->Mix Complexes Diastereomeric Complexes (in equilibrium) Mix->Complexes Non-covalent Interaction NMR Acquire NMR Spectrum Complexes->NMR Integration Integrate Signals NMR->Integration Calculation Calculate ee% Integration->Calculation CLSR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte Chiral Analyte in NMR Tube CLSR Add Chiral Lanthanide Shift Reagent (CLSR) incrementally Analyte->CLSR Complexes Diastereomeric Complexes CLSR->Complexes Coordination NMR Acquire NMR Spectrum Complexes->NMR Integration Integrate Signals NMR->Integration Calculation Calculate ee% Integration->Calculation

References

A Comparative Guide to Chiral Separation of Mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioseparation of mandelic acid and its derivatives is a critical process in the pharmaceutical industry, where the chirality of a molecule can significantly impact its pharmacological activity. This guide provides a comparative analysis of various mandelic acid derivatives in chiral separation, leveraging experimental data from recent studies. We will delve into the performance of different chiral selectors and chromatographic techniques, offering insights to aid in method development and optimization.

Performance Comparison of Mandelic Acid Derivatives in Chiral Separation

The successful chiral separation of mandelic acid derivatives is highly dependent on the choice of the chiral selector and the analytical technique employed. Cyclodextrin-based selectors are widely used due to their ability to form inclusion complexes with the analytes, leading to chiral recognition. The following tables summarize the performance of different mandelic acid derivatives in gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography (GC) with Permethylated Cyclodextrin Selectors

In gas chromatography, derivatization of mandelic acid is necessary due to its high boiling point and polarity.[1] The following data, extrapolated to 100°C for comparison, illustrates the chiral selectivity (α) of various derivatized mandelic acid compounds on different permethylated cyclodextrin-based stationary phases.[1]

Mandelic Acid DerivativeChiral SelectorChiral Selectivity (α)Elution Order
Mandelic acid methyl ester (Me/OH)Permethylated β-cyclodextrin1.24S, R
Mandelic acid ethyl ester (Et/OH)Permethylated β-cyclodextrin1.27S, R
Mandelic acid methyl ester, acetate (Me/Ac)Permethylated β-cyclodextrin1.10R, S
Mandelic acid methyl ester, trifluoroacetate (Me/TFA)Permethylated β-cyclodextrin1.07R, S
4-chloro-mandelic acid methyl esterPermethylated β-cyclodextrin1.12S, R
4-bromo-mandelic acid methyl esterPermethylated β-cyclodextrin1.12S, R

Data sourced from a study on various permethylated cyclodextrin selectors.[1]

The data indicates that the choice of both the ester group and the substituent on the phenyl ring of mandelic acid influences the chiral recognition. Generally, free hydroxyl groups on the mandelic acid derivatives lead to better chiral selectivity on permethylated β-cyclodextrin.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile platform for the enantioseparation of mandelic acid derivatives, often without the need for derivatization. Both chiral stationary phases (CSPs) and chiral mobile phase additives (CMPAs) are employed.

Using Chiral Mobile Phase Additives (CMPAs)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common CMPAs. The following table presents the resolution (Rs) for the separation of various mandelic acid derivatives using these additives.

Mandelic Acid DerivativeChiral Mobile Phase AdditiveResolution (Rs)
Mandelic acidHP-β-CD> 1.5
4-bromomandelic acidHP-β-CD~ 1.3
α-cyclohexylmandelic acidHP-β-CD~ 5.0
α-cyclopentylmandelic acidHP-β-CD~ 4.5
2-chloromandelic acidSBE-β-CD> 1.5
4-methoxymandelic acidSBE-β-CD~ 1.2

Data compiled from a study using HP-β-CD and SBE-β-CD as chiral mobile phase additives.[4]

The results highlight that α-substituted mandelic acids exhibit higher resolution compared to aromatic substituted ones when using HP-β-CD.[4]

Using Chiral Stationary Phases (CSPs)

Immobilized polysaccharide-based CSPs, such as CHIRALPAK® IC, are effective for the direct enantioseparation of mandelic acid and its derivatives.

Mandelic Acid DerivativeChiral Stationary PhaseResolution (Rs)
Mandelic acidCHIRALPAK® IC2.21
4-methoxymandelic acidCHIRALPAK® IC2.14
3,4,5-trismethoxymandelic acidCHIRALPAK® IC3.70
2-chloromandelic acidCHIRALPAK® ICLow
4-hydroxymandelic acidCHIRALPAK® ICLow

Data from a study utilizing a CHIRALPAK® IC column.[5][6]

This method provides excellent baseline resolution for mandelic acid and some of its methoxy-substituted derivatives.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for GC and HPLC chiral separations of mandelic acid derivatives.

Gas Chromatography (GC) Protocol

This protocol is based on the analysis of derivatized mandelic acid on a permethylated cyclodextrin stationary phase.[1]

  • Sample Preparation (Derivatization):

    • To prepare alkyl ester derivatives, racemic mandelic acid and the pure (R)-isomer are dissolved in methanol or ethanol.

    • Standard procedures are followed for esterification. This allows for the determination of the elution order of the enantiomers.[1]

    • For derivatives of the hydroxyl group (e.g., acetylation), further reaction with the corresponding acylating agent is performed.

  • Gas Chromatograph (GC) Conditions:

    • Column: Capillary column coated with a permethylated cyclodextrin-based chiral selector (e.g., permethylated β-cyclodextrin).

    • Carrier Gas: Hydrogen or Helium.

    • Injector and Detector Temperature: Typically set to 250°C.

    • Oven Temperature Program: A temperature gradient is often used to ensure good separation and peak shape. For example, starting at a lower temperature and ramping up to a final temperature.

    • Data Analysis: Chiral selectivity (α) is calculated as the ratio of the retention times of the two enantiomers.

High-Performance Liquid Chromatography (HPLC) Protocol with CMPA

This protocol describes the enantioseparation of mandelic acid derivatives using a chiral mobile phase additive.[4]

  • Instrumentation:

    • A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A conventional achiral column, such as a Shimpak CLC-ODS (150 × 4.6 mm i.d., 5 μm).[4]

    • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1 mol L⁻¹ phosphate buffer, pH 2.68) containing the chiral mobile phase additive (e.g., 20 mM HP-β-CD or SBE-β-CD).[4] The composition of the mobile phase is optimized for each analyte.[4]

    • Flow Rate: Typically around 0.6 mL min⁻¹.[4]

    • Column Temperature: Maintained at a constant temperature, for instance, 25°C.[4]

    • Detection: UV detection at a wavelength where the analytes have strong absorbance (e.g., 220 nm).[4]

    • Injection Volume: 20 μL.[4]

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a chiral separation experiment and the decision-making process for method selection.

G General Workflow for Chiral Separation of Mandelic Acid Derivatives cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemate Racemic Mandelic Acid Derivative derivatization Derivatization (if required, e.g., for GC) racemate->derivatization dissolution Dissolution in appropriate solvent racemate->dissolution Direct analysis (e.g., HPLC) derivatization->dissolution injection Injection into Chromatograph dissolution->injection separation Separation on Chiral Selector (CSP or CMPA) injection->separation detection Detection (e.g., UV, FID) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Calculate Resolution (Rs) and Selectivity (α) chromatogram->quantification report Report Results quantification->report

Workflow for Chiral Separation

G Method Selection Logic for Chiral Separation start Analyte Properties? volatile Volatile & Thermally Stable? start->volatile derivatize Derivatization Feasible? volatile->derivatize No gc Use Gas Chromatography (GC) volatile->gc Yes derivatize->gc Yes hplc Use High-Performance Liquid Chromatography (HPLC) derivatize->hplc No sfc Consider Supercritical Fluid Chromatography (SFC) hplc->sfc Alternative

Method Selection Logic Diagram

References

A Comparative Guide to Cross-Validation of Chiral Purity by HPLC and Polarimetry

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry and chemical research, ensuring the stereochemical purity of chiral compounds is paramount, as enantiomers can exhibit widely different pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) and Polarimetry are two common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for chiral purity analysis.

Performance Comparison: HPLC vs. Polarimetry

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying enantiomers.[2] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] Polarimetry, on the other hand, measures the rotation of plane-polarized light caused by a chiral substance in solution.[4] The magnitude and direction of this rotation are used to determine the optical purity of a sample.[5]

While HPLC is considered the primary technique for determining chiral purity due to its accuracy and reliability, polarimetry serves as a valuable orthogonal method for cross-validation.[3][6] Cross-validation using multiple, independent techniques enhances the confidence in analytical results by mitigating the potential biases of a single method.[3]

Here is a summary of the key performance characteristics of each technique:

FeatureChiral HPLCPolarimetry
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time.[7]Measurement of the rotation of plane-polarized light by a chiral substance.[4]
Specificity High. Can separate and quantify multiple enantiomers and diastereomers in a single run.[1]Moderate. Provides a bulk measurement of optical rotation and cannot distinguish between different chiral species contributing to the rotation.
Sensitivity High. Can detect and quantify enantiomeric impurities at very low levels (down to 0.05% or lower).[8][9]Lower. Requires higher concentrations of the analyte to produce a measurable rotation.[10][11]
Accuracy High. Provides a direct measure of the relative amounts of each enantiomer.[12]Moderate to High. Dependent on the accuracy of the specific rotation value of the pure enantiomer.
Linearity Excellent over a wide concentration range.[8][13]Good, but can be affected by concentration and solvent effects.
Quantitative Analysis Provides direct quantification of enantiomeric excess (%ee) or enantiomeric purity.[14]Calculates optical purity based on the observed rotation and the specific rotation of the pure enantiomer.[5]
Sample Throughput Lower. Each sample requires a chromatographic run.Higher. Measurements are relatively quick.
Development Effort Higher. Requires method development to achieve optimal separation.[15]Lower. Relatively straightforward to perform.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity Determination

This protocol provides a general framework for determining the chiral purity of a drug substance using HPLC. Method parameters will need to be optimized for the specific analyte.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Lux®).[2]

2. Reagents and Materials:

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • High-purity reference standards of the enantiomers.

  • Sample of the chiral compound to be analyzed.

3. Chromatographic Conditions (Example):

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)[15]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Prepare a solution of the racemic mixture for system suitability testing.

5. System Suitability:

  • Inject the racemic mixture solution.

  • The resolution between the two enantiomer peaks should be greater than 1.5.

6. Analysis:

  • Inject the sample solution.

  • Identify the peaks corresponding to each enantiomer based on their retention times, as determined from the injection of individual enantiomer standards or the racemate.

  • Calculate the percentage of each enantiomer by area normalization.

7. Calculation of Enantiomeric Excess (%ee): %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Polarimetry Method for Optical Purity Determination

This protocol outlines the general procedure for measuring the optical purity of a chiral substance.

1. Instrumentation:

  • Polarimeter with a sodium lamp (589 nm) or other specified light source.

  • Polarimeter cell (typically 1 dm in length).[16]

2. Reagents and Materials:

  • High-purity solvent (e.g., ethanol, chloroform).

  • High-purity sample of the chiral compound.

3. Procedure:

  • Turn on the polarimeter and allow the lamp to warm up.[16]

  • Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.[16]

  • Accurately prepare a solution of the chiral sample in the chosen solvent at a known concentration (c, in g/mL).[16]

  • Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.

  • Place the cell in the polarimeter and measure the observed optical rotation (α_obs).[16]

4. Calculation of Specific Rotation: [α]_D^T = α_obs / (l x c) Where:

  • [α]_D^T is the specific rotation at temperature T and the sodium D-line.

  • α_obs is the observed rotation in degrees.

  • l is the path length of the cell in decimeters (dm).

  • c is the concentration of the solution in g/mL.

5. Calculation of Optical Purity: Optical Purity (%) = ( [α]_obs / [α]_max ) x 100 Where:

  • [α]_obs is the specific rotation of the sample.

  • [α]_max is the specific rotation of the pure enantiomer.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of chiral purity analysis using HPLC and polarimetry.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_polarimetry Polarimetry Analysis cluster_comparison Cross-Validation Sample Chiral Sample HPLC_Method Chiral HPLC Method Development & Validation Sample->HPLC_Method Polarimetry_Method Polarimetry Method Setup Sample->Polarimetry_Method HPLC_Analysis HPLC Measurement (Retention Times, Peak Areas) HPLC_Method->HPLC_Analysis HPLC_Result Calculate % Enantiomeric Excess (ee) HPLC_Analysis->HPLC_Result Comparison Compare %ee and % Optical Purity HPLC_Result->Comparison Polarimetry_Analysis Measure Optical Rotation (α) Polarimetry_Method->Polarimetry_Analysis Polarimetry_Result Calculate % Optical Purity Polarimetry_Analysis->Polarimetry_Result Polarimetry_Result->Comparison Conclusion Conclusion on Chiral Purity Comparison->Conclusion

Caption: Workflow for cross-validating chiral purity using HPLC and polarimetry.

Conclusion

Both chiral HPLC and polarimetry are valuable tools for the assessment of chiral purity. HPLC offers superior specificity, sensitivity, and accuracy, making it the preferred method for quantitative analysis and regulatory submissions.[1][6] Polarimetry, while less specific, provides a rapid and straightforward means of confirming the enantiomeric composition and serves as an excellent orthogonal technique for cross-validating HPLC results.[3] The use of both methods in a cross-validation approach provides a high degree of confidence in the determined chiral purity of a substance, which is a critical aspect of quality control in the pharmaceutical and chemical industries.[17]

References

A Comparative Guide to the Applications of 4-(Trifluoromethyl)mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)mandelic acid is a versatile chiral building block with significant applications in pharmaceutical and agrochemical research. Its unique properties, imparted by the trifluoromethyl group, make it a valuable tool in chiral resolution and as a scaffold for the synthesis of bioactive molecules. This guide provides a comparative overview of its applications, supported by experimental data, to aid researchers in their selection of appropriate chemical tools.

I. Chiral Resolution

This compound and its derivatives are effective chiral resolving agents, particularly for racemic amines, through the formation of diastereomeric salts. The trifluoromethyl group can enhance the crystallinity and differential solubility of these salts, facilitating their separation.

Comparative Performance of Mandelic Acid Derivatives in Chiral Resolution

While specific comparative data for this compound is limited in the readily available literature, the following table provides data on the resolution of various amines using other mandelic acid derivatives to illustrate their utility. This data can serve as a benchmark for researchers considering this compound for similar applications.

Racemic AmineChiral Resolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved Amine
1-Phenylethylamine(S)-Mandelic AcidEthanolHigh>95%
1-PhenylethylamineL-Tartaric AcidMethanolModerate~90%
1-Phenylethylamine(1S)-(+)-10-Camphorsulfonic AcidAcetoneHigh>98%
Phenylalanine methyl esterPEGylated-(R)-mandelic acidMethanol90%85% (95% after second cycle)
2-Amino-1-butanolPEGylated-(R)-mandelic acidMethanol86%81% (87% after second cycle)
Experimental Protocol: Chiral Resolution of a Racemic Amine via Diastereomeric Salt Formation

This protocol provides a general procedure for the resolution of a racemic amine using a chiral mandelic acid derivative.

  • Salt Formation: Dissolve equimolar amounts of the racemic amine and the chiral resolving agent (e.g., (R)-4-(Trifluoromethyl)mandelic acid) in a suitable solvent (e.g., ethanol, methanol, or acetone) with heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the acid and liberate the free amine.

  • Extraction: Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification and Analysis: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the resolved amine. Determine the enantiomeric excess using chiral HPLC or polarimetry.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Isolation cluster_2 Liberation of Enantiomer Racemic Amine Racemic Amine Solvent + Heat Solvent + Heat Racemic Amine->Solvent + Heat Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Solvent + Heat Diastereomeric Salts in Solution Diastereomeric Salts in Solution Solvent + Heat->Diastereomeric Salts in Solution Cooling Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Less Soluble Diastereomeric Salt (Solid) Less Soluble Diastereomeric Salt (Solid) Filtration->Less Soluble Diastereomeric Salt (Solid) More Soluble Diastereomeric Salt (in Filtrate) More Soluble Diastereomeric Salt (in Filtrate) Filtration->More Soluble Diastereomeric Salt (in Filtrate) Base Addition Base Addition Extraction Extraction Base Addition->Extraction Pure Enantiomer Pure Enantiomer Extraction->Pure Enantiomer

Workflow for Chiral Resolution via Diastereomeric Salt Formation.

II. Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of various derivatives with potent biological activities. The trifluoromethyl group can significantly enhance the efficacy and pharmacokinetic properties of the resulting compounds.

Antifungal Activity of 4-Substituted Mandelic Acid Derivatives

A series of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety have been synthesized and evaluated for their in vitro antifungal activity against several plant pathogenic fungi. The results demonstrate that these compounds exhibit significant antifungal properties, in some cases superior to the commercial fungicide mandipropamid.

Table 1: Comparative Antifungal Activity (EC50 in mg/L) of 4-Substituted Mandelic Acid Derivatives [1]

CompoundGibberella saubinetiiVerticillium dahliaeSclerotinia sclerotiorumRhizoctonia solaniBotrytis cinerea
E6 >5012.7 24.321.535.8
E9 35.220.110.3 15.828.4
E13 20.4 18.514.67.1 22.1
E18 25.815.78.0 19.330.5
Mandipropamid (Control) 45.638.252.135.448.9

EC50: The half maximal effective concentration. Lower values indicate higher potency.

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
  • Preparation of Test Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions. Dilute the stock solutions with sterile distilled water containing 0.1% Tween-80 to the required concentrations.

  • Culture Medium: Prepare potato dextrose agar (PDA) medium and sterilize. After cooling to about 50 °C, add the test compound solution to the PDA medium to achieve the final desired concentration.

  • Inoculation: Place a 5 mm diameter mycelial disc of the test fungus, taken from the edge of a 3-day-old culture, onto the center of the PDA plates containing the test compound.

  • Incubation: Incubate the plates at 25 ± 1 °C in the dark.

  • Measurement: When the mycelial growth in the control plate (containing only DMSO and Tween-80) reaches the edge of the plate, measure the diameter of the mycelial colony on all plates.

  • Calculation: Calculate the percentage inhibition of mycelial growth using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the mycelial colony on the control plates and dt is the average diameter of the mycelial colony on the treated plates.

  • EC50 Determination: Determine the EC50 values by probit analysis based on the inhibition rates at different concentrations.

III. Influence on Biological Pathways

While this compound itself is not directly implicated in specific signaling pathways, the incorporation of a trifluoromethyl group into drug candidates can significantly modulate their interaction with biological targets. The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, enhancing its binding affinity to proteins and influencing metabolic stability.

G Trifluoromethylated Compound Trifluoromethylated Compound Target Protein (e.g., Enzyme, Receptor) Target Protein (e.g., Enzyme, Receptor) Trifluoromethylated Compound->Target Protein (e.g., Enzyme, Receptor) Binding Increased Metabolic Stability Increased Metabolic Stability Trifluoromethylated Compound->Increased Metabolic Stability Altered Binding Affinity Altered Binding Affinity Target Protein (e.g., Enzyme, Receptor)->Altered Binding Affinity Modulation of Downstream Signaling Modulation of Downstream Signaling Altered Binding Affinity->Modulation of Downstream Signaling Enhanced Therapeutic Effect Enhanced Therapeutic Effect Increased Metabolic Stability->Enhanced Therapeutic Effect Modulation of Downstream Signaling->Enhanced Therapeutic Effect

General Influence of Trifluoromethyl Groups on Drug-Target Interactions.

Conclusion

This compound is a valuable and versatile chiral synthon. Its primary applications lie in the efficient resolution of racemic mixtures and as a foundational structure for the development of novel bioactive compounds, particularly antifungal agents. The presence of the trifluoromethyl group often imparts advantageous properties, including enhanced biological activity and improved physicochemical characteristics, making it a compound of significant interest to researchers in the fields of chemistry and drug discovery.

References

The Efficacy of 4-(Trifluoromethyl)mandelic Acid in Chiral Resolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture is a critical process in the development of pharmaceuticals and fine chemicals, where the desired therapeutic activity is often associated with a single stereoisomer. Chiral resolving agents play a pivotal role in this process, and the selection of an appropriate agent is paramount for achieving high efficiency and purity. This guide provides a comparative analysis of 4-(Trifluoromethyl)mandelic acid as a chiral resolving agent, placing its potential efficacy in the context of other commonly used resolving agents.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for the chiral resolution of racemic compounds, such as amines and amino acids, is the formation of diastereomeric salts. This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially, enabling its isolation. Subsequently, the resolved enantiomer can be liberated from the salt.

The efficacy of a chiral resolving agent is determined by its ability to form well-defined, crystalline diastereomeric salts with significant differences in solubility. The chemical structure of the resolving agent, including the presence of specific functional groups, can profoundly influence these properties. The trifluoromethyl (-CF3) group in this compound is an electron-withdrawing group that can alter the acidity of the carboxylic acid and influence the crystal packing of the resulting diastereomeric salts through dipole-dipole interactions and hydrogen bonding. These modifications can potentially lead to improved resolution efficiency compared to unsubstituted mandelic acid.

Comparative Performance Data

Resolving AgentRacemic CompoundYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)
(S)-4-(Trifluoromethyl)mandelic acid (±)-1-PhenylethylamineData not availableData not available
(S)-Mandelic Acid (±)-1-Phenylethylamine~85>95
(R,R)-(+)-Tartaric Acid (±)-1-Phenylethylamine~70-80~90-95
(1S)-(+)-10-Camphorsulfonic Acid (±)-1-Phenylethylamine~80-90>98

Note: The selection of the optimal resolving agent and solvent system is often empirical and may require screening of various candidates and conditions to achieve the desired separation efficiency.

Experimental Protocols

A detailed methodology is crucial for the successful implementation of a chiral resolution process. The following is a general protocol for the resolution of a racemic amine using this compound. This protocol can be adapted for other classes of compounds, such as amino acid esters, with appropriate modifications to the solvent and stoichiometry.

General Protocol for the Resolution of a Racemic Amine

1. Diastereomeric Salt Formation:

  • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • In a separate flask, dissolve 0.5 to 1.0 equivalent of enantiomerically pure this compound in the same solvent, with gentle heating if necessary.

  • Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • The formation of a precipitate may occur immediately or upon cooling.

2. Fractional Crystallization:

  • If no precipitate forms, slowly cool the solution to room temperature and then in an ice bath or refrigerator to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Allow the crystallization to proceed for a sufficient period (this can range from hours to days) to maximize the yield of the less soluble diastereomer.

  • Collect the crystalline diastereomeric salt by vacuum filtration and wash it with a small amount of the cold solvent.

3. Liberation of the Enantiomerically Enriched Amine:

  • Suspend the collected diastereomeric salt in water.

  • Add a base (e.g., 1 M NaOH solution) to neutralize the acidic resolving agent and liberate the free amine. The pH should be adjusted to be sufficiently basic to ensure complete liberation.

  • Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

4. Determination of Enantiomeric Excess:

  • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.

Visualizing the Process

To further elucidate the experimental workflow and the underlying principles of chiral resolution, the following diagrams are provided.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation & Analysis racemic_mixture Racemic Mixture (e.g., Amine) mixing Mixing in Suitable Solvent racemic_mixture->mixing resolving_agent Chiral Resolving Agent (e.g., 4-(CF3)mandelic acid) resolving_agent->mixing diastereomeric_salts Solution of Diastereomeric Salts mixing->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomer (in Filtrate) filtration->more_soluble Liquid liberation Liberation of Enantiomer (Base) less_soluble->liberation extraction Extraction liberation->extraction resolved_enantiomer Resolved Enantiomer extraction->resolved_enantiomer analysis Analysis (e.g., Chiral HPLC) Determine e.e. resolved_enantiomer->analysis

Caption: General experimental workflow for chiral resolution.

Logical_Relationships Racemic_Amine Racemic Amine (R-Amine + S-Amine) Diastereomeric_Salts Diastereomeric Salts (R-Amine•S-Acid) + (S-Amine•S-Acid) Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Acid (S-Acid) Chiral_Acid->Diastereomeric_Salts Separation Separation based on different physical properties (e.g., solubility) Diastereomeric_Salts->Separation Less_Soluble Less Soluble Salt (e.g., S-Amine•S-Acid) Separation->Less_Soluble Crystallization More_Soluble More Soluble Salt (e.g., R-Amine•S-Acid) Separation->More_Soluble Mother Liquor Liberation_S Liberation Less_Soluble->Liberation_S Liberation_R Liberation More_Soluble->Liberation_R Resolved_S_Amine Resolved S-Amine Liberation_S->Resolved_S_Amine Resolved_R_Amine Resolved R-Amine Liberation_R->Resolved_R_Amine

Caption: Logical relationships in diastereomeric salt resolution.

The Fluorine Advantage: A Comparative Guide to Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and development of chiral molecules. The choice of a chiral resolving agent can significantly impact the efficiency and accuracy of this analysis. This guide provides a comprehensive comparison of fluorinated chiral resolving agents against their non-fluorinated alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal agent for your research needs.

The fundamental principle of chiral resolution using derivatizing agents is the conversion of a pair of enantiomers, which are indistinguishable by NMR spectroscopy in an achiral environment, into a mixture of diastereomers. These diastereomers exhibit distinct physicochemical properties, leading to different chemical shifts in their NMR spectra, which allows for the quantification of each enantiomer.

Performance Comparison: Fluorinated vs. Non-Fluorinated Chiral Resolving Agents

The primary advantage of using a fluorinated chiral resolving agent lies in the unique properties of the fluorine-19 (¹⁹F) nucleus for NMR spectroscopy. When compared to proton (¹H) NMR analysis with non-fluorinated agents, ¹⁹F NMR offers several key benefits that lead to more robust and efficient chiral analysis.

FeatureFluorinated Chiral Resolving Agent (e.g., Mosher's Acid - MTPA)Non-Fluorinated Chiral Resolving Agent (e.g., O-Methylmandelic Acid - MMA)
Primary NMR Nucleus ¹⁹F¹H
NMR Sensitivity High (¹⁹F has a relative sensitivity of ~83% compared to ¹H)Very High (¹H is the most sensitive stable nucleus)
Chemical Shift Range Wide (~400 ppm)[1]Narrow (~10-15 ppm)
Spectral Simplicity High - typically clean spectra with fewer overlapping signals and no background interference[1]Low to Medium - spectra can be complex with signal overlap, especially with the analyte's own proton signals.
Resolution of Diastereomers (Δδ) Often provides large chemical shift differences (Δδ) between diastereomeric signals, facilitating accurate integration.[2][3]Can provide good resolution, but Δδ values may be smaller and more susceptible to solvent and temperature effects.[3][4]
Determination of Absolute Configuration Well-established empirical models (e.g., Mosher's method) allow for the determination of absolute configuration.[5][6]Possible with analogous models, but less commonly applied and potentially less reliable due to smaller Δδ values.[4]
Cost & Availability Can be more expensive.[5]Generally more affordable and readily available.[5]

The Power of ¹⁹F NMR in Chiral Analysis

The use of fluorinated chiral resolving agents unlocks the potential of ¹⁹F NMR for chiral analysis, which presents several distinct advantages over traditional ¹H NMR methods:

  • Enhanced Signal Dispersion: The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap between the diastereomeric products and with signals from the analyte itself. This leads to cleaner, more easily interpretable spectra.

  • Absence of Background Signals: Since naturally occurring organofluorines are rare, the ¹⁹F NMR spectrum is typically free of background signals, resulting in a high signal-to-noise ratio.

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.

  • Simplified Analysis: The combination of high sensitivity, wide chemical shift range, and lack of background signals simplifies the process of identifying and integrating the signals of the two diastereomers, leading to more accurate and reliable determination of enantiomeric excess (ee).

Experimental Protocols: Chiral Resolution of a Secondary Alcohol using Mosher's Acid Chloride

This protocol details the derivatization of a chiral secondary alcohol with both (R)- and (S)-Mosher's acid chloride to determine its enantiomeric excess and absolute configuration.

Materials:

  • Chiral secondary alcohol (~5-10 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of the (R)-Mosher's Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5-5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (~1.2 equivalents).

    • Add a slight molar excess of (R)-Mosher's acid chloride (~1.1 equivalents).

    • Cap the NMR tube and mix the contents thoroughly. The reaction is typically complete within 30-60 minutes at room temperature.

  • Preparation of the (S)-Mosher's Ester:

    • In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-Mosher's ester samples.

    • For enantiomeric excess determination, identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra and integrate them. The enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.

    • For absolute configuration determination, assign the relevant proton signals in the ¹H NMR spectra of both diastereomers and calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the chiral center. The sign of the Δδ values can be used to assign the absolute configuration based on the established Mosher's method model.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for chiral resolution and the logic behind determining absolute configuration using Mosher's acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Chiral Analyte (e.g., Alcohol) derivatization_R Derivatization start->derivatization_R derivatization_S Derivatization start->derivatization_S reagent_R (R)-Mosher's Acid Chloride reagent_R->derivatization_R reagent_S (S)-Mosher's Acid Chloride reagent_S->derivatization_S diastereomer_R Diastereomeric Mixture (R-Ester) derivatization_R->diastereomer_R diastereomer_S Diastereomeric Mixture (S-Ester) derivatization_S->diastereomer_S nmr ¹H and/or ¹⁹F NMR Spectroscopy diastereomer_R->nmr diastereomer_S->nmr integration Signal Integration nmr->integration delta_calc Calculate Δδ (δS - δR) nmr->delta_calc ee Enantiomeric Excess (ee) integration->ee abs_config Absolute Configuration delta_calc->abs_config

Experimental workflow for chiral resolution using Mosher's acid.

mosher_logic cluster_model Mosher's Model for a Secondary Alcohol cluster_analysis NMR Analysis cluster_interpretation Interpretation model Conformational Model of Mosher's Ester phenyl Phenyl group creates anisotropic shielding cone model->phenyl protons_L Protons on one side of the chiral center (Lg) model->protons_L protons_R Protons on other side of the chiral center (Sm) model->protons_R s_ester ¹H NMR of (S)-Ester protons_L->s_ester Shielded r_ester ¹H NMR of (R)-Ester protons_R->r_ester Shielded delta_calc Calculate Δδ = δ(S) - δ(R) s_ester->delta_calc r_ester->delta_calc decision Sign of Δδ? delta_calc->decision positive Δδ > 0 (Protons are shielded by phenyl in R-ester) decision->positive Positive negative Δδ < 0 (Protons are shielded by phenyl in S-ester) decision->negative Negative positive->protons_R Corresponds to negative->protons_L Corresponds to

Logic for determining absolute configuration using Mosher's method.

Conclusion

Fluorinated chiral resolving agents, particularly when coupled with ¹⁹F NMR spectroscopy, offer significant advantages for the accurate and efficient determination of enantiomeric purity. The enhanced spectral resolution, simplicity, and high sensitivity of ¹⁹F NMR often outweigh the higher cost of the reagents, especially in the context of drug development where accuracy and reliability are paramount. While non-fluorinated agents remain a viable and cost-effective option for many applications, the adoption of fluorinated analogues can streamline the process of chiral analysis, providing clearer and more definitive results.

References

A Researcher's Guide to Diastereomeric Excess Determination Using 4-(Trifluoromethyl)mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereoisomeric composition is a critical aspect of chemical analysis. This guide provides a comprehensive comparison of 4-(Trifluoromethyl)mandelic acid as a chiral derivatizing agent (CDA) for determining diastereomeric excess, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into its performance, supported by experimental data, and contrast it with other common alternatives.

The fundamental principle behind using a chiral derivatizing agent is the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra, allowing for the quantification of the original enantiomeric ratio.

Performance Comparison of Chiral Derivatizing Agents

This compound offers a valuable tool in the arsenal of chiral analysis. Its performance is often compared to the well-established Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and unsubstituted mandelic acid. The key features of these agents are summarized below.

FeatureThis compoundMosher's Acid (MTPA)Mandelic Acid
Principle of Operation Forms diastereomeric esters or amides. The trifluoromethyl group provides a sensitive ¹⁹F NMR probe.Forms diastereomeric esters or amides. The trifluoromethyl group and the phenyl ring create strong anisotropic effects, leading to significant chemical shift differences in ¹H and ¹⁹F NMR.Forms diastereomeric esters or amides. The phenyl group induces anisotropic effects, causing chemical shift differences in the ¹H NMR spectrum.
NMR Nuclei ¹H and ¹⁹F¹H and ¹⁹F¹H
Typical Δδ Values Moderate to large in ¹H NMR; significant separation in ¹⁹F NMR.Often induces large Δδ values in ¹H NMR and provides a clean, well-separated signal in ¹⁹F NMR.Generally provides good chemical shift separation in ¹H NMR, but can be smaller than that of MTPA for some substrates.
Potential for Racemization The α-proton is susceptible to racemization under basic conditions, which could affect accuracy.Lacks an α-proton, making it configurationally stable under standard derivatization conditions.The α-proton is acidic and can be prone to racemization under basic conditions.
Availability Commercially available.Commercially available as the acid and the more reactive acid chloride.Readily available and generally more affordable.

Experimental Protocols

General Protocol for Derivatization of a Chiral Alcohol with this compound for NMR Analysis

Materials:

  • Chiral alcohol (1.0 equivalent)

  • This compound (1.1-1.5 equivalents)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.2 equivalents)

  • Catalyst (e.g., 4-Dimethylaminopyridine (DMAP)) (0.1 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Anhydrous reaction solvent (e.g., Dichloromethane)

  • NMR tubes

Procedure:

  • Reaction Setup: In a dry vial, dissolve the chiral alcohol (e.g., 5-10 mg) and this compound in the anhydrous reaction solvent.

  • Coupling Reaction: Add the coupling agent and catalyst to the solution.

  • Reaction Time and Temperature: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alcohol.

  • Workup: Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC or EDC is used). The filtrate can be washed with dilute acid and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • NMR Sample Preparation: Dissolve the crude diastereomeric ester in a suitable deuterated solvent (e.g., CDCl₃) and transfer the solution to an NMR tube.

  • NMR Acquisition: Acquire ¹H and ¹⁹F NMR spectra.

Data Presentation: Quantitative Comparison

The effectiveness of a chiral derivatizing agent is often assessed by the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers. Larger Δδ values allow for more accurate integration and, therefore, a more reliable determination of the diastereomeric (and thus enantiomeric) excess.

While a comprehensive database for Δδ values using this compound is not extensively published, the presence of the trifluoromethyl group is advantageous for ¹⁹F NMR analysis. The ¹⁹F nucleus has a high sensitivity and a large chemical shift range, often resulting in baseline-separated signals for the diastereomers in a region of the spectrum that is typically free from other signals.

Hypothetical ¹⁹F NMR Data for a Chiral Secondary Alcohol Derivatized with (R)-4-(Trifluoromethyl)mandelic Acid:

DiastereomerChemical Shift (δ) / ppmIntegration
(R,R)-ester-63.51.0
(R,S)-ester-63.20.25
Δδ 0.3 ppm

In this hypothetical example, the diastereomeric excess (d.e.) can be calculated as: d.e. = [(Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer)] x 100% d.e. = [(1.0 - 0.25) / (1.0 + 0.25)] x 100% = 60%

This corresponds to an enantiomeric excess (e.e.) of 60% for the original alcohol.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis cluster_result Result chiral_analyte Chiral Analyte (Alcohol, Amine, etc.) reaction_mixture Reaction Mixture (Analyte + CDA + Reagents) chiral_analyte->reaction_mixture cda This compound cda->reaction_mixture diastereomers Diastereomeric Mixture reaction_mixture->diastereomers Esterification/ Amidation nmr_acquisition NMR Spectroscopy (¹H and ¹⁹F) diastereomers->nmr_acquisition Sample Prep data_processing Data Processing (Integration of Signals) nmr_acquisition->data_processing de_determination Diastereomeric Excess (d.e.) Determination data_processing->de_determination Calculate Ratio logical_comparison cluster_agents Comparison of Agents cluster_criteria Evaluation Criteria central_node Chiral Derivatizing Agents for NMR Analysis tfma This compound central_node->tfma mtpa Mosher's Acid (MTPA) central_node->mtpa ma Mandelic Acid central_node->ma other Other Agents (e.g., Camphorsulfonic acid) central_node->other delta_delta Magnitude of Δδ tfma->delta_delta racemization Racemization Risk tfma->racemization nmr_nuclei Applicable Nuclei (¹H, ¹⁹F, etc.) tfma->nmr_nuclei cost Cost & Availability tfma->cost mtpa->delta_delta mtpa->racemization mtpa->nmr_nuclei mtpa->cost ma->delta_delta ma->racemization ma->nmr_nuclei ma->cost other->delta_delta other->racemization other->nmr_nuclei other->cost

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethyl)mandelic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Trifluoromethyl)mandelic acid, ensuring the protection of personnel and the environment. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile and Safety Considerations

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, should be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][3]

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are not broadly defined and are highly dependent on local, state, and federal regulations. The user of the product has the responsibility to determine if the waste meets the criteria for hazardous waste at the time of disposal.[4] Consultation with your institution's Environmental Health and Safety (EHS) department is crucial.

ParameterValueSource
Regulatory Waste CodesTo be determined by the user in consultation with waste disposal company[4]
Environmental HazardsNo substances known to be hazardous to the environment or not degradable in waste water treatment plants.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

1. Waste Identification and Segregation:

  • Solid Waste: Collect un-used or waste this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be treated as hazardous waste. These should be collected in a separate, clearly labeled container.
  • Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate liquid waste container. Avoid mixing with incompatible waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).
  • Indicate the approximate concentration and quantity of the waste.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
  • Ensure containers are kept closed to prevent the release of dust or vapors.[1][2]
  • Store away from incompatible materials, such as strong oxidizing agents.[1]

4. Disposal Procedure:

  • The primary recommended method of disposal is through an approved hazardous waste disposal plant or a licensed incinerator equipped with an afterburner and a flue gas scrubber.[1][2]
  • Do not dispose of this compound down the drain or in regular trash.[5]
  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

5. Spill Management:

  • In the event of a spill, evacuate the area if necessary.
  • For small spills, carefully sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[1]
  • Avoid releasing the substance into the environment.[1]
  • Clean the spill area thoroughly with an appropriate solvent and decontaminate all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Regulatory Compliance & Documentation cluster_3 Final Disposal start Generate 4-(Trifluoromethyl)mandelic Acid Waste characterize Characterize Waste (Solid, Liquid, Contaminated Debris) start->characterize segregate Segregate into Labeled, Compatible Waste Containers characterize->segregate consult Consult Institutional EHS & Local Regulations segregate->consult document Complete Hazardous Waste Manifest consult->document store Store in Designated Waste Accumulation Area document->store dispose Arrange for Pickup by Licensed Waste Contractor store->dispose end_node Proper Disposal Complete dispose->end_node

References

Personal protective equipment for handling 4-(Trifluoromethyl)mandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Trifluoromethyl)mandelic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 395-35-7[1]

  • Molecular Formula: C9H7F3O3[1]

Hazard Summary: this compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] It is harmful if swallowed.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Chemical Splash Goggles and Face ShieldGoggles should conform to European standard EN 166 or NIOSH standards. A face shield should be worn over safety glasses, particularly when there is a risk of splashing.[4]
Hand Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Gloves must be inspected before use.[5][6]
Body Laboratory CoatA standard laboratory coat should be worn over personal clothing and kept fully buttoned to maximize skin coverage. For larger scale operations, acid-resistant protective clothing may be necessary.
Foot Closed-Toe ShoesShoes must cover the entire foot. Safety shoes are recommended.[2]
Respiratory Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 136 approved respirator if working outside a fume hood or if dust generation is likely.

Operational Plan: Safe Handling Protocol

Strict adherence to the following step-by-step handling protocol is essential for safety.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[2][3][7] A properly functioning chemical fume hood is the preferred engineering control. Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[2]

  • Pre-Handling Inspection: Before starting any work, inspect all PPE for damage. Ensure all necessary safety equipment is present and functional.

  • Handling: Avoid breathing dust, mist, or spray.[2] Prevent contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.[2][3]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[3][7] Clean the work area to minimize dust generation.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, sealed, and clearly labeled container.[5] Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled as hazardous waste, clearly identifying the contents as "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of the waste through an approved waste disposal plant.[3] Contaminated packaging should be disposed of as unused product.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: First-Aid Measures

In the event of accidental exposure, immediate action is required. The following table summarizes the necessary first-aid responses.

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[2][3]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]

Safety Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Assess Hazards (Read SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Inspect & Don PPE B->C D Handle Chemical in Fume Hood C->D E Avoid Dust Generation & Inhalation D->E F Prevent Skin & Eye Contact D->F G Clean Work Area D->G L Exposure Event D->L E->L F->L H Segregate & Label Waste G->H I Store Waste Securely H->I J Dispose via Approved Waste Handler I->J K Doff PPE & Wash Hands J->K M Follow First-Aid Protocols L->M N Seek Medical Attention M->N O Report Incident N->O

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
4-(Trifluoromethyl)mandelic acid
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)mandelic acid

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